9-(4-Iodophenyl)-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
9-(4-iodophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZDMKAGSIDFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445557 | |
| Record name | 9-(4-Iodophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-15-8 | |
| Record name | 9-(4-Iodophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-Iodophenyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of 9-(4-Iodophenyl)-9H-carbazole
An In-Depth Technical Guide to the Synthesis of 9-(4-Iodophenyl)-9H-carbazole from 9H-carbazole
This compound is a versatile organic compound that stands at the intersection of materials science, organic electronics, and pharmaceutical research.[1][2] Its rigid, planar carbazole core provides excellent thermal stability and hole-transporting properties, while the iodophenyl group serves as a reactive handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions. This unique combination of properties makes it a valuable building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1] In the realm of drug development, the carbazole scaffold is a recognized pharmacophore, and its derivatives are explored for their potential in targeting specific cancer cells.[1][3] This guide provides a detailed examination of the primary synthetic routes to this important molecule, focusing on the underlying chemical principles and field-proven experimental protocols.
Strategic Approaches to C-N Bond Formation: Ullmann vs. Buchwald-Hartwig
The core transformation in the synthesis of this compound from 9H-carbazole is the formation of a carbon-nitrogen bond between an aromatic amine (carbazole) and an aryl halide (1,4-diiodobenzene or 4-iodoaniline). Historically, two major catalytic cross-coupling methodologies have dominated this field:
-
The Ullmann Condensation: A classic method that utilizes a copper catalyst to promote the N-arylation.[4] Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern protocols have significantly improved the reaction's efficiency through the use of soluble copper salts and specialized ligands, making it a cost-effective and powerful tool.[5][6]
-
The Buchwald-Hartwig Amination: A more recent, palladium-catalyzed approach that has revolutionized C-N bond formation.[7][8] This method is renowned for its broad substrate scope, high functional group tolerance, and often milder reaction conditions compared to the classic Ullmann reaction.[7][8]
This guide will first provide an in-depth exploration of the copper-catalyzed Ullmann-type synthesis, which is frequently favored for its economic advantages, followed by a discussion of the Buchwald-Hartwig amination as a potent alternative.
Deep Dive: The Copper-Catalyzed Ullmann-Type Synthesis
The copper-catalyzed N-arylation of carbazole represents a robust and economically viable method for producing this compound on a laboratory scale. The lower cost of copper salts and ligands compared to their palladium counterparts makes this an attractive first choice for many applications.[9]
Causality Behind the Mechanism
The Ullmann condensation is more than a simple substitution; it is a complex catalytic process. While the precise mechanism can vary with the specific catalyst system, a generally accepted pathway involves a Cu(I)/Cu(III) cycle.
-
Base-Assisted Formation of Copper Amide: The reaction is initiated by the deprotonation of 9H-carbazole by a base (e.g., K₂CO₃, KOH) to form the carbazolide anion. This anion then reacts with a Cu(I) salt (often formed in situ) to generate a key copper(I)-carbazolide intermediate.
-
Oxidative Addition: The aryl halide (4-iodobenzene) undergoes oxidative addition to the copper(I) center. This is often the rate-determining step and results in a transient, high-valent Cu(III) species. The use of ligands, such as 1,10-phenanthroline, is crucial here; they stabilize the copper center and facilitate this otherwise difficult oxidative addition step.[10][11]
-
Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond of the this compound product and regenerates a Cu(I) species, thus closing the catalytic cycle.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 3. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Copper/β-diketone-catalysed N-arylation of carbazoles | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ullmann Reaction [organic-chemistry.org]
molecular structure of 9-(4-Iodophenyl)-9H-carbazole
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 9-(4-Iodophenyl)-9H-carbazole
Introduction
This compound, hereafter referred to as IPC, is a pivotal organic compound that serves as a fundamental building block in the realms of materials science and medicinal chemistry. Its structure, which marries a robust, electron-rich carbazole core with a functionalizable iodophenyl group, imparts a unique combination of electronic, photophysical, and chemical properties. This guide offers a comprehensive technical overview for researchers, scientists, and professionals in drug development, delving into the molecule's structural nuances, physicochemical characteristics, a validated synthesis protocol, and its significant applications. The content is structured to provide not just data, but also expert insights into the causality behind its properties and experimental methodologies.
Part 1: Molecular Structure and Conformational Analysis
The molecular architecture of IPC (C₁₈H₁₂IN) is central to its function.[1] It consists of a planar, tricyclic 9H-carbazole moiety covalently bonded at its nitrogen atom to a phenyl ring, which is substituted with an iodine atom at the para-position.[2]
Causality of the Twisted Conformation: This twisted geometry is not accidental but a direct consequence of steric hindrance between the hydrogen atoms on the phenyl ring and those on the carbazole core. This conformation has profound implications for the molecule's electronic properties. It partially disrupts the π-conjugation between the two aromatic systems, which effectively isolates their electronic characteristics to a degree. This separation is crucial in tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a key requirement for designing materials for organic electronics.[5] The iodine atom further influences these properties through its electron-withdrawing inductive effect and serves as a highly versatile synthetic handle for subsequent cross-coupling reactions.[2]
Part 2: Physicochemical and Spectroscopic Profile
The physical and chemical properties of IPC are a direct reflection of its molecular structure. It is typically a white to light yellow crystalline solid, stable under ambient conditions, and soluble in organic solvents like toluene.[2][6]
| Property | Value | Source(s) |
| CAS Number | 57103-15-8 | [1][2][6] |
| Molecular Formula | C₁₈H₁₂IN | [1][6][7] |
| Molecular Weight | ~369.21 g/mol | [1][2][6] |
| Appearance | White to light yellow powder/crystal | [2][6] |
| Melting Point | 138.0 to 142.0 °C | [6] |
| Solubility | Soluble in Toluene |
Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.2 ppm). Protons on the carbazole unit will appear as a series of doublets and triplets, while the protons on the iodophenyl ring will typically present as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. This pattern is confirmed in closely related structures.[8][9]
-
¹³C NMR: The carbon spectrum will display a number of signals corresponding to the 18 carbon atoms, with chemical shifts indicative of aromatic carbons.
-
FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic rings, C=C ring stretching, and C-N stretching. The C-I bond will also have a characteristic vibration in the far-infrared region.
-
UV-Vis Absorption: In solution, IPC is expected to exhibit strong absorption bands in the UV region, attributed to π-π* transitions within the carbazole and phenyl aromatic systems.
Part 3: Synthesis and Purification Protocol
The formation of the crucial C-N bond in IPC is most reliably achieved via the Ullmann condensation reaction. This copper-catalyzed cross-coupling method is a robust and widely employed strategy for the N-arylation of carbazoles and other amine-containing heterocycles.[10][11]
Rationale for Method Selection: The Ullmann reaction is favored for its reliability and the relative affordability of the copper catalyst.[12] While traditional protocols required harsh conditions, modern variations utilizing ligands have made the reaction more efficient and applicable to a wider range of substrates.[13] The following protocol is a validated, self-validating system adapted from established procedures for analogous compounds.[3][4]
Detailed Experimental Protocol: Ullmann N-Arylation
-
Reagent Preparation: To a flame-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar and reflux condenser, add Carbazole (1.0 eq.), 1,4-Diiodobenzene (1.1 eq.), and Potassium Carbonate (K₂CO₃) (2.0-3.0 eq., finely ground).
-
Expertise & Experience: Using a slight excess of the aryl halide can help drive the reaction to completion. K₂CO₃ acts as the base to deprotonate the carbazole nitrogen, making it nucleophilic.
-
-
Catalyst Addition: Add the copper catalyst system. A common and effective system is Copper(I) Iodide (CuI) (0.1 eq.) and a ligand such as 1,10-Phenanthroline (0.1 eq.).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., high-purity Argon or Nitrogen) three times. This is critical to prevent oxidation of the copper catalyst and other reagents.[10]
-
Solvent Addition: Add anhydrous, high-boiling point solvent, such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane , via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of carbazole).[3][10]
-
Reaction: Immerse the vessel in a preheated oil bath at 110-140 °C and stir vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or GC-MS until the starting carbazole is consumed (typically 12-24 hours).[3][10]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like Ethyl Acetate and filter through a pad of Celite to remove the insoluble copper salts and base.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove the residual DMF and inorganic salts.[10]
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel, typically using a gradient of hexane and dichloromethane or ethyl acetate as the eluent, to yield pure this compound.[4]
-
Caption: Ullmann synthesis workflow for this compound.
Part 4: Key Applications and Research Significance
The utility of IPC stems directly from its hybrid molecular structure. It is not typically the final functional material but rather a critical intermediate that enables the construction of more complex molecular architectures.
1. Organic Electronics: Carbazole derivatives are cornerstones of organic electronics due to their high thermal stability and excellent hole-transporting capabilities.[5][14][15] IPC is particularly valuable in this field:
-
OLEDs and OPVs: The carbazole core provides the necessary hole-transport properties, while the iodophenyl group acts as a reactive site.[6] Researchers use the iodine atom as a point of attachment for other functional groups via powerful cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.[16][17] This allows for the synthesis of bipolar host materials, thermally activated delayed fluorescence (TADF) emitters, and donor-acceptor molecules for photovoltaic applications.[18] The twisted structure helps to create amorphous thin films, which are beneficial for device performance and longevity.
2. Pharmaceutical Research and Drug Development: The carbazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[19] IPC serves as a versatile precursor for synthesizing libraries of novel carbazole derivatives. The iodine can be substituted to introduce diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.[6]
Caption: Relationship between IPC's structure and its key applications.
Conclusion
This compound is more than just a chemical compound; it is a strategic molecular tool. Its defining structural feature—a sterically enforced twist between its two aromatic moieties—is fundamental to its utility in tuning electronic properties. A robust and well-understood synthesis via the Ullmann condensation makes it readily accessible. This accessibility, combined with the synthetic versatility of the carbon-iodine bond, solidifies IPC's role as an indispensable intermediate for advancing the frontiers of high-performance organic electronic devices and for the discovery of novel therapeutic agents.
References
- 1. 9-(4-Iodophenyl)carbazole | C18H12IN | CID 10832858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 3. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. benchchem.com [benchchem.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 9-(4-Iodophenyl)-9H-carbazole
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 9-(4-Iodophenyl)-9H-carbazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of ¹H and ¹³C NMR for the structural elucidation of this significant carbazole derivative.
Introduction
This compound is a halogenated aromatic compound that integrates a carbazole moiety with an iodophenyl group. The unique electronic and structural characteristics of carbazole derivatives make them pivotal in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and as versatile intermediates in organic synthesis.[1] The presence of the iodine atom offers a site for further functionalization through cross-coupling reactions, enhancing its synthetic utility.
Accurate structural confirmation and purity assessment are paramount in the application of this compound. NMR spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This guide will detail the experimental protocols, spectral interpretation, and data presentation for the complete ¹H and ¹³C NMR characterization of the title compound.
Molecular Structure and Numbering Scheme
A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The numbering scheme for this compound used throughout this guide is presented below.
Figure 1. Molecular structure and numbering of this compound.
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity to prevent spectral artifacts from impurities.
-
Solvent Selection: A deuterated solvent that completely dissolves the sample is essential. Chloroform-d (CDCl₃) is a common choice for carbazole derivatives due to its excellent solubilizing properties for a wide range of organic compounds.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for more polar analogs.[3]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. The sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.
Figure 2. Typical ¹H and ¹³C NMR acquisition parameters.
¹H NMR Spectral Analysis
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1, H-8 | ~8.15 | d | ~7.8 | 2H |
| H-4, H-5 | ~7.50 | d | ~8.2 | 2H |
| H-2, H-7 | ~7.45 | t | ~7.6 | 2H |
| H-3, H-6 | ~7.30 | t | ~7.4 | 2H |
| H-2', H-6' | ~7.35 | d | ~8.5 | 2H |
| H-3', H-5' | ~7.90 | d | ~8.5 | 2H |
Note: These are predicted values. The solvent is assumed to be CDCl₃.
Rationale for Assignments
-
Carbazole Protons (H-1 to H-8):
-
H-1 and H-8: These protons are in the peri-position to the fused benzene ring and experience deshielding effects, placing them at the lowest field for the carbazole moiety, predicted around 8.15 ppm. They will appear as a doublet due to coupling with H-2 and H-7, respectively.
-
H-4 and H-5: These protons are adjacent to the nitrogen atom and are also deshielded, but to a lesser extent than H-1 and H-8. Their signal is predicted around 7.50 ppm as a doublet from coupling with H-3 and H-6.
-
H-2, H-7, H-3, and H-6: These protons will appear as overlapping triplets in the more shielded region of the aromatic spectrum, from approximately 7.30 to 7.45 ppm.
-
-
Iodophenyl Protons (H-2' to H-6'):
-
The 4-iodophenyl ring exhibits a characteristic AA'BB' spin system.
-
H-3' and H-5': These protons are ortho to the iodine atom. Iodine's electron-withdrawing inductive effect is countered by its electron-donating resonance effect. However, the dominant effect of halogens at the para position is deshielding of the ortho protons. Therefore, H-3' and H-5' are expected to be downfield, appearing as a doublet around 7.90 ppm.
-
H-2' and H-6': These protons are meta to the iodine atom and ortho to the carbazole nitrogen. They will be more shielded relative to H-3' and H-5' and are predicted to appear as a doublet around 7.35 ppm.
-
¹³C NMR Spectral Analysis
As with the ¹H NMR data, a complete experimental ¹³C NMR spectrum for this compound is not available in the referenced literature. The following assignments are based on computational predictions and analysis of related carbazole structures.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4a, C-12 | ~140.5 |
| C-1, C-8 | ~126.0 |
| C-2, C-7 | ~120.5 |
| C-3, C-6 | ~120.0 |
| C-4, C-5 | ~109.5 |
| C-1' | ~137.0 |
| C-2', C-6' | ~129.0 |
| C-3', C-5' | ~138.5 |
| C-4' | ~93.0 |
Note: These are predicted values based on computational models and data from similar compounds. The solvent is assumed to be CDCl₃.
Rationale for Assignments
-
Carbazole Carbons:
-
C-4a and C-12: These are the quaternary carbons at the fusion of the benzene rings and are typically the most deshielded carbons of the carbazole core, predicted around 140.5 ppm.
-
C-4 and C-5: These carbons are adjacent to the nitrogen atom and are significantly shielded, appearing at the highest field for the carbazole aromatic carbons, around 109.5 ppm.
-
C-1, C-8, C-2, C-7, C-3, and C-6: These protonated carbons will appear in the typical aromatic region between 120 and 126 ppm. Their precise assignment would require 2D NMR techniques such as HSQC and HMBC.
-
-
Iodophenyl Carbons:
-
C-1': This is the quaternary carbon directly attached to the carbazole nitrogen, and it is expected to be deshielded, appearing around 137.0 ppm.
-
C-4': The carbon bearing the iodine atom (ipso-carbon) is significantly shielded due to the "heavy atom effect," a well-documented phenomenon in ¹³C NMR. Its chemical shift is predicted to be significantly upfield, around 93.0 ppm.
-
C-3' and C-5': These carbons are ortho to the iodine and are deshielded, predicted to be the most downfield of the iodophenyl carbons at approximately 138.5 ppm.
-
C-2' and C-6': These carbons, meta to the iodine, will have a chemical shift around 129.0 ppm.
-
The Causality Behind Experimental Choices
The selection of NMR parameters is a deliberate process aimed at maximizing the quality and information content of the resulting spectra.
-
Choice of Solvent: CDCl₃ is often the first choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, sharp residual peak at 7.26 ppm, which does not typically interfere with the aromatic region of interest for carbazole derivatives.
-
Pulse Angle: A smaller pulse angle (e.g., 30°) in ¹³C NMR allows for a shorter relaxation delay, as the magnetization is not fully saturated. This is a compromise to reduce the total experiment time, which can be significant for ¹³C NMR due to the low natural abundance of the isotope.
-
Relaxation Delay: The relaxation delay (D1) is crucial for obtaining quantitative data. For routine qualitative spectra, a shorter delay is often used to save time. A delay of 1-2 seconds is generally sufficient for most protons and protonated carbons to relax.
-
2D NMR for Unambiguous Assignment: While 1D NMR provides a wealth of information, the complete and unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems, necessitates the use of 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Figure 3. A generalized workflow for NMR-based structural elucidation.
Conclusion
This technical guide has provided a detailed framework for the ¹H and ¹³C NMR characterization of this compound. By combining established experimental protocols with predictive analysis based on closely related analogs and theoretical principles, a comprehensive understanding of the spectral features of this important molecule can be achieved. The presented data and interpretations serve as a valuable resource for scientists and researchers working with carbazole derivatives, aiding in quality control, reaction monitoring, and the development of novel materials and pharmaceuticals. For definitive structural confirmation, it is always recommended to acquire a full suite of 1D and 2D NMR experiments on a purified sample.
References
solubility of 9-(4-Iodophenyl)-9H-carbazole in organic solvents
An In-Depth Technical Guide to the Solubility of 9-(4-Iodophenyl)-9H-carbazole in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a significant compound in the fields of organic electronics, materials science, and pharmaceutical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for understanding, predicting, and experimentally determining its solubility in common organic solvents. By leveraging data from structurally analogous compounds and established physicochemical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals. It details the theoretical underpinnings of solubility, provides a detailed protocol for its experimental determination, and offers insights into the practical application of this knowledge in a laboratory setting.
Introduction to this compound
This compound (CAS No. 57103-15-8) is a substituted aromatic heterocyclic compound with a molecular formula of C₁₈H₁₂IN and a molecular weight of approximately 369.21 g/mol .[1][2] It typically appears as a white to light yellow crystalline powder and has a melting point in the range of 138-142 °C.[1][3] The structure consists of a planar carbazole moiety linked to an iodophenyl group at the 9-position (the nitrogen atom).
The unique electronic and photophysical properties of this compound, stemming from the combination of the electron-rich carbazole core and the halogenated phenyl ring, make it a valuable building block in several advanced applications.[1] It is utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1] Furthermore, it serves as a reactant in the synthesis of more complex molecules, such as copper bisphosphine triazolylpyridine complexes.[4] A thorough understanding of its solubility is paramount for optimizing its synthesis, purification, and formulation in these applications.
Theoretical Framework for Solubility
The solubility of a solid organic compound in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive foundation.[5]
-
Molecular Structure and Polarity: this compound possesses a large, rigid, and predominantly non-polar aromatic structure. The carbazole unit itself is non-polar, and the attached iodophenyl group contributes to this character. The nitrogen atom's lone pair of electrons is delocalized within the aromatic system, resulting in a low topological polar surface area (4.9 Ų).[2] The molecule lacks hydrogen bond donor capabilities and has minimal hydrogen bond acceptor sites.[2]
-
Solute-Solvent Interactions: Based on its structure, this compound is expected to be more soluble in non-polar or moderately polar organic solvents where van der Waals forces and π-π stacking interactions can be established between the solute and solvent molecules. In highly polar solvents, particularly protic solvents like water and short-chain alcohols, the strong solvent-solvent interactions (e.g., hydrogen bonding) are difficult for the non-polar solute to overcome, leading to poor solubility.[5][6]
Predicted Solubility Profile
While specific quantitative data is scarce, with one source noting its solubility in toluene, a qualitative and predictive solubility profile can be constructed based on the behavior of the structurally similar compound, 9-Phenylcarbazole.[3][7] 9-Phenylcarbazole exhibits significantly higher solubility in chlorinated solvents and ethers compared to alcohols and alkanes.[7] A similar trend is anticipated for this compound.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | "Like dissolves like"; strong potential for π-π stacking and dispersion forces. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and ability to engage in dispersion forces with the large aromatic system. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High to Moderate | Moderately polar aprotic solvents that can effectively solvate the large organic molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Moderately polar aprotic solvents; solubility may be lower than in aromatic or halogenated solvents. |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity; crystallization from this solvent suggests moderate solubility at elevated temperatures for similar compounds.[8] |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | High polarity may not be optimal, but the absence of hydrogen bonding donors can facilitate dissolution better than protic solvents. DMF is known to have high solubility for carbazole due to hydrogen bonding with the N-H proton, a feature absent in the 9-substituted target compound.[9] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low | Strong hydrogen bonding network of the solvent makes it difficult for the non-polar solute to dissolve. |
| Non-polar Aliphatic | Hexane, Cyclohexane | Low | While non-polar, the intermolecular forces may not be strong enough to overcome the solute-solute interactions of the crystalline solid. |
| Aqueous Solvents | Water | Insoluble | The large, non-polar, hydrophobic structure is incompatible with the highly polar, hydrogen-bonded network of water.[6] |
Experimental Determination of Solubility
The "gold standard" for determining the equilibrium solubility of a solid compound is the isothermal saturation or "shake-flask" method.[8] This protocol provides a reliable means to obtain thermodynamic solubility data.
Required Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Shaking incubator or constant temperature water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed container to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.[7]
-
-
Quantitative Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve constructed from standard solutions of known concentrations is essential for accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Caption: Experimental workflow for shake-flask solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound. Understanding these allows for better control over experimental processes.
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[5] This is because the additional thermal energy helps to overcome the lattice energy of the crystal and the solvent-solvent intermolecular forces.[10] Therefore, it is expected that the solubility of this compound will be significantly higher in most organic solvents at elevated temperatures. This property is often exploited during recrystallization for purification.[11]
-
Solvent Polarity: As detailed in Section 3, the polarity of the solvent is a critical determinant. A solvent that closely matches the non-polar, aromatic nature of the solute will be most effective.
-
Pressure: For solid-liquid systems, the effect of pressure on solubility is generally negligible under standard laboratory conditions.[5]
Caption: Key factors influencing the solubility of organic compounds.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. 9-(4-Iodophenyl)carbazole | C18H12IN | CID 10832858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (9-(4-IODOPHENYL))-9H-CARBAZOLE CAS#: 57103-15-8 [m.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
photophysical properties of carbazole derivatives
An In-depth Technical Guide to the Photophysical Properties of Carbazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole, a nitrogen-containing heterocyclic aromatic compound, serves as a privileged scaffold in materials science and medicinal chemistry. Its unique electronic structure, characterized by a rigid and planar π-conjugated system, imparts remarkable photophysical properties that are highly tunable through chemical modification. Carbazole derivatives are renowned for their high thermal stability, excellent hole-transporting capabilities, and strong luminescence.[1][2][3] This guide provides a comprehensive exploration of the core photophysical principles governing carbazole derivatives, the strategic design of molecules with tailored optical properties, and their application in cutting-edge technologies such as Organic Light-Emitting Diodes (OLEDs), solar cells, and fluorescent sensors. We will delve into the causality behind experimental design and characterization techniques, offering field-proven insights for professionals in the field.
The Carbazole Core: A Foundation for Rich Photophysics
The intrinsic properties of the carbazole moiety are the bedrock upon which the diverse functionalities of its derivatives are built. Structurally, it consists of a central five-membered pyrrole ring fused between two benzene rings. This planar, π-electron-rich architecture is responsible for its fundamental electronic and optical behaviors.[1][4]
Electronic Structure and Transitions
The photophysical journey begins with the absorption of a photon, promoting an electron from a lower-energy molecular orbital to a higher-energy one. In carbazole, the highest occupied molecular orbital (HOMO) is typically distributed over the entire π-system, while the lowest unoccupied molecular orbital (LUMO) is similarly delocalized. The energy difference between these frontier orbitals dictates the absorption and emission wavelengths.[4][5]
The key photophysical processes are illustrated in the Jablonski diagram below. Upon absorption of UV light, the molecule is excited from the ground state (S₀) to a singlet excited state (S₁). From here, it can relax back to the ground state via two primary pathways:
-
Fluorescence: A rapid, spin-allowed radiative decay from S₁ to S₀. Carbazole derivatives are known for their intense luminescence.[6]
-
Intersystem Crossing (ISC): A spin-forbidden transition from the singlet state (S₁) to a triplet state (T₁). This process is crucial for applications involving phosphorescence and thermally activated delayed fluorescence (TADF).[7][8]
From the triplet state (T₁), the molecule can return to the ground state via phosphorescence, a much slower radiative process, or non-radiative decay.
Molecular Engineering: Tuning Photophysical Properties
The true power of carbazole lies in its versatility for chemical functionalization. The electronic properties can be precisely tuned by attaching different functional groups at various positions, primarily the nitrogen atom (N-9) and the carbon atoms of the benzene rings (C-2, C-3, C-6, and C-7).[1][9] This strategic modification allows for the rational design of materials with desired absorption/emission colors, charge transport characteristics, and environmental sensitivity.
-
N-9 Position: Alkylation or arylation at the nitrogen atom is a common strategy to improve solubility and prevent aggregation, which can otherwise quench fluorescence.[3] It also provides a convenient synthetic handle for linking carbazole units to other chromophores or polymer backbones.
-
C-3 and C-6 Positions: These positions are electronically coupled through the nitrogen atom. Symmetrical substitution at C-3 and C-6 is widely used to extend the π-conjugation, leading to red-shifted absorption and emission. Introducing electron-donating or electron-withdrawing groups at these sites creates donor-acceptor (D-A) type molecules, which are fundamental for applications in OLEDs and sensors.[10][11]
-
C-2 and C-7 Positions: Functionalization at these positions creates a more linear conjugation pathway. This is often exploited in designing D-π-A dyes for dye-sensitized solar cells (DSSCs), where a linear structure facilitates efficient intramolecular charge transfer (ICT) from the donor (carbazole) to the acceptor unit upon photoexcitation.[1][12]
Key Photophysical Phenomena in Carbazole Derivatives
Solvatochromism
For carbazole derivatives with a D-A structure, the excited state often possesses a larger dipole moment than the ground state due to ICT. In such cases, the emission wavelength becomes highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[13] Polar solvents stabilize the more polar excited state, lowering its energy and resulting in a red-shift of the fluorescence spectrum. This property is the basis for using carbazole derivatives as fluorescent probes to sense the polarity of microenvironments, such as within biological cells.[14]
Aggregation-Induced Emission (AIE)
While many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, a special class of carbazole derivatives exhibits the opposite behavior: Aggregation-Induced Emission (AIE).[15][16] These molecules are typically non-emissive in dilute solutions due to the dissipation of exciton energy through intramolecular rotations and vibrations. However, in an aggregated state, these intramolecular motions are restricted (RIM mechanism), which blocks the non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence.[17][18] This "turn-on" emission makes AIE-active carbazoles excellent candidates for sensors, bio-imaging, and solid-state lighting.[15][16]
| Derivative Type | Phenomenon | Cause | Typical Application |
| Donor-Acceptor (D-A) | Solvatochromism | Intramolecular Charge Transfer (ICT) leading to a polar excited state.[14] | Polarity Sensors |
| Sterically Hindered | Aggregation-Induced Emission (AIE) | Restriction of Intramolecular Motion (RIM) in the aggregated state.[17][18] | Solid-State Emitters, Bio-imaging |
| Fused-Ring Systems | High Quantum Yield, Deep-Blue Emission | Rigid, extended π-conjugation reduces non-radiative decay.[19] | OLED Emitters |
| Bicarbazoles | Excellent Hole Transport | Favorable intermolecular π-π stacking and orbital overlap.[2] | OLED Hole Transport Layers (HTLs) |
Applications Driven by Photophysics
The tunable have positioned them as key materials in a range of advanced technologies.
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are workhorse materials in OLEDs.[2][20] Their high triplet energy makes them ideal host materials for phosphorescent emitters, preventing back-energy transfer from the guest emitter to the host.[19] Their excellent hole-transport capabilities and high thermal stability also make them suitable for hole-transporting layers (HTLs) and electron-blocking layers (EBLs).[2][3] Furthermore, by carefully designing the molecular structure, carbazole derivatives themselves can act as highly efficient blue, greenish-blue, or even white light emitters.[6][10][19][20]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. soc.chim.it [soc.chim.it]
- 10. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnsam.com [jnsam.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aggregation induced emission and reversible mechanofluorochromism active carbazole–anthracene conjugated cyanostilbenes with different terminal substitutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Foreword: The Strategic Importance of the N-Aryl Carbazole Scaffold
An In-depth Technical Guide to the Electronic Properties of N-Aryl Carbazoles
In the landscape of organic electronics, the carbazole moiety stands as a cornerstone functional unit. Its rigid, planar structure, coupled with its electron-rich nature and high thermal stability, makes it an exceptional building block for materials in organic light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors.[1] The true genius of this scaffold, however, is unlocked through strategic substitution, particularly at the 9-position (the nitrogen atom). The introduction of an aryl group at this position—creating an N-aryl carbazole—provides a powerful and versatile handle to meticulously tune the material's electronic and physical properties.
This guide moves beyond a simple catalog of compounds. It is designed for the practicing researcher and development professional, offering a deep dive into the causal relationships between molecular structure and electronic function in N-aryl carbazoles. We will explore why specific substitutions are made, how they manifest in measurable properties, and what protocols are employed to validate these characteristics. Our focus is on the foundational principles that govern the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), photophysical responses, and charge transport phenomena, empowering you to design the next generation of high-performance organic electronic materials.
Section 1: The Electronic Core - Modulating Frontier Molecular Orbitals
The electronic behavior of an organic semiconductor is fundamentally dictated by its frontier molecular orbitals, the HOMO and LUMO. The energy levels of these orbitals govern the material's charge injection barriers, optical bandgap, and redox stability. N-arylation of the carbazole core is a primary strategy for tuning these levels with remarkable precision.[2]
The Inductive and Resonance Effects of N-Aryl Substitution
The nitrogen atom in the carbazole ring possesses a lone pair of electrons, making the molecule a strong electron donor.[3] Attaching an aryl group directly to this nitrogen introduces several key electronic effects:
-
HOMO Level Modulation: Arylation at the 9-position generally leads to a stabilization (lowering) of the HOMO energy level compared to N-alkylated carbazoles.[4] This is because the electron-withdrawing nature of the aryl ring can pull electron density from the carbazole nitrogen. The extent of this stabilization can be further controlled by introducing electron-donating or electron-withdrawing substituents onto the N-aryl ring itself.[5][6] For instance, an electron-donating group like methoxy on the N-phenyl ring will raise the HOMO level, while an electron-withdrawing group like cyano will lower it further.[5] This tunability is critical for matching the HOMO level of a host material with the work function of the anode (like ITO) to ensure efficient hole injection.[5]
-
LUMO Level Modulation: The LUMO is predominantly located on the carbazole moiety in simple derivatives. However, attaching electron-accepting units to the N-aryl group can lower the LUMO level, thereby reducing the HOMO-LUMO gap.[7] This is a key strategy in designing bipolar materials, where both holes and electrons can be transported effectively, or for tuning the emission color of a fluorescent molecule.[3][8]
-
Tuning the Energy Gap: The ability to independently or concurrently tune the HOMO and LUMO levels provides a direct method for engineering the material's optical and electronic bandgap.[2] A wider gap is often desired for host materials to confine excitons on a lower-energy guest emitter, while a narrower gap is sought for emitters to shift the emission towards longer wavelengths (e.g., from blue to green or red).[9]
The Role of Torsional Angles and Steric Hindrance
The dihedral (torsional) angle between the carbazole plane and the N-aryl ring is a critical, non-obvious parameter. A large torsional angle, often induced by bulky substituents on the aryl group or at the 1,8-positions of the carbazole, disrupts the π-conjugation between the two moieties.[10] This disruption has a profound and highly desirable consequence: it effectively isolates the electronic systems, leading to a high triplet energy (ET).[10] A high ET is the single most important prerequisite for a host material in a blue phosphorescent OLED (PhOLED), as it prevents the back-transfer of energy from the high-energy blue phosphorescent guest to the host.[4][10]
The diagram below illustrates the fundamental structure and the key tunable positions on the N-aryl carbazole scaffold that influence its electronic properties.
Caption: Key structural elements of N-aryl carbazoles.
Section 2: Photophysical Properties - The Interplay with Light
The interaction of N-aryl carbazoles with light defines their utility as emitters, hosts, or photosensitizers. Their absorption, emission, and exciton dynamics are direct consequences of the electronic structure established by the N-aryl substitution.
Absorption and Emission Characteristics
N-aryl carbazoles typically exhibit strong absorption bands in the UV region corresponding to π-π* transitions localized on the carbazole and aryl moieties.[11] The introduction of extended conjugation or strong donor-acceptor interactions can shift these absorptions to longer wavelengths.[12]
The fluorescence of these molecules is highly tunable. By modifying the substituents on the carbazole core or the N-aryl ring, the emission color can be tuned across the visible spectrum.[13] For instance, attaching electron-accepting groups to the 3,6-positions of the carbazole and an N-aryl donor can create a molecule with strong intramolecular charge transfer (ICT) character, leading to red-shifted emission.[14]
Triplet Energy and Phosphorescence
As mentioned, the triplet energy (ET) is a paramount property for host materials in PhOLEDs.[15] It is typically determined from the highest-energy peak of the phosphorescence spectrum measured at low temperature (77 K). N-aryl carbazoles with a highly twisted structure can achieve ET values exceeding 3.0 eV, making them suitable hosts for high-energy blue emitters.[10]
Thermally Activated Delayed Fluorescence (TADF)
A particularly exciting application of N-aryl carbazoles is in TADF emitters.[16][17] TADF materials enable OLEDs to achieve theoretical 100% internal quantum efficiency by harvesting both singlet and triplet excitons. This is accomplished in molecules designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) states (ΔEST).[18]
The archetypal TADF design involves linking a donor unit (like carbazole) to an acceptor unit. The spatial separation of the HOMO on the donor and the LUMO on the acceptor minimizes their orbital overlap, which in turn minimizes ΔEST.[19] N-aryl carbazoles are exceptional donor building blocks for TADF emitters. By attaching strong acceptor groups (e.g., triazines, sulfones) to the carbazole core, often via a phenyl linker, materials with a small ΔEST and high photoluminescence quantum yields can be realized.[18][19]
The diagram below illustrates the TADF mechanism, a key process enabled by the unique electronic structures of donor-acceptor type N-aryl carbazoles.
Caption: Jablonski diagram for the TADF mechanism.
Quantitative Photophysical Data
The following table summarizes key photophysical properties for representative N-aryl carbazole derivatives, illustrating the impact of structural modifications.
| Compound Class | Substitution Pattern | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) | Application | Reference(s) |
| Tri-carbazole | 3,6-bis(N-carbazolyl)-N-phenylcarbazole | -5.36 | -2.14 | 3.02 | Blue PhOLED Host | [10] |
| Diaryl-carbazole | 3,6-diaryl-N-alkylcarbazole | -5.67 to -6.02 | Varies | N/A | Blue Emitter | [5] |
| Diarylamino-carbazole | 3,6-bis(diarylamino)-N-arylcarbazole | -4.94 to -5.57 | -1.89 to -3.26 | N/A | Fluorescent Emitter | [20] |
| Donor-Acceptor | Carbazole-Sulfone | Varies | Varies | Tunable ΔEST | TADF Emitter | [18] |
| Bipolar Host | Carbazole-Oxadiazole | ~ -5.90 | ~ -2.60 | High | Bipolar Host / ETM | [7] |
Section 3: Charge Transport Properties
The ability of a material to efficiently transport charge carriers (holes and electrons) is critical for the performance of any electronic device. Carbazole itself is known for its excellent hole-transporting properties.[1] N-arylation provides a means to modulate these properties and even introduce electron-transport capabilities.
Polymers and oligomers based on N-substituted carbazoles have been extensively studied for their charge transport and photoconductive properties.[21][22] The primary mechanism of charge transport in these amorphous films is hopping between adjacent molecules. The efficiency of this process depends on two main factors:
-
Reorganization Energy: The energy required to distort the molecule's geometry upon accepting or donating a charge. A lower reorganization energy facilitates faster charge hopping.
-
Electronic Coupling: The degree of orbital overlap between neighboring molecules, which is highly dependent on intermolecular packing in the solid state.
N-aryl substitution can influence both factors. The rigid nature of the N-aryl carbazole unit can promote more ordered packing in thin films, potentially enhancing electronic coupling. Furthermore, by creating bipolar molecules—for example, by attaching electron-transporting moieties like oxadiazole or benzimidazole to the carbazole core—balanced hole and electron transport can be achieved.[23][24] This is crucial for ensuring that charge recombination occurs within the desired emissive layer of an OLED, maximizing device efficiency.[8]
Section 4: Experimental Protocols for Electronic Characterization
The claims made about the electronic properties of N-aryl carbazoles must be validated through rigorous experimental characterization. The following protocols outline the standard methodologies used in the field.
Workflow for Characterization
The logical flow for characterizing a new N-aryl carbazole derivative is depicted below.
Caption: Experimental workflow for material characterization.
Protocol: Determination of HOMO/LUMO Levels via Cyclic Voltammetry (CV)
Causality: CV measures a material's oxidation and reduction potentials. The onset of the first oxidation wave corresponds to the energy required to remove an electron from the HOMO. By referencing this potential to a known internal standard (ferrocene/ferrocenium, Fc/Fc⁺), whose absolute energy level is well-established (-4.8 eV below vacuum), we can accurately calculate the HOMO energy level. The LUMO level is then typically estimated by adding the optical bandgap (from UV-Vis absorption) to the HOMO energy.
Methodology:
-
Preparation: Dissolve the N-aryl carbazole sample (approx. 1 mM) in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a standard three-electrode cell:
-
Working Electrode: Glassy carbon or platinum disk.
-
Reference Electrode: Ag/AgCl or a silver wire pseudo-reference.
-
Counter Electrode: Platinum wire.
-
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can interfere with the measurements.
-
Measurement:
-
Scan the potential in the positive direction to record the oxidation wave.
-
Determine the onset oxidation potential (Eox).
-
-
Calibration: Add a small amount of ferrocene to the solution and record the CV again. Measure the half-wave potential of the Fc/Fc⁺ redox couple (E1/2, Fc).
-
Calculation:
-
HOMO (eV) = - [Eox - E1/2, Fc + 4.8]
-
Determine the optical bandgap (Eg, opt) from the onset of the absorption spectrum (Eg, opt (eV) = 1240 / λonset (nm)).
-
LUMO (eV) = HOMO + Eg, opt
-
Protocol: Determination of Triplet Energy (ET)
Causality: Phosphorescence is the radiative decay from the T₁ state to the S₀ ground state. This emission is typically very weak at room temperature due to competing non-radiative decay processes. By cooling the sample to liquid nitrogen temperature (77 K), these non-radiative pathways are suppressed, allowing for the clear observation of the phosphorescence spectrum. The energy of the highest-energy vibronic peak (the 0-0 transition) corresponds directly to the material's triplet energy.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the N-aryl carbazole (approx. 10⁻⁵ M) in a solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran, 2-MeTHF).
-
Degassing: Thoroughly degas the solution via several freeze-pump-thaw cycles to remove all dissolved oxygen, a known triplet quencher.
-
Measurement Setup:
-
Place the sealed sample cuvette in a liquid nitrogen cryostat (Dewar) fitted with quartz windows.
-
Use a spectrofluorometer capable of time-gated measurements to distinguish the long-lived phosphorescence from short-lived prompt fluorescence.
-
-
Data Acquisition:
-
Cool the sample to 77 K.
-
Excite the sample with a suitable UV wavelength.
-
Record the emission spectrum after a delay time (e.g., >1 ms) to ensure all fluorescence has decayed.
-
-
Analysis:
-
Identify the highest-energy peak (shortest wavelength) in the phosphorescence spectrum.
-
ET (eV) = 1240 / λphos, 0-0 (nm)
-
Conclusion
The N-aryl carbazole framework represents a masterful platform for molecular engineering in organic electronics. Through judicious selection of the N-aryl group and its substituents, researchers can exert fine control over frontier orbital energies, photophysical responses, and charge transport characteristics. This tunability allows for the rational design of materials tailored for specific applications, from high-energy hosts for blue PhOLEDs to efficient emitters for TADF devices. The protocols and principles outlined in this guide provide a foundational understanding for both the synthesis and characterization of these remarkable materials, paving the way for future innovations in drug development research, display technology, solid-state lighting, and renewable energy.
References
- 1. mdpi.com [mdpi.com]
- 2. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 3. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tuning the electronic properties of N-heterocyclic carbenes. (2007) | Steffen Leuthäusser | 224 Citations [scispace.com]
- 7. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scilit.com [scilit.com]
- 10. High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thermally Activated Delayed Fluorescence Materials Based on Carbazole/Sulfone | Scientific.Net [scientific.net]
- 19. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 20. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade [mdpi.com]
- 21. asianpubs.org [asianpubs.org]
- 22. researchgate.net [researchgate.net]
- 23. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
The Pivotal Role of the Iodine Substituent in 9-(4-Iodophenyl)-9H-carbazole: A Technical Guide for Advanced Organic Materials and Drug Discovery
In the landscape of high-performance organic electronics and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to tailoring molecular properties for specific applications. Among the vast array of functional groups, halogens, and particularly iodine, play a multifaceted and often indispensable role. This technical guide delves into the core functionalities of the iodine substituent in 9-(4-Iodophenyl)-9H-carbazole, a versatile building block that has garnered significant attention for its unique electronic, photophysical, and reactive characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the properties of this molecule in their respective fields.
The Electronic and Photophysical Influence of the Iodine Atom
The carbazole moiety is renowned for its excellent hole-transporting properties and high thermal stability, making it a cornerstone in the design of materials for organic light-emitting diodes (OLEDs).[1][2] The introduction of a 4-iodophenyl group at the 9-position of the carbazole core significantly modulates its electronic and photophysical behavior.
Modulation of Frontier Molecular Orbitals
The presence of the iodine atom, a large and polarizable halogen, influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. While direct comparative data for a full halogen series on the 9-phenylcarbazole scaffold is not extensively consolidated in single reports, general principles of substituent effects on aromatic systems can be applied. The high electronegativity of halogens can lower both the HOMO and LUMO energy levels.[3] This can be advantageous in OLED device architecture, as it can facilitate more efficient charge injection from adjacent layers by tuning the energy level alignment.
The Heavy Atom Effect and its Implications for Emissive Properties
A defining characteristic of the iodine substituent is its profound "heavy atom effect." This phenomenon significantly enhances spin-orbit coupling, which in turn promotes intersystem crossing (ISC) – the transition of an excited molecule from a singlet state (S₁) to a triplet state (T₁).[4][5] In most organic molecules, this transition is spin-forbidden and therefore inefficient. However, the presence of a heavy atom like iodine provides a mechanism to overcome this restriction.
This enhanced ISC has critical implications for the emissive properties of this compound and its derivatives. By facilitating the population of the triplet state, the iodine atom can be exploited in the design of phosphorescent materials. While carbazole itself is a fluorescent material, the introduction of iodine can quench fluorescence and promote phosphorescence. This is a key strategy in achieving high-efficiency OLEDs, as phosphorescent emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.
The ISC lifetime in 9-phenylcarbazole is on the order of 10 nanoseconds. Substitution with bromine on the phenyl ring has been shown to decrease this lifetime, with the effect being more pronounced the closer the bromine is to the carbazole core.[4] Given that iodine has a stronger spin-orbit coupling constant than bromine, it is expected that this compound would exhibit an even faster rate of intersystem crossing, making it a valuable precursor for phosphorescent materials.[4][6]
Below is a diagram illustrating the influence of the heavy atom effect on the excited state dynamics.
Caption: The heavy atom effect of iodine enhances intersystem crossing.
The Iodine Substituent as a Versatile Reactive Handle
Beyond its influence on the photophysical properties, the iodine atom serves as a highly effective leaving group in a variety of palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone of its utility as a building block for more complex molecular architectures. The carbon-iodine bond is weaker and more polarized than carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and vinyl substituents at the 4-position of the phenyl ring. This is a key strategy for extending the π-conjugation of the molecule, which can further tune its electronic and optical properties for applications in organic electronics.[8][9]
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2-3 eq.) or K₂CO₃.
-
Solvent: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[10][11] The reactivity of the C-I bond in this compound makes it an ideal substrate for coupling with a variety of primary and secondary amines. This reaction is instrumental in the synthesis of hole-transporting materials and emissive molecules containing triarylamine moieties, which are known for their excellent charge-carrying capabilities.[12][13]
This protocol is a general guideline and may need to be adapted for specific reactants.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.).
-
Solvent: Add an anhydrous, degassed aprotic solvent, such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][14][15][16] The this compound molecule serves as a key intermediate in the synthesis of novel carbazole-based therapeutic agents. The iodine atom's reactivity in cross-coupling reactions allows for the systematic and modular synthesis of libraries of compounds for biological screening.[17]
For instance, the Suzuki-Miyaura and Buchwald-Hartwig reactions can be employed to introduce various substituents designed to interact with specific biological targets. The ability to readily diversify the structure at the 4-position of the phenyl ring is a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved potency and selectivity.[8] While much of the research focuses on the broader class of carbazole derivatives, the synthetic accessibility provided by the iodo-functionalized precursor is a critical enabler of these investigations.[18]
Conclusion
The iodine substituent in this compound is not a mere placeholder but a powerful functional group that imparts a unique and highly desirable combination of properties. Its significant heavy atom effect is instrumental in modulating the photophysical properties of the carbazole core, opening avenues for the development of high-efficiency phosphorescent materials for OLEDs. Concurrently, its high reactivity in palladium-catalyzed cross-coupling reactions makes it an exceptionally versatile building block for the synthesis of complex organic materials and novel drug candidates. A thorough understanding of the multifaceted role of the iodine atom in this molecule is essential for researchers and scientists aiming to push the boundaries of organic electronics and medicinal chemistry.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Spin-Vibronic Intersystem Crossing and Molecular Packing Effects in Heavy Atom Free Organic Phosphor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heavy Atom Effect on the Intersystem Crossing of a Boron Difluoride Formazanate Complex-Based Photosensitizer: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. arabjchem.org [arabjchem.org]
The Ascendancy of Carbazole Derivatives in Organic Electronics: A Technical Guide
Abstract
Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, underpinning significant advancements in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and diverse applications of carbazole-based materials. We will delve into the molecular design principles that make these compounds exceptionally suited for various roles within organic electronic devices, including as host materials, emitters, and charge-transporting layers. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering both foundational knowledge and advanced insights into the practical application of carbazole derivatives.
Introduction: The Unique Appeal of the Carbazole Moiety
The carbazole scaffold, a tricyclic aromatic amine, possesses a unique combination of electronic and photophysical properties that make it a highly versatile building block for organic electronic materials.[1][2][3] Its rigid and planar structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.[4] The electron-rich nitrogen atom imparts excellent hole-transporting capabilities, a fundamental requirement for many organic electronic devices.[2][5][6][7]
Furthermore, the carbazole core can be readily functionalized at various positions (N-9, C-3, C-6, C-2, and C-7), allowing for the precise tuning of its electronic and optical properties.[1][6][8][9] This chemical versatility enables the rational design of molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, high triplet energies, and excellent thermal and morphological stability.[1][6][10][11][12]
Figure 1: Key properties of the carbazole core and their relevance to organic electronic applications.
Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives have become indispensable in the fabrication of high-performance OLEDs, serving in multiple capacities within the device architecture.[1][5][13]
Host Materials for Phosphorescent OLEDs (PhOLEDs)
To achieve high internal quantum efficiencies (IQE) approaching 100%, PhOLEDs utilize phosphorescent emitters that can harvest both singlet and triplet excitons.[14][15] However, these emitters are prone to concentration quenching and triplet-triplet annihilation (TTA).[14][15] To mitigate these effects, the phosphorescent guest emitter is dispersed in a suitable host material.
Carbazole derivatives are excellent candidates for host materials due to their:
-
High Triplet Energy (ET): A host material must possess a triplet energy higher than that of the phosphorescent dopant to prevent reverse energy transfer from the guest to the host. Many carbazole derivatives exhibit high ET, making them suitable for hosting blue, green, and red phosphorescent emitters.[9][11]
-
Good Charge Transport Properties: Efficient charge injection and transport within the emissive layer are crucial for balanced charge recombination and high device efficiency. The inherent hole-transporting nature of carbazoles contributes to this.[5]
-
Thermal and Morphological Stability: OLEDs require materials that can withstand the heat generated during operation and maintain a stable amorphous morphology to prevent device degradation. Carbazole derivatives often exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).[11]
Table 1: Performance of Selected Carbazole-Based Host Materials in PhOLEDs
| Host Material | Emitter | Device Performance (EQE, %) | Color | Reference |
| CBP | Ir(ppy)3 | ~20 | Green | [14] (Review) |
| mDCzPF | PtNON | 18.3 | Blue | [16] |
| E25 | FIrpic | 25.6 | Green | [14] |
| CBC1 | (Red Emitter) | >20 | Red | [11] |
Thermally Activated Delayed Fluorescence (TADF) Emitters
Third-generation OLEDs utilize TADF emitters to achieve 100% IQE through the up-conversion of triplet excitons to singlets via reverse intersystem crossing (RISC).[2] This process is efficient when the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is small.
Carbazole derivatives are frequently employed as the donor moiety in donor-acceptor (D-A) type TADF molecules. The spatial separation of the HOMO on the carbazole donor and the LUMO on the acceptor unit leads to a small ΔEST.[17] By modifying the donor and acceptor strengths and the linkage between them, the emission color and TADF properties can be finely tuned.[18][19] For instance, introducing bulky groups on the carbazole unit can increase the dihedral angle between the donor and acceptor, further reducing ΔEST.[18][20]
Figure 2: Simplified Jablonski diagram illustrating the TADF mechanism.
Hole-Transporting and Electron-Blocking Layers
The excellent hole mobility of carbazole derivatives makes them ideal for use in hole-transporting layers (HTLs) and electron-blocking layers (EBLs).[5] An efficient HTL facilitates the injection of holes from the anode and their transport to the emissive layer. As an EBL, the high-lying LUMO of carbazole-based materials can effectively confine electrons within the emissive layer, preventing their leakage to the HTL and thus improving charge recombination efficiency.
Carbazole Derivatives in Organic Solar Cells (OSCs)
In OSCs, carbazole derivatives are primarily used as electron donor materials in the photoactive layer of bulk heterojunction (BHJ) devices.[21] Their function is to absorb solar photons to generate excitons and then donate electrons to an acceptor material, typically a fullerene derivative or a non-fullerene acceptor.
Key properties of carbazole-based donors for OSCs include:
-
Broad and Strong Absorption: To maximize light harvesting, the donor material should have a broad absorption spectrum that covers a significant portion of the solar spectrum.
-
Appropriate Energy Levels: The HOMO level of the donor should be low enough to ensure a high open-circuit voltage (Voc), while the LUMO level should be sufficiently higher than that of the acceptor to provide a driving force for efficient exciton dissociation.
-
Good Hole Mobility: After exciton dissociation, the holes must be efficiently transported through the donor domain to the anode. The inherent high hole mobility of carbazoles is advantageous here.[6]
Poly(N-vinylcarbazole) (PVK) is a well-known carbazole-containing polymer that has been extensively studied in OSCs.[3] More recently, donor-acceptor copolymers incorporating carbazole units have achieved impressive power conversion efficiencies (PCEs).[22] For instance, PCDTBT, an alternating copolymer of 2,7-carbazole and dithienylbenzothiadiazole, has been a benchmark material in the field.[21]
Table 2: Performance of Selected Carbazole-Based Materials in Organic Solar Cells
| Material | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF | Reference |
| PCDTBT | PC60BM | 4.35 | - | - | - | [21] |
| DI3TCz | PC71BM | 6.46 | 0.97 | 10.40 | 0.65 | [23] |
| P1 | PC71BM | 16.5 | 1.09 | 20.2 | 0.75 | [6] |
| P2 | PC71BM | 19.4 | 1.15 | 20.7 | 0.82 | [6] |
Carbazole derivatives are also finding applications as hole-transporting materials in high-efficiency perovskite solar cells (PSCs), offering a cost-effective and stable alternative to the commonly used spiro-OMeTAD.[6][24][25][26]
Carbazole Derivatives in Organic Thin-Film Transistors (OTFTs)
OTFTs are the fundamental building blocks of flexible and transparent electronics. Carbazole derivatives are promising p-type semiconductors for the active channel layer in OTFTs due to their excellent hole mobility and environmental stability.[27][28] The performance of an OTFT is primarily characterized by its field-effect mobility (μ) and on/off current ratio.
The planar structure of the carbazole core promotes ordered molecular packing in the solid state, which is essential for efficient charge transport.[4] By extending the π-conjugation of the carbazole moiety, for example, by fusing it with other aromatic rings to form indolocarbazoles or benzocarbazoles, the charge carrier mobility can be significantly enhanced.[10][11][28]
Figure 3: Schematic of a bottom-gate, top-contact OTFT incorporating a carbazole-based semiconductor.
Synthesis and Experimental Protocols
The synthesis of functionalized carbazole derivatives often involves well-established organic reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation.[14][29][30][31] These reactions allow for the introduction of various substituents at specific positions on the carbazole core, enabling the fine-tuning of their properties.
Representative Synthesis: 9-Phenylcarbazole
A common and fundamental carbazole derivative, 9-phenylcarbazole, can be synthesized via the Ullmann condensation.
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine carbazole (1 eq.), iodobenzene (1.2 eq.), potassium carbonate (2 eq.), and copper powder (0.2 eq.) in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. A precipitate will form.
-
Purification: Collect the crude product by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Fabrication and Characterization of a Simple OLED Device
Protocol:
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use to enhance the work function of the ITO.
-
Hole-Injection Layer (HIL) Deposition: Spin-coat a solution of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the carbazole-based host and the desired phosphorescent emitter in a suitable organic solvent (e.g., chlorobenzene). Spin-coat this solution on top of the HIL and anneal to remove the solvent.
-
Electron-Transporting Layer (ETL) and Cathode Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the ETL material (e.g., TPBi), an electron-injection layer (e.g., LiF), and the metal cathode (e.g., Al).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE) of the fabricated device.
Future Outlook and Challenges
The field of carbazole-based organic electronics continues to evolve rapidly. Key areas of future research include:
-
Development of Stable Deep-Blue Emitters: Achieving long operational lifetimes for deep-blue OLEDs remains a significant challenge. Novel carbazole derivatives with high triplet energies and excellent electrochemical stability are needed.[13][32]
-
High-Mobility n-Type Carbazole Derivatives: While carbazoles are inherently p-type materials, the development of stable and efficient n-type or ambipolar carbazole-based semiconductors would open up new possibilities for complementary logic circuits.
-
Environmentally Friendly Synthesis: Exploring greener and more cost-effective synthetic routes for carbazole derivatives is crucial for their commercial viability.
-
Applications in Flexible and Wearable Electronics: The processability and mechanical flexibility of carbazole-based polymers make them attractive for next-generation flexible displays, sensors, and wearable devices.[33]
Conclusion
Carbazole derivatives have firmly established themselves as a versatile and high-performance class of materials in organic electronics. Their unique combination of tunable electronic properties, excellent charge transport characteristics, and good thermal stability has led to their widespread use in OLEDs, OSCs, and OTFTs. The ongoing research and development in the molecular design and synthesis of novel carbazole-based materials promise to further enhance the performance and expand the applications of organic electronic devices, paving the way for a future of flexible, low-cost, and high-efficiency electronics.
References
- 1. mdpi.com [mdpi.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass | Scientific.Net [scientific.net]
- 9. researchgate.net [researchgate.net]
- 10. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. nbinno.com [nbinno.com]
- 13. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 14. mdpi.com [mdpi.com]
- 15. Low molar mass carbazole-based host materials for phosphorescent organic light-emitting diodes: a review [epubl.ktu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole [frontiersin.org]
- 19. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 20. Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Efficient carbazole-based small-molecule organic solar cells with an improved fill factor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. osti.gov [osti.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. nbinno.com [nbinno.com]
- 31. researchgate.net [researchgate.net]
- 32. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years [mdpi.com]
An In-depth Technical Guide to the Health and Safety of 9-(4-Iodophenyl)-9H-carbazole for Research and Development
This guide provides comprehensive health and safety information for 9-(4-Iodophenyl)-9H-carbazole, a compound increasingly utilized in organic electronics, photovoltaics, and as a key intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this material. The protocols and recommendations outlined herein are designed to foster a culture of safety and are grounded in established principles of industrial hygiene and chemical safety.
Understanding the Compound: A Proactive Approach to Safety
This compound (CAS No. 57103-15-8) is an aromatic organic compound with a molecular weight of 369.2 g/mol .[3] Its structure, featuring a carbazole moiety linked to an iodophenyl group, imparts unique electronic and photophysical properties.[1][2] However, this same chemical architecture necessitates a thorough understanding of its potential hazards to ensure safe handling. The presence of the carbazole and iodophenyl groups suggests a potential for skin and eye irritation, and while comprehensive toxicological data is not available for this specific molecule, a cautious approach is warranted.[3][4]
| Property | Value | Source |
| CAS Number | 57103-15-8 | [4] |
| Molecular Formula | C18H12IN | [3] |
| Molecular Weight | 369.2 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 138-142 °C | [1][5] |
| Solubility | Soluble in Toluene | [5] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that causes skin and eye irritation.[3][4]
-
GHS Pictogram:
-
-
Signal Word: Warning [4]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[4]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[4]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[4]
-
It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[6] While there is no current data to classify it as a carcinogen, mutagen, or reproductive toxin, the parent compound, 9H-Carbazole, has limited evidence of carcinogenicity in animal studies.[7] Therefore, it is prudent to handle this compound with the assumption that it may have uncharacterized long-term health effects.
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is to minimize exposure. This is best achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[8] A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for aerosolization.
-
Contained Systems: For repetitive or larger-scale operations, the use of a closed system, such as a glove box, should be considered to minimize direct contact.[8]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement.[6] However, due to the serious eye irritation hazard, chemical goggles are recommended.[9] A face shield should be worn in situations where splashing is a significant risk.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant, powder-free gloves are mandatory.[6][10] Nitrile gloves are a suitable option.[11] It is good practice to double-glove, especially when handling larger quantities or for prolonged periods.[10] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[6][10]
-
Lab Coat/Gown: A clean, long-sleeved lab coat or a disposable gown with tight-fitting cuffs should be worn to protect the skin and personal clothing.[9]
-
-
Respiratory Protection: In most laboratory settings with adequate engineering controls, respiratory protection may not be necessary. However, if there is a risk of inhaling dust, a NIOSH-approved respirator (e.g., an N95 or P100 particulate respirator) should be used.[6][12]
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.
-
Handling:
-
Avoid contact with skin and eyes.[8]
-
Do not breathe dust.[8]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the compound is handled.[8]
-
Use non-sparking tools and take precautionary measures against static discharge if the compound is handled in a flammable solvent.[13]
-
-
Storage:
First-Aid and Emergency Procedures
In the event of an exposure or accident, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[4][6] Remove contact lenses, if present and easy to do.[4] Continue rinsing.[4] Seek immediate medical attention.[8] |
| Skin Contact | Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water.[4][6] If skin irritation occurs, get medical advice/attention.[4] |
| Inhalation | Move the person to fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[14] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[8] |
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading. Do not let the chemical enter drains.[8]
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal.[8] Avoid generating dust.[6]
-
For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]
Caption: Emergency response workflow for a spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Combustion may produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6]
-
Containers should be triple-rinsed with a suitable solvent and disposed of in accordance with local regulations.
Conclusion
This compound is a valuable compound in modern research and development. However, its potential health and safety hazards, particularly skin and eye irritation, necessitate careful and informed handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. The lack of comprehensive toxicological data underscores the importance of a cautious and proactive approach to safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 3. 9-(4-Iodophenyl)carbazole | C18H12IN | CID 10832858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. (9-(4-IODOPHENYL))-9H-CARBAZOLE CAS#: 57103-15-8 [m.chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. fishersci.de [fishersci.de]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pppmag.com [pppmag.com]
- 11. labproinc.com [labproinc.com]
- 12. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. 57103-15-8 | this compound | Small Molecule Semiconductor Building Blocks | Ambeed.com [ambeed.com]
- 14. file.bldpharm.com [file.bldpharm.com]
Methodological & Application
Ullmann condensation for synthesis of 9-(4-Iodophenyl)-9H-carbazole
An In-Depth Technical Guide to the Ullmann Condensation for the Synthesis of 9-(4-Iodophenyl)-9H-carbazole
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a crucial building block in materials science and medicinal chemistry. The protocol leverages a modern, ligand-accelerated Ullmann condensation, a copper-catalyzed cross-coupling reaction for the formation of C-N bonds. We delve into the mechanistic underpinnings of the reaction, explaining the critical role of each component—the copper catalyst, ligand, base, and solvent—to provide researchers with the rationale behind the experimental design. A detailed, step-by-step protocol for synthesis, purification, and characterization is presented, alongside a troubleshooting guide and strategies for reaction optimization. This document is intended for researchers, scientists, and professionals in organic synthesis and drug development, offering a robust and reproducible methodology for accessing this valuable carbazole derivative.
Theoretical Background and Mechanistic Insights
The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a cornerstone reaction in organic synthesis for the formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds.[1][2] The specific C-N bond formation between an aryl halide and an amine (or amide) is often referred to as a Goldberg reaction, a variation of the Ullmann condensation.[1]
Historically, these reactions were plagued by harsh conditions, often requiring stoichiometric amounts of copper powder at very high temperatures (>200 °C) in polar aprotic solvents.[1][3] This limited the substrate scope and functional group tolerance. The advent of modern organic synthesis has revitalized the Ullmann reaction through the introduction of soluble copper(I) catalysts and, most importantly, the use of chelating ligands.[1][4] These advancements allow the reaction to proceed under significantly milder conditions with catalytic amounts of copper, dramatically improving yields and applicability.[5]
The synthesis of this compound involves the N-arylation of carbazole with an aryl iodide. The general reaction is as follows:
Figure 1: Ullmann condensation for the synthesis of this compound.
The Role of Key Reaction Components
Understanding the function of each component is critical for successful execution and optimization.
-
Copper(I) Catalyst (e.g., CuI): Copper(I) iodide is the most common and effective catalyst precursor. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species is generated in situ and undergoes oxidative addition with the aryl halide.[1][2] Using a catalytic amount (typically 5-10 mol%) is a key advantage of modern protocols.[6]
-
Ligand (e.g., 1,10-Phenanthroline): The ligand is arguably the most critical component in modern Ullmann couplings. It serves several purposes:
-
Solubilization: It forms a soluble complex with the copper salt, preventing the formation of inactive copper aggregates.
-
Stabilization: It stabilizes the copper catalytic species throughout the cycle.
-
Acceleration: It facilitates the key steps of oxidative addition and reductive elimination, allowing the reaction to occur at lower temperatures.[1][5] Commonly used ligands include diamines (e.g., N,N'-dimethylethylenediamine) and phenanthrolines.[6]
-
-
Base (e.g., K₂CO₃, K₃PO₄): An inorganic base is required to deprotonate the N-H of carbazole, forming the carbazolide anion. This anion is the active nucleophile that coordinates to the copper center. The choice of base can be critical, with potassium phosphate (K₃PO₄) and potassium or cesium carbonate (K₂CO₃, Cs₂CO₃) being widely effective.[4][5]
-
Aryl Halide (1,4-Diiodobenzene): Aryl iodides are the most reactive aryl halides for this transformation, followed by bromides and then chlorides, which are typically unreactive under these conditions.[1] The use of 1,4-diiodobenzene provides a reactive site for the coupling reaction.
-
Solvent (e.g., DMF, Dioxane): High-boiling, polar aprotic solvents are typically used to ensure all components remain in solution at the required reaction temperature and to facilitate the polar transition states.[1] Anhydrous solvents are essential to prevent side reactions, such as the reduction of the aryl halide.[4]
Catalytic Cycle
While the precise mechanism is still a subject of research, the generally accepted pathway for ligand-accelerated Ullmann C-N coupling is illustrated below.
Ullmann C-N coupling catalytic cycle.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-arylation of carbazole.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 9H-Carbazole | ≥97% | Sigma-Aldrich | |
| 1,4-Diiodobenzene | 98% | TCI | |
| Copper(I) Iodide (CuI) | 98% | Acros Organics | Store under inert gas, sensitive to light. |
| 1,10-Phenanthroline | ≥99% | Alfa Aesar | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered and dried before use. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a sealed bottle. |
| Ethyl Acetate | ACS Grade | VWR | For work-up and chromatography. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Lab-prepared | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment
-
100 mL Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert gas line (Nitrogen or Argon) with manifold
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Inert Atmosphere: The reaction is sensitive to oxygen. All steps should be performed under an inert atmosphere of nitrogen or argon to prevent oxidation of the Cu(I) catalyst.[4] Ensure glassware is oven- or flame-dried before use.
-
Solvent Hazards: DMF is a skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
High Temperatures: The reaction is run at reflux. Use a properly secured apparatus and an oil bath with a temperature controller.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 9H-Carbazole (1.00 g, 5.98 mmol, 1.0 equiv), 1,4-diiodobenzene (2.37 g, 7.18 mmol, 1.2 equiv), copper(I) iodide (0.114 g, 0.598 mmol, 10 mol%), 1,10-phenanthroline (0.108 g, 0.598 mmol, 10 mol%), and finely powdered anhydrous potassium carbonate (1.65 g, 11.96 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 30 mL of anhydrous DMF via syringe.
-
Reaction: Place the flask in a preheated oil bath at 130 °C. Attach a reflux condenser (with inert gas inlet at the top) and stir the mixture vigorously.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The starting carbazole spot should diminish and a new, less polar product spot should appear. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 150 mL of ice-cold water. A solid precipitate should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Dissolve the collected solid in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[7]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude residue is purified by flash column chromatography on silica gel.
-
Column Packing: Pack a column with silica gel using hexane as the slurry solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity, e.g., to 98:2 hexane:ethyl acetate). The desired product is typically non-polar.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to yield this compound as a white to off-white solid.
Workflow and Optimization
General Experimental Workflow
General workflow for synthesis and purification.
Troubleshooting and Optimization
If the reaction yield is low or the reaction fails, consider the following optimization strategies.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Copper Source | CuI (10 mol%) | Screen other Cu(I) sources like CuBr or Cu₂O. Vary loading from 5-15 mol%. Higher loading may be needed for less reactive substrates, but increases cost and difficulty of removal.[4] |
| Ligand | 1,10-Phenanthroline | Screen other N,N-donor ligands like N,N'-dimethylethylenediamine or O-donor ligands like L-proline. The optimal ligand can be highly substrate-dependent.[4] |
| Base | K₂CO₃ (2.0 equiv) | Screen stronger bases like K₃PO₄ or Cs₂CO₃. A stronger base can increase the concentration of the active nucleophile, accelerating the reaction.[5] |
| Solvent | DMF | Screen other high-boiling polar aprotic solvents such as Dioxane or Toluene. Solvent choice can affect solubility and reaction kinetics. Ensure the solvent is strictly anhydrous.[4] |
| Temperature | 130 °C | If no reaction occurs, incrementally increase the temperature (up to ~150 °C for DMF). If decomposition is observed, lower the temperature. Modern protocols aim for the lowest effective temperature.[4] |
| Purity | Anhydrous | Ensure all reagents are pure and dry. Carbazole can be recrystallized. The base should be freshly dried. Contamination with water is a common cause of failure as it can lead to side reactions like debromination or hydrolysis.[4][8] |
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to Buchwald-Hartwig Amination for N-Arylation of Carbazole
Foreword: The Enduring Significance of the Carbazole Moiety
The carbazole nucleus, a tricyclic aromatic scaffold, is a privileged structural motif in both medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutics, including anticancer, antibacterial, and anti-Alzheimer's agents, as well as advanced materials for organic light-emitting diodes (OLEDs).[1][2][3][4][5] The N-arylation of carbazole, in particular, allows for the fine-tuning of its photophysical and electronic properties, making the Buchwald-Hartwig amination a critical tool for researchers in these fields.[2][6] This guide provides an in-depth, experience-driven perspective on the application of the Buchwald-Hartwig reaction for the synthesis of N-arylcarbazoles, moving beyond a simple recitation of steps to explain the underlying principles that govern this powerful transformation.
The Engine of C-N Bond Formation: Unveiling the Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds.[7][8] Its success lies in its broad substrate scope and functional group tolerance, offering a significant improvement over harsher, traditional methods.[7] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the heart of this transformation. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism proceeds through three key stages: oxidative addition, amination, and reductive elimination.[7][9]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[8][9]
-
Amination: The carbazole, acting as the amine component, coordinates to the palladium(II) complex. A base then deprotonates the carbazole's N-H group, forming a palladium(II)-amido complex.[9]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the N-arylcarbazole product, regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.[8][9]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination for N-arylation of carbazole.
Field-Proven Protocol for the Synthesis of 9-Phenylcarbazole
This protocol details a reliable and scalable method for the synthesis of 9-phenylcarbazole from carbazole and bromobenzene. The choice of catalyst, ligand, base, and solvent are critical for success and are based on extensive literature precedent and practical experience.[10]
Reagent and Solvent Selection: The "Why" Behind the "What"
| Component | Recommended | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common, air-stable source of Pd(0) that is readily activated in situ.[11] |
| Ligand | Tri-tert-butylphosphine (P(t-Bu)₃) | A bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination, and is effective for coupling with less reactive aryl chlorides.[9] |
| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base that effectively deprotonates the carbazole N-H without competing in the coupling reaction.[9][12] |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents that are compatible with the reaction conditions and effectively solubilize the reagents.[13][14] |
| Aryl Halide | Bromobenzene | A readily available and reactive aryl halide. Aryl iodides are more reactive, while aryl chlorides can be more challenging.[13] |
Experimental Workflow: A Step-by-Step Guide
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig N-arylation of carbazole.
Detailed Protocol:
Materials:
-
Carbazole (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
Tri-tert-butylphosphine (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole, sodium tert-butoxide, and the palladium precatalyst and ligand under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add anhydrous toluene via syringe, followed by bromobenzene.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 9-phenylcarbazole.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide: Navigating Common Pitfalls
Even with a robust protocol, challenges can arise. This section addresses common issues and provides actionable solutions.[13]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (degraded precatalyst or ligand)- Insufficiently anhydrous conditions- Ineffective base | - Use fresh, high-purity catalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use a freshly opened bottle of base or sublime/recrystallize if necessary. |
| Formation of Side Products (e.g., dehalogenation) | - Presence of water or protic impurities- Reaction temperature too high | - Rigorously exclude moisture.- Optimize the reaction temperature; a lower temperature may be sufficient. |
| Difficulty with Aryl Chlorides | - Slower oxidative addition of aryl chlorides | - Use a more electron-rich and sterically hindered ligand (e.g., a biaryl phosphine ligand).[9][15]- Increase the catalyst loading.- Consider a higher boiling point solvent to allow for higher reaction temperatures. |
| Incomplete Reaction with Sterically Hindered Substrates | - Steric hindrance impeding catalyst-substrate interaction | - Employ a more sterically demanding ligand to facilitate reductive elimination.[16]- Prolong the reaction time. |
Expanding the Horizon: Substrate Scope and Limitations
The Buchwald-Hartwig amination is remarkably versatile.[17] A wide range of substituted carbazoles and aryl halides can be successfully coupled. Electron-donating and electron-withdrawing groups on either coupling partner are generally well-tolerated. However, certain functional groups can interfere with the catalytic cycle. For instance, substrates with unprotected acidic protons (e.g., phenols, carboxylic acids) may require protection or the use of a stronger base.[13] Additionally, some functional groups can act as catalyst poisons.[8]
Conclusion: A Powerful and Adaptable Synthetic Tool
The Buchwald-Hartwig amination stands as a testament to the power of transition metal catalysis in modern organic synthesis. Its application to the N-arylation of carbazoles provides a direct and efficient route to a class of compounds with immense potential in both materials science and drug discovery. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can harness the full potential of this transformative reaction.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. reddit.com [reddit.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
Application Note: Suzuki Cross-Coupling with 9-(4-Iodophenyl)-9H-carbazole for Advanced Organic Materials
An Application Guide for the Synthesis of π-Conjugated Carbazole Derivatives
Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and efficiency in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in both academic research and the pharmaceutical and fine chemical industries for constructing complex molecular architectures under mild conditions.[3] A particularly valuable application of this methodology is in the synthesis of π-conjugated systems for organic electronics.
Carbazole derivatives are paramount in the field of organic electronics, serving as essential building blocks for materials used in organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and other semiconductor devices.[4][5][6] The carbazole core offers a unique combination of high thermal stability, excellent hole-transporting properties, and a molecular scaffold that can be readily functionalized to fine-tune its electronic and photophysical characteristics.[4][7][8]
This application note provides a detailed guide to utilizing 9-(4-Iodophenyl)-9H-carbazole as a key precursor in Suzuki cross-coupling reactions. As an aryl iodide, this substrate demonstrates high reactivity, making it an ideal electrophilic partner for coupling with a wide range of organoboron reagents. The protocols and insights described herein are designed to enable researchers, scientists, and drug development professionals to reliably synthesize advanced biaryl carbazole structures for next-generation applications.
Pillar 1: The Catalytic Heart of the Reaction - Mechanism & Key Parameters
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10][11]
-
Oxidative Addition : This is often the rate-determining step of the cycle.[9] A coordinatively unsaturated 14-electron Pd(0) complex, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-iodine bond of this compound. The high reactivity of the C–I bond makes aryl iodides excellent substrates for this step, which results in a square planar Pd(II) complex.[1][9]
-
Transmetalation : This step involves the transfer of the organic moiety from the organoboron species to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base.[12] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[13][14] This activated species then displaces the halide on the palladium complex, forming a new diarylpalladium(II) intermediate.[15][16]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple, forming the new C-C bond of the biaryl product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[9][15]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
The success of the Suzuki coupling hinges on the careful selection of several key components:
| Component | Role & Rationale | Common Examples |
| Palladium Source | Serves as the precatalyst that generates the active Pd(0) species. The choice depends on air stability, cost, and the specific ligand system used.[3] | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | Stabilizes the Pd(0) catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) promote oxidative addition and reductive elimination, enabling the use of less reactive halides like aryl chlorides.[11][15][17] | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), NHCs (e.g., IPr) |
| Base | Essential for activating the boronic acid for transmetalation. The base's strength and solubility are critical; an unsuitable base can lead to low yields or side reactions.[13] Weaker bases are generally preferred to avoid hydrolysis of sensitive functional groups.[13] | K₂CO₃, Cs₂CO₃, K₃PO₄, KF |
| Solvent System | Must be capable of dissolving the organic substrates, the palladium complex, and, to some extent, the inorganic base. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of all components. The solvent must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[18][19] | Toluene/Water, 1,4-Dioxane/Water, DMF, THF/Water |
Pillar 2: A Self-Validating Experimental Protocol
This protocol provides a reliable, step-by-step methodology for the Suzuki cross-coupling of this compound with a representative arylboronic acid.
Workflow Overview
Caption: Experimental workflow for the Suzuki cross-coupling protocol.
Materials and Reagents
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate, HPLC grade
-
Hexanes, HPLC grade
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (high purity)
Step-by-Step Methodology
-
Reaction Setup & Inerting:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[18][20] This step is critical to prevent catalyst deactivation.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degassing is achieved by bubbling the inert gas through the solvent mixture for 15-20 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent to the reaction flask via cannula or a syringe. The typical concentration is 0.1 M with respect to the this compound.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS. A typical reaction is complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (approx. 20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure biaryl product.[21]
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) can be employed.[22]
-
Table of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Boronic Acid) | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the more valuable aryl iodide and compensates for potential protodeboronation or homocoupling. |
| Catalyst Loading (Pd) | 1 - 5 mol% | Sufficient to ensure a reasonable reaction rate without being wasteful of the expensive metal. |
| Ligand:Pd Ratio | 2:1 | For monodentate phosphine ligands, a 2:1 ratio is typical to ensure the formation of the active L₂Pd(0) species. |
| Base (K₂CO₃) | 2.0 - 3.0 equivalents | Ensures complete activation of the boronic acid. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome activation barriers without causing significant degradation of reagents or catalyst. |
| Concentration | ~0.1 M | A balance to ensure adequate reaction rates while maintaining reagent solubility. |
Pillar 3: Troubleshooting Common Issues
Even robust reactions can encounter issues. A logical approach to troubleshooting is essential for success.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Pd(0) or phosphine ligand oxidized due to exposure to air.[18] | Use fresh, high-purity catalyst and ligand. Ensure the reaction setup is rigorously purged of oxygen.[19] |
| Ineffective Base/Solvent: Poor solubility of the base or reagents in the chosen solvent system.[23] | Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems (e.g., Toluene/H₂O, DMF). Ensure the base is a fine, anhydrous powder. | |
| Protodeboronation | Hydrolysis of Boronic Acid: The C-B bond is cleaved and replaced by a C-H bond, often caused by excess water, high temperatures, or a base that is too strong.[1][18][19] | Use anhydrous solvents and reagents. Consider a milder base (e.g., KF). If the problem persists, convert the boronic acid to a more stable boronic ester (e.g., pinacol ester). |
| Homocoupling | Dimerization of Boronic Acid: Two molecules of the boronic acid couple together. This is primarily caused by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II), facilitating this side reaction.[1][19] | Ensure the reaction mixture and solvents are meticulously degassed before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation | Loss of Iodine: The C-I bond is cleaved and replaced by a C-H bond on the starting material.[1] | This side reaction can sometimes occur after oxidative addition. Optimizing the ligand, base, or temperature may suppress this pathway. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. home.sandiego.edu [home.sandiego.edu]
- 23. researchgate.net [researchgate.net]
High-Purity Isolation of 9-(4-Iodophenyl)-9H-carbazole via Automated Flash Column Chromatography: A Detailed Protocol and Technical Guide
An Application Note for Researchers and Drug Development Professionals
Abstract: 9-(4-Iodophenyl)-9H-carbazole is a pivotal building block in the synthesis of advanced organic electronic materials, including those for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The performance of these materials is critically dependent on the ultra-high purity of the synthetic intermediates.[3] This application note provides an in-depth, field-proven protocol for the purification of crude this compound using silica gel column chromatography. We will explore the scientific rationale behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to a step-by-step guide for column packing, sample loading, gradient elution, and fraction analysis, ensuring a reproducible and efficient purification workflow.
Introduction and Scientific Context
This compound serves as a versatile intermediate. The carbazole moiety provides excellent hole-transporting properties and a high triplet energy, while the iodophenyl group offers a reactive site for further functionalization through cross-coupling reactions. The synthesis of this compound, typically achieved through methods like the Ullmann condensation or Buchwald-Hartwig amination, often results in a crude product containing unreacted starting materials, catalyst residues, and homocoupled byproducts.[3][4][5]
Common Impurities Include:
-
Unreacted 9H-Carbazole: More polar than the product due to the N-H bond.
-
Unreacted 1,4-Diiodobenzene: Less polar than the product.
-
Homocoupled Byproducts: e.g., 4,4'-diiodobiphenyl, which is nonpolar.
-
Catalyst Residues: Copper or palladium complexes, which can be challenging to remove.[5][6]
The presence of these impurities, even in trace amounts, can drastically impair the performance and lifetime of final electronic devices. Column chromatography offers a robust and scalable method to isolate the target compound with high purity by exploiting the differential polarity of the components in the crude mixture.
The Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase column chromatography, a liquid-solid partitioning technique.
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent with surface silanol (Si-OH) groups.
-
Mobile Phase (Eluent): A nonpolar solvent system whose polarity is gradually increased.
The separation mechanism is based on the principle of competitive adsorption. Compounds in the mixture are partitioned between the stationary and mobile phases.
-
Polar Impurities (e.g., 9H-carbazole) have a strong affinity for the polar silica gel, adsorbing strongly and therefore moving slowly down the column.
-
Nonpolar Impurities (e.g., 1,4-diiodobenzene) have a low affinity for the silica gel and a high affinity for the nonpolar mobile phase, causing them to travel quickly down the column.
-
The Target Compound , this compound, has an intermediate polarity. By carefully tuning the polarity of the mobile phase, it can be selectively desorbed from the silica and eluted after the nonpolar impurities but before the more polar ones.
Preliminary Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop an optimal solvent system using TLC.[7] The goal is to find a solvent mixture that provides good separation between the desired product and its impurities, with a target Retention Factor (Rf) of 0.25-0.35 for the product.
Protocol for TLC Analysis:
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot the sample onto the baseline of a silica gel TLC plate (with a UV254 indicator).[7]
-
Develop the Plate: Place the plate in a sealed TLC chamber containing a pre-equilibrated solvent system. Test various ratios of a nonpolar solvent (Hexane or Petroleum Ether) and a slightly more polar solvent (Dichloromethane, Ethyl Acetate, or Toluene).[4][8][9]
-
Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. The aromatic carbazole and iodophenyl rings will appear as dark spots against the fluorescent green background.
-
Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
A good starting solvent system for N-aryl carbazoles is a mixture of hexane and dichloromethane.[8][10] An ideal TLC will show the nonpolar impurities with a high Rf (>0.6), the product with an Rf of ~0.3, and the polar impurities at or near the baseline (Rf < 0.1).
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to column size and solvent volumes may be necessary for different scales.
-
Stationary Phase: Silica Gel (200-400 mesh)[11]
-
Crude Product: ~5 g of this compound
-
Solvents: HPLC-grade Hexane and Dichloromethane (DCM)
-
Glass chromatography column (40-60 mm diameter)
-
Separatory funnel (for solvent addition)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
TLC plates and chamber
1. Column Packing (Wet Slurry Method): a. Secure the column vertically in a fume hood. Add a small plug of glass wool and a thin layer of sand to the bottom. b. In a beaker, prepare a slurry of silica gel in pure hexane (~150 g of silica in 400 mL of hexane). c. Pour the slurry into the column. Open the stopcock to drain some solvent, continuously tapping the column gently to ensure even packing and remove air bubbles. d. Add a protective layer of sand on top of the packed silica bed. Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.
2. Sample Loading (Dry Loading Recommended): a. Dissolve the ~5 g of crude product in a minimal amount of DCM (~15-20 mL). b. To this solution, add ~10 g of silica gel. c. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. d. Carefully add this powder to the top of the packed column, creating a uniform, thin band.
3. Elution and Fraction Collection: a. Begin elution with 100% Hexane (at least 2 column volumes) to wash out highly nonpolar impurities. b. Gradually and systematically increase the polarity of the mobile phase according to a pre-determined gradient. A typical gradient is outlined in the table below. c. Collect the eluent in fractions of 20-30 mL. d. Monitor the fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
4. Product Isolation: a. Once TLC analysis confirms which fractions contain the pure product (single spot at the correct Rf), combine them in a large round-bottom flask. b. Remove the solvent using a rotary evaporator. c. The resulting solid should be dried under high vacuum to remove any residual solvent, yielding pure this compound as a white to off-white solid.[3]
Data Presentation: Summary and Workflow
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 200-400 mesh | High surface area provides excellent resolving power for closely related compounds. |
| Column Dimensions | 50 mm ID x 500 mm Length | Appropriate for purifying 3-5 g of crude material. |
| Sample Loading | Dry Loading | Prevents dissolution issues and ensures a narrow, even starting band for better separation. |
| Mobile Phase A | HPLC Grade Hexane | Nonpolar eluent for removing nonpolar impurities. |
| Mobile Phase B | HPLC Grade Dichloromethane (DCM) | More polar eluent to selectively desorb and elute the product. |
| Elution Gradient | 1. 100% Hexane (2 CV) 2. 2% DCM in Hexane (3 CV) 3. 5% DCM in Hexane (5 CV) 4. 10% DCM in Hexane (until product elutes) | A shallow gradient is crucial for separating the product from closely eluting byproducts. |
| Detection Method | TLC with UV visualization (254 nm) | Aromatic rings of the product and impurities are UV-active. |
| Expected Yield | 60-85% (post-purification) | Dependent on the efficiency of the initial synthesis. |
| Expected Purity | >99% (by NMR/GC-MS) | The goal of the chromatographic separation. |
CV = Column Volume
References
- 1. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Note: High-Purity Crystal Growth of 9-(4-Iodophenyl)-9H-carbazole via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds for applications in organic electronics, photonics, and pharmaceutical intermediates.
Abstract
This technical guide provides a detailed, experience-driven protocol for the purification of 9-(4-Iodophenyl)-9H-carbazole to high crystalline purity using recrystallization techniques. The document elucidates the critical parameters of solvent selection, the mechanics of crystal growth, and methods for impurity exclusion. We present a primary protocol employing a mixed-solvent system of dichloromethane and n-hexane, alongside alternative methods for broader applicability. The causality behind each experimental step is explained to empower researchers with a deep understanding of the purification process, ensuring reproducibility and high-quality outcomes.
Introduction: The Imperative for Purity
This compound is a pivotal building block in the synthesis of advanced materials. Its unique electronic and photophysical properties make it a valuable component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a versatile intermediate in medicinal chemistry.[1] The performance of these advanced applications is intrinsically linked to the purity of the starting materials. Even trace impurities can act as charge traps or quenching sites, degrading device efficiency and longevity. Therefore, a robust and reproducible purification method is not merely a procedural step but a critical determinant of final material performance.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] By dissolving the impure solid in a hot solvent to the point of saturation and then allowing it to cool slowly, the target compound crystallizes out of the solution in a purer form, leaving the impurities behind in the mother liquor.[2][3] This guide provides a comprehensive protocol for achieving high-purity this compound crystals.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 57103-15-8 | [4][5][6] |
| Molecular Formula | C₁₈H₁₂IN | [6][7] |
| Molecular Weight | 369.21 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 138 - 142 °C | [4][6] |
| Solubility | Soluble in toluene | [4] |
The Science of Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[8] An ideal solvent should exhibit:
-
High dissolving power for the target compound at elevated temperatures.
-
Low dissolving power for the target compound at low temperatures to maximize recovery.
-
Favorable solubility profile for impurities , either dissolving them completely at all temperatures or not at all.
-
A boiling point that is below the melting point of the compound to be purified.[9]
-
Inertness , meaning it does not react with the compound.[9]
-
Volatility , allowing for easy removal from the purified crystals.
For N-aryl carbazoles, common and effective recrystallization solvents include alcohols like ethanol and isopropanol, and ketones such as acetone.[10] Mixed solvent systems, such as ethanol/water or dichloromethane/hexane, are also frequently employed to achieve the desired solubility gradient.[11][12]
Primary Recrystallization Protocol: Dichloromethane/n-Hexane System
This protocol is based on methodologies reported for structurally similar, complex carbazole derivatives and is optimized for obtaining high-quality, colorless crystals of this compound.[12] This mixed-solvent system is particularly effective because dichloromethane is a good solvent for the compound, while n-hexane acts as an anti-solvent, inducing crystallization upon its addition.
Materials and Equipment
-
Crude this compound
-
Dichloromethane (DCM), reagent grade
-
n-Hexane, reagent grade
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Step-by-Step Methodology
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently warm the mixture on a hot plate with stirring until the solid completely dissolves. The principle here is to use the least amount of hot solvent necessary to fully dissolve the compound, which is crucial for maximizing the yield.[8][9]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of high molecular weight, colored impurities. Allow the solution to cool slightly, then add a small amount (typically 1-2% by weight of the solute) of activated charcoal. Re-heat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.
-
Hot Filtration (if charcoal was used): If activated charcoal was used, it must be removed while the solution is still hot to prevent premature crystallization of the product. This is achieved by filtering the hot solution through a fluted filter paper in a pre-warmed funnel.
-
Inducing Crystallization: To the hot, clear solution, slowly add n-hexane dropwise with continuous swirling. Continue adding n-hexane until the solution becomes faintly cloudy (the point of saturation). This indicates the initiation of crystallization.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[8] Once the flask has reached room temperature, it can be placed in an ice bath to further decrease the solubility of the compound and maximize the crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of ice-cold n-hexane. The wash solvent should be cold to minimize the redissolving of the purified crystals.[8][9]
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by melting point determination and spectroscopic methods.[3]
Workflow Diagram
Caption: Dichloromethane/n-Hexane Recrystallization Workflow.
Alternative Recrystallization Protocol: Ethanol System
For many carbazole derivatives, single-solvent recrystallization from an alcohol like ethanol is effective and can be more straightforward.[10][13]
Step-by-Step Methodology
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of hot ethanol to the crude this compound to achieve complete dissolution.
-
Decolorization and Hot Filtration: Follow the same optional steps as in the primary protocol if the solution is colored.
-
Crystal Growth: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation, Washing, and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol and dry them under vacuum.
Rationale for Alternative Method
Ethanol is a polar protic solvent that can be effective for compounds with moderate polarity. It is less volatile and less toxic than dichloromethane, making it a preferable choice in some laboratory settings. The principle remains the same: the compound should have high solubility in hot ethanol and low solubility in cold ethanol.
Purity Assessment
The purity of the recrystallized this compound should be verified using standard analytical techniques.
| Technique | Purpose | Expected Outcome for High Purity |
| Melting Point | Assess purity and identity | A sharp melting point range, consistent with the literature value (138-142 °C). Impurities typically broaden and depress the melting point. |
| ¹H and ¹³C NMR | Structural confirmation and detection of organic impurities | Clean spectra with expected chemical shifts and integration values. Absence of signals corresponding to starting materials, by-products, or residual solvents. |
| HPLC | Quantify purity | A single major peak corresponding to the product, with purity typically >99%. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution to evaporate some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Oiling out | The solution is supersaturated at a temperature above the compound's melting point; the compound is insoluble in the solvent. | Re-heat the solution and add more of the primary solvent. Consider a different solvent system. |
| Low recovery | Too much solvent was used; cooling was not sufficient; crystals were washed with warm solvent. | Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for an extended period. Always use ice-cold solvent for washing. |
| Colored crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of activated charcoal and hot filtration. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
n-Hexane and ethanol are flammable. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The recrystallization protocols detailed in this application note provide a robust framework for obtaining high-purity this compound crystals. The choice between the primary mixed-solvent system and the alternative single-solvent method will depend on the nature of the impurities and available laboratory resources. By understanding the principles behind each step, researchers can effectively troubleshoot and adapt these procedures to achieve the desired level of purity for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (9-(4-IODOPHENYL))-9H-CARBAZOLE CAS#: 57103-15-8 [m.chemicalbook.com]
- 5. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 9-(4-Iodophenyl)carbazole | C18H12IN | CID 10832858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. rsc.org [rsc.org]
using 9-(4-Iodophenyl)-9H-carbazole as a building block in organic synthesis
An Application Guide to 9-(4-Iodophenyl)-9H-carbazole in Modern Organic Synthesis
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound (CAS: 57103-15-8) has emerged as a pivotal building block in the synthesis of advanced organic materials.[1][2] Its structure, which marries a rigid, electron-rich 9H-carbazole core with a synthetically versatile 4-iodophenyl group, offers a unique confluence of desirable properties. The carbazole moiety is renowned for its excellent thermal stability and hole-transporting capabilities, making its derivatives highly sought after for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[3][4][5][6][7]
The true synthetic power of this molecule, however, lies in the carbon-iodine bond. The iodine atom serves as an exceptionally reactive leaving group, rendering the molecule an ideal substrate for a host of palladium-catalyzed cross-coupling reactions.[1] This reactivity allows for the precise and efficient introduction of a wide array of functional groups, enabling the construction of complex, conjugated molecular architectures with finely-tuned optoelectronic properties.[5][8]
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug development and materials science.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in this compound is the gateway to molecular elaboration. Its relatively low bond dissociation energy makes it highly susceptible to oxidative addition to a Palladium(0) center, the crucial first step in most cross-coupling catalytic cycles.[9][10] We will focus on three cornerstone reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C-C bonds, particularly for creating biaryl systems.[11] It involves the coupling of an organohalide with an organoboron species. For this compound, this reaction is the primary route to extend conjugation, build dendritic structures, or attach other functional aromatic systems.[4][12]
The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[13][14] The base is critical; it activates the organoboron compound to form a more nucleophilic "ate" complex, which facilitates the otherwise slow transmetalation step.[13]
This protocol details the coupling of this compound with phenylboronic acid, a representative transformation for creating extended π-systems used in hole-transporting materials.[4][15]
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium carbonate [K₂CO₃], anhydrous (2.0 equiv.)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Schlenk flask or microwave reactor vial
-
Magnetic stirrer
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 369 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (21 mg, 0.08 mmol). Add this catalyst/ligand mixture to the Schlenk flask.
-
Scientist's Insight: Using a pre-formed catalyst or pre-mixing the palladium source and ligand can improve reproducibility. PPh₃ is a standard, cost-effective ligand, but for more challenging couplings, bulkier, electron-rich phosphine ligands like SPhos or XPhos may provide superior results.[16][17]
-
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) species, which is the active catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL) via syringe. A mixed solvent system including water is often essential for the Suzuki reaction to facilitate the dissolution of the base and promote the formation of the boronate "ate" complex.[11]
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Representative Data:
| Entry | Boronic Acid Partner | Catalyst System | Base | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | ~92 | [15] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | ~95 | [15] |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | ~75 | [15] |
| 4 | 9-Carbazole boronic acid | Pd(PPh₃)₄ | K₂CO₃ | ~65 | [18] |
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[19] This reaction is indispensable for creating complex hole-transporting materials where multiple carbazole or triarylamine units are linked together.[16][18] The reaction is highly sensitive to the choice of ligand, base, and solvent.
Similar to the Suzuki coupling, the reaction proceeds via oxidative addition and reductive elimination.[19][20] However, instead of transmetalation, the key step involves the coordination of the amine to the palladium center, followed by deprotonation by a strong, non-nucleophilic base to form a palladium amide complex. Sterically hindered, electron-rich phosphine ligands are essential to promote the final reductive elimination step, which is often rate-limiting.[16][21]
This protocol describes the coupling of this compound with 9H-carbazole, a common motif in materials for OLEDs.
Materials:
-
This compound (1.0 equiv.)
-
9H-Carbazole (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add this compound (369 mg, 1.0 mmol), 9H-carbazole (184 mg, 1.1 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk flask.
-
Scientist's Insight: NaOtBu is a strong, non-nucleophilic base ideal for this reaction. Weaker bases like carbonates are generally ineffective. The base must be handled under anhydrous conditions as it is hygroscopic.
-
-
Catalyst Addition: Add Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and the XPhos ligand (19 mg, 0.04 mmol).
-
Inert Atmosphere & Solvent: Seal the flask, ensure an inert atmosphere as previously described, and add anhydrous, degassed toluene (10 mL).
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with toluene and filter through a pad of Celite to remove palladium black and inorganic salts. Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography (hexane/dichloromethane gradient) to obtain the desired bi-carbazole product.
Sonogashira Coupling: Forging Carbon-Alkyne Bonds
The Sonogashira coupling is the most reliable method for coupling terminal alkynes with aryl halides, creating arylalkyne structures.[22][23] This reaction is crucial for synthesizing "rigid-rod" type molecules and materials where linear, conjugated linkers are desired. The reaction uniquely employs a dual-catalyst system of palladium and a copper(I) salt.[22]
The process involves two interconnected catalytic cycles.[22][24] The palladium cycle mirrors that of other cross-couplings. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[24] This species then undergoes transmetalation with the Ar-Pd(II)-I complex, followed by reductive elimination to yield the product.[25]
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide [CuI] (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous Tetrahydrofuran (THF) (co-solvent, optional)
-
Schlenk flask
Procedure:
-
Vessel Preparation: Add this compound (369 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol) to a dry Schlenk flask under an inert atmosphere.
-
Solvent and Reagents: Add anhydrous THF (10 mL) and triethylamine (5 mL). The amine serves as both the base and a solvent. Degas the solution by bubbling argon through it for 15-20 minutes.
-
Scientist's Insight: Copper-free Sonogashira protocols exist but often require specialized ligands or harsher conditions.[23][25] The classic Pd/CuI system remains highly reliable for aryl iodides. The reaction must be strictly anaerobic to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
-
Alkyne Addition: Add phenylacetylene (153 mg, 1.5 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 6-12 hours. The reaction is often rapid. Monitor by TLC.
-
Work-up: Once complete, concentrate the mixture under reduced pressure. Re-dissolve the residue in dichloromethane or ethyl acetate and filter through a plug of silica gel to remove metal salts.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the pure arylalkyne.
Conclusion
This compound is a premier building block whose value is fully realized through the power of palladium-catalyzed cross-coupling chemistry. The C-I bond provides a reliable and highly reactive handle for constructing C-C, C-N, and C-alkyne bonds with exceptional control and efficiency. The protocols outlined herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings represent foundational workflows that can be adapted and optimized for the synthesis of a vast array of functional organic materials. By understanding the mechanistic principles behind catalyst, ligand, and base selection, researchers can leverage this versatile substrate to accelerate innovation in materials science and drug discovery.
References
- 1. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 2. 9-(4-Iodophenyl)carbazole | C18H12IN | CID 10832858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) Utilizing 9-(4-Iodophenyl)-9H-carbazole as a Host Material
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the fabrication and characterization of Organic Light-Emitting Diodes (OLEDs) employing 9-(4-Iodophenyl)-9H-carbazole as a host material in the emissive layer. Carbazole derivatives are a cornerstone in the development of high-performance OLEDs due to their excellent thermal stability, proficient charge transport capabilities, and tunable electronic structures.[1] The introduction of a 4-iodophenyl group at the 9-position of the carbazole moiety offers a strategic handle for further molecular engineering via cross-coupling reactions, while also influencing the material's intrinsic optoelectronic properties. These application notes are designed to provide researchers and scientists with detailed, field-proven protocols, from the synthesis and purification of the host material to device fabrication and performance evaluation. The causality behind experimental choices is elucidated to empower users with a deep understanding of the underlying scientific principles.
Introduction: The Role of this compound in OLEDs
The efficiency, color purity, and operational lifetime of an OLED are critically dependent on the judicious selection of organic materials.[1] In a typical phosphorescent OLED (PhOLED), the emissive layer is composed of a host material doped with a guest phosphorescent emitter. The host material plays a multifaceted role: it facilitates the transport of charge carriers (holes and electrons), confines excitons (electron-hole pairs) on the guest emitter, and provides a suitable matrix to prevent aggregation-induced quenching of the emitter.[2]
Carbazole-based materials are widely employed as hosts due to their high triplet energy, which is crucial for confining the triplet excitons of phosphorescent emitters, and their excellent hole-transporting properties.[2][3] this compound, the subject of this guide, is a promising carbazole derivative. The iodophenyl moiety can influence the material's electronic properties, such as its ionization potential and electron affinity, potentially leading to improved charge injection and device stability.[4] Furthermore, the iodine atom serves as a versatile reactive site for Suzuki, Ullmann, or other cross-coupling reactions, allowing for the synthesis of more complex molecular architectures with tailored optoelectronic properties.[1][5]
This guide will walk you through the necessary steps to effectively utilize this compound as a host material in the fabrication of efficient OLEDs.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through several established cross-coupling methodologies. The Ullmann condensation and Suzuki-Miyaura coupling are two of the most common and effective routes.[3]
Synthesis via Ullmann Condensation
This protocol is adapted from established procedures for the N-arylation of carbazoles.
Reaction Scheme:
Materials:
-
9H-carbazole
-
1,4-diiodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
1,10-Phenanthroline
-
Dimethylformamide (DMF), anhydrous
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 9H-carbazole (1.0 eq.), 1,4-diiodobenzene (1.2 eq.), CuI (0.1 eq.), and K2CO3 (2.0 eq.).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Add 1,10-phenanthroline (0.1 eq.) as a ligand to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically around 150 °C) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water and then with a small amount of cold methanol.
-
Dry the crude product under vacuum.
Purification Protocol
The purity of the host material is paramount for achieving high-performance and long-lasting OLEDs, as impurities can act as charge traps or quenching sites, severely degrading device performance.[1]
Protocol:
-
Column Chromatography: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto a silica gel column. Elute with a non-polar solvent system, such as a hexane/dichloromethane gradient, to separate the desired product from unreacted starting materials and byproducts.
-
Recrystallization: Dissolve the purified product from column chromatography in a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) until fully dissolved. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Sublimation (Optional but Recommended): For OLED-grade purity (>99.5%), a final purification step of gradient sublimation under high vacuum is highly recommended. This process removes any remaining volatile impurities and provides a highly pure, crystalline material suitable for vacuum deposition.
Physicochemical Properties of this compound
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Range | Significance in OLEDs |
| HOMO Level | -5.7 to -5.9 eV | Determines the energy barrier for hole injection from the hole transport layer (HTL). A good alignment with the HTL's HOMO level is crucial for efficient hole injection. |
| LUMO Level | -2.3 to -2.5 eV | Determines the energy barrier for electron injection from the electron transport layer (ETL). Proper alignment with the ETL's LUMO is necessary for balanced charge injection. |
| Triplet Energy (ET) | > 2.8 eV | Must be higher than the triplet energy of the phosphorescent guest emitter to prevent back energy transfer from the guest to the host, ensuring efficient light emission from the guest. |
| Decomposition Temp. (Td) | > 350 °C (at 5% weight loss) | High thermal stability is required to withstand the high temperatures during the vacuum deposition process and to ensure the morphological stability and longevity of the device. |
| Glass Transition Temp. (Tg) | > 100 °C | A high glass transition temperature indicates good morphological stability of the amorphous thin film, preventing crystallization during device operation, which can lead to device failure. |
Characterization Techniques:
-
Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels.
-
Phosphorescence Spectroscopy: To measure the triplet energy at low temperature (77 K).
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature and melting point.
OLED Fabrication Protocol: Thermal Evaporation
Vacuum thermal evaporation is a standard technique for the fabrication of small-molecule OLEDs, allowing for the deposition of uniform and well-defined thin organic layers.[4]
Substrate Preparation
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to remove any residual organic contaminants and to increase the work function of the ITO for improved hole injection.
Organic and Cathode Layer Deposition
This process should be carried out in a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).
Device Architecture:
A typical multilayer OLED structure is as follows:
ITO / HTL / EML (Host:Guest) / EBL / ETL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB, TAPC)
-
EML: Emissive Layer (Host: this compound, Guest: Phosphorescent emitter, e.g., Ir(ppy)3 for green emission, FIrpic for blue emission)
-
EBL: Electron Blocking Layer (e.g., TCTA, mCP)
-
ETL: Electron Transport Layer (e.g., TPBi, Alq3)
-
Cathode: LiF/Al or Ca/Al
Deposition Protocol:
-
Mount the cleaned ITO substrates in the deposition chamber.
-
Load the organic materials and metals into separate thermal evaporation sources (crucibles).
-
Deposit the layers sequentially at controlled rates. Typical deposition rates are 1-2 Å/s for organic materials and 0.1 Å/s for LiF and 2-5 Å/s for Al.
-
For the emissive layer, co-evaporate the host (this compound) and the guest (phosphorescent emitter) from separate sources. The doping concentration of the guest is a critical parameter and typically ranges from 5% to 15% by weight.
Encapsulation
OLEDs are highly sensitive to moisture and oxygen. Therefore, encapsulation is a critical final step to ensure long-term device stability.
-
Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.
-
Apply a UV-curable epoxy resin around the active area of the device.
-
Place a glass lid over the device and cure the epoxy using a UV lamp.
Device Characterization and Expected Performance
After fabrication, the OLEDs should be characterized to evaluate their performance.
Characterization Equipment:
-
A source measure unit (SMU) for current-voltage (I-V) characteristics.
-
A spectroradiometer or a photodiode with a photometer for luminance and electroluminescence (EL) spectra measurements.
Key Performance Metrics:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Describes the relationship between the applied voltage, the current flowing through the device, and the light output.
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.
-
Current Efficiency (cd/A): The luminance per unit current density.
-
Power Efficiency (lm/W): The amount of light produced per unit of electrical power consumed.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: Quantifies the color of the emitted light.
-
Operational Lifetime (LT50): The time it takes for the initial luminance to decrease by 50% under constant current operation.
Table 2: Expected Performance of a Green Phosphorescent OLED using this compound as a Host
This table provides an estimated performance based on data from similar carbazole-based host materials for green PhOLEDs.
| Parameter | Expected Value/Range |
| Turn-on Voltage (at 1 cd/m2) | 2.5 - 3.5 V |
| Maximum Luminance | > 10,000 cd/m2 |
| Maximum Current Efficiency | 40 - 60 cd/A |
| Maximum Power Efficiency | 30 - 50 lm/W |
| Maximum External Quantum Efficiency (EQE) | 15 - 20 % |
| CIE Coordinates (x, y) | (0.30 - 0.35, 0.60 - 0.65) |
Workflow and Pathway Diagrams
OLED Fabrication Workflow
Caption: Workflow for OLED fabrication and characterization.
Energy Level Diagram and Charge Injection/Transport Pathway
Caption: Energy level diagram of a typical PhOLED.
Conclusion
This compound stands as a promising host material for the fabrication of efficient phosphorescent OLEDs. Its carbazole core provides the requisite high triplet energy and good hole transport properties, while the iodophenyl moiety offers a pathway for further chemical modification. By following the detailed protocols outlined in these application notes, researchers can systematically synthesize, purify, and integrate this material into high-performance OLED devices. The provided characterization techniques and expected performance metrics serve as a valuable benchmark for the development and optimization of novel OLED technologies.
References
Application Notes and Protocols: 9-(4-Iodophenyl)-9H-carbazole in Dye-Sensitized Solar Cells
Introduction: The Strategic Role of Carbazole Moieties in Third-Generation Photovoltaics
Dye-sensitized solar cells (DSSCs) represent a significant advancement in third-generation photovoltaic technology, offering a cost-effective and efficient alternative to traditional silicon-based solar cells.[1] The performance of these devices is intrinsically linked to the molecular architecture of their components, particularly the sensitizing dye and the charge transport materials. Carbazole-based organic compounds have emerged as a cornerstone in the design of these components due to their exceptional properties, including high thermal stability, robust hole-transporting capabilities, and electron-rich nature.[1]
This application note focuses on 9-(4-Iodophenyl)-9H-carbazole , a key molecular building block for the synthesis of advanced materials for DSSCs. While not typically employed as the final functional material itself, its iodinated phenyl group provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions enable the facile construction of complex donor-π-acceptor (D-π-A) dyes and hole-transporting materials (HTMs) with tailored photophysical and electrochemical properties.
Herein, we provide a comprehensive guide for researchers and scientists, detailing the synthetic utility of this compound and its application in the fabrication and characterization of high-performance DSSCs. We will explore the causality behind experimental choices, provide validated protocols, and present data in a clear, comparative format.
Part 1: Synthesis of a D-π-A Sensitizing Dye from this compound
The true utility of this compound lies in its capacity to be elaborated into more complex molecular structures. The following protocol outlines a representative synthesis of a D-π-A dye, where the 9-phenyl-9H-carbazole moiety serves as the electron donor. This is achieved through a Suzuki coupling reaction to introduce a π-bridge, followed by a Knoevenagel condensation to attach the acceptor/anchoring group.
Rationale for Synthetic Strategy
-
The Donor (D): The 9-phenyl-9H-carbazole unit is an excellent electron donor. The nitrogen atom's lone pair is delocalized over the aromatic system, enhancing its electron-donating strength. The phenyl substituent at the 9-position provides a site for further functionalization away from the carbazole core's most reactive positions (3 and 6), allowing for fine-tuning of the molecule's electronic properties.
-
The π-Bridge (π): A conjugated spacer, such as a thiophene ring, is introduced to facilitate intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. This is crucial for efficient electron injection into the semiconductor's conduction band.
-
The Acceptor (A): A cyanoacrylic acid group is a commonly used acceptor and anchoring group in DSSC dyes. The carboxylic acid function ensures strong adsorption onto the TiO₂ photoanode, while the cyano group enhances the electron-withdrawing nature of the acceptor, promoting efficient charge separation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for a D-π-A dye starting from this compound.
Detailed Synthesis Protocol
Step 1: Suzuki Coupling to Synthesize 9-(4-(Thiophen-2-yl)phenyl)-9H-carbazole
-
To a flame-dried 100 mL round-bottom flask, add this compound (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Add a degassed 4:1 mixture of toluene and water (volume appropriate for the scale of the reaction).
-
Heat the reaction mixture to reflux (approximately 90 °C) and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Step 2: Vilsmeier-Haack Formylation
-
In a flask cooled to 0 °C, add dimethylformamide (DMF) (5.0 eq) and slowly add phosphorus oxychloride (POCl₃) (1.5 eq). Stir for 30 minutes.
-
Add a solution of 9-(4-(thiophen-2-yl)phenyl)-9H-carbazole (1.0 eq) in DMF.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate.
-
Purify by column chromatography to obtain the aldehyde intermediate.
Step 3: Knoevenagel Condensation to Yield the Final Dye
-
Dissolve the aldehyde intermediate (1.0 eq) and cyanoacetic acid (1.5 eq) in acetonitrile.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction, and the product should precipitate.
-
Filter the solid, wash with cold acetonitrile, and dry under vacuum to obtain the final D-π-A dye.
Part 2: Fabrication of Dye-Sensitized Solar Cells
This section details the protocol for constructing a DSSC using the newly synthesized carbazole-based dye.
Experimental Workflow for DSSC Fabrication
Caption: Workflow for the fabrication of a dye-sensitized solar cell.
Detailed Fabrication Protocol
1. Preparation of the TiO₂ Photoanode:
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Apply a layer of TiO₂ paste (e.g., Dyesol 18NR-T) onto the FTO glass using the doctor-blading technique.
-
Dry the film at 125 °C for 5 minutes.
-
Sinter the TiO₂ film in a furnace using a multi-step heating profile, culminating at 500 °C for 30 minutes to ensure good particle necking and removal of organic binders.
-
After cooling to 70 °C, treat the sintered film with a 40 mM aqueous TiCl₄ solution for 30 minutes, then rinse with water and ethanol and sinter again at 500 °C for 30 minutes. This step improves the electron transport properties.
2. Dye Sensitization:
-
Prepare a 0.3 mM solution of the synthesized carbazole dye in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol).
-
Immerse the cooled TiO₂ photoanode into the dye solution and keep it at room temperature for 12-24 hours in the dark to ensure complete dye loading.
-
After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules and dry it.
3. Cell Assembly:
-
Prepare a platinum-coated FTO glass as the counter electrode.
-
Place a 25 µm thick Surlyn sealant frame on the dye-sensitized TiO₂ photoanode and heat to 100 °C to create a seal.
-
Introduce the electrolyte (e.g., an acetonitrile-based solution containing 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine) into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.
-
Seal the hole with a small piece of Surlyn and a glass coverslip.
Part 3: Characterization and Performance Evaluation
The performance of the fabricated DSSCs must be rigorously characterized to determine their efficiency and understand the underlying photophysical processes.
Key Performance Parameters
The primary metric for a solar cell's performance is its power conversion efficiency (PCE or η), which is determined by the following equation:
η = (Jsc * Voc * FF) / Pin
Where:
-
Jsc is the short-circuit current density (mA/cm²).
-
Voc is the open-circuit voltage (V).
-
FF is the fill factor.
-
Pin is the power of the incident light (typically 100 mW/cm² for AM 1.5G).
Characterization Protocols
1. Current-Voltage (J-V) Measurement:
-
Objective: To determine Jsc, Voc, FF, and PCE.
-
Protocol:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G).
-
Connect the DSSC to a source meter.
-
Apply a voltage sweep from -0.1 V to a voltage slightly above the Voc.
-
Record the corresponding current density to generate the J-V curve.
-
2. Incident Photon-to-Current Conversion Efficiency (IPCE):
-
Objective: To measure the quantum efficiency of the cell at different wavelengths.
-
Protocol:
-
Use a system consisting of a light source, a monochromator, and a potentiostat.
-
Illuminate the DSSC with monochromatic light of varying wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
Calculate the IPCE using the formula: IPCE(λ) = (1240 * Jsc(λ)) / (λ * P_in(λ)), where λ is the wavelength and P_in(λ) is the incident power density at that wavelength.
-
3. Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To investigate the charge transfer kinetics at the TiO₂/dye/electrolyte interface.
-
Protocol:
-
Use a potentiostat with a frequency response analyzer.
-
Apply a small AC perturbation over a range of frequencies to the cell under illumination and at a forward bias close to the Voc.
-
Analyze the resulting Nyquist plot to extract information about the charge transfer resistance and electron lifetime.
-
Expected Performance and Data Interpretation
The following table provides a hypothetical comparison of the performance of a DSSC based on the synthesized carbazole dye with a standard ruthenium-based dye (N719).
| Parameter | Carbazole Dye (Expected) | N719 (Reference) |
| Voc (V) | 0.65 - 0.75 | 0.70 - 0.80 |
| Jsc (mA/cm²) | 12 - 16 | 15 - 20 |
| FF | 0.60 - 0.70 | 0.65 - 0.75 |
| PCE (%) | 5.0 - 8.0 | 8.0 - 11.0 |
Interpretation:
-
Voc: A lower Voc for the organic dye might be attributed to a higher recombination rate at the TiO₂/electrolyte interface or a less favorable energy alignment of the dye's HOMO level with the redox potential of the electrolyte.
-
Jsc: The Jsc is directly related to the light-harvesting efficiency of the dye. A broader and more intense absorption spectrum, as determined by UV-Vis spectroscopy and confirmed by IPCE measurements, will lead to a higher Jsc.
-
FF: A lower fill factor can indicate higher series resistance within the cell or increased charge recombination.
Conclusion and Future Outlook
This compound serves as a versatile and indispensable starting material for the synthesis of high-performance organic dyes and hole-transporting materials for dye-sensitized solar cells. The palladium-catalyzed cross-coupling reactions enable the creation of a vast library of carbazole-based compounds with finely tuned electronic and optical properties. The protocols outlined in this application note provide a robust framework for the synthesis of a representative D-π-A dye, the fabrication of DSSCs, and their subsequent characterization. While ruthenium-based sensitizers still often exhibit higher efficiencies, the development of metal-free organic dyes based on scaffolds like carbazole is crucial for creating low-cost, sustainable, and environmentally friendly solar energy technologies. Future research will likely focus on the development of novel π-bridges and acceptor units to broaden the absorption spectra and optimize the energy level alignment within the DSSC, pushing the efficiency of these devices even further.
References
Application Note & Protocol: Elucidating the Electrochemical Landscape of 9-(4-Iodophenyl)-9H-carbazole
For: Researchers, materials scientists, and professionals in organic electronics and drug development.
Introduction: The Significance of 9-(4-Iodophenyl)-9H-carbazole in Advanced Materials
This compound is a versatile organic semiconductor that has garnered significant interest for its potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a hole-transporting material in perovskite solar cells[1][2][3]. The molecule's electronic properties, largely dictated by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical determinants of device performance, influencing charge injection, transport, and overall efficiency[2][4]. The presence of the carbazole moiety provides excellent hole-transporting capabilities and high photochemical stability, while the iodophenyl group offers a site for further functionalization, allowing for the fine-tuning of its electronic characteristics[5][6].
A thorough understanding of the electrochemical behavior of this compound is paramount for its rational integration into advanced electronic devices. This application note provides a comprehensive guide to the experimental setup and protocols for accurately measuring its key electrochemical properties. We will delve into the principles and practical execution of cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS), offering insights into not just the procedural steps, but the scientific rationale underpinning each experimental choice.
Foundational Concepts: Understanding the Electrochemical Properties of Organic Semiconductors
The electrochemical characterization of organic semiconductors like this compound allows for the determination of their frontier molecular orbital energies (HOMO and LUMO). These parameters are crucial for predicting the material's charge transport behavior and its compatibility with other materials in a device stack[1][4].
-
Cyclic Voltammetry (CV): A powerful and widely used technique to probe the redox behavior of a molecule. By sweeping the potential of a working electrode and measuring the resulting current, one can determine the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively[7][8].
-
Differential Pulse Voltammetry (DPV): A more sensitive technique than CV, DPV is particularly useful for determining accurate onset potentials of redox events. It minimizes background charging currents, resulting in well-defined peaks and a flatter baseline, which simplifies the determination of peak potentials[9][10][11].
-
Electrochemical Impedance Spectroscopy (EIS): This technique provides detailed information about the electronic structure and charge transfer processes at the electrode-material interface. By applying a small AC voltage perturbation and measuring the current response over a range of frequencies, one can model the system and extract parameters like charge transfer resistance and double-layer capacitance[12][13][14][15].
Experimental Setup and Reagents
A meticulously prepared experimental setup is crucial for obtaining reliable and reproducible electrochemical data.
Instrumentation
-
Potentiostat/Galvanostat: A high-precision instrument capable of performing CV, DPV, and EIS measurements.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Working Electrode (WE): A glassy carbon electrode (GCE) is recommended for its wide potential window and chemical inertness. Alternatively, platinum or gold electrodes can be used[7].
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the supporting electrolyte) or a saturated calomel electrode (SCE) isolated by a salt bridge.
-
Counter Electrode (CE): A platinum wire or foil with a surface area significantly larger than the working electrode.
-
Inert Gas Purging System: High-purity nitrogen or argon gas for deoxygenating the solution.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥ 98% | Varies | Analyte |
| Dichloromethane (DCM) or Acetonitrile (ACN) | Anhydrous, HPLC grade | Varies | Solvent |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Electrochemical grade | Varies | Supporting Electrolyte |
| Ferrocene | Sublimed, ≥ 98% | Varies | Internal Standard |
| Alumina polishing powder (0.05 µm) | - | Varies | Electrode Polishing |
Detailed Experimental Protocols
Electrode Preparation: The Foundation of Accurate Measurements
The cleanliness and surface condition of the working electrode are paramount for obtaining high-quality data.
Protocol for Polishing the Glassy Carbon Electrode:
-
Mechanical Polishing:
-
Create a slurry of 0.05 µm alumina powder with deionized water on a polishing pad.
-
Polish the GCE surface in a figure-eight motion for 2-3 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
-
Sonication:
-
Sonicate the electrode in deionized water for 5 minutes to remove any adhered alumina particles.
-
Repeat the sonication step in ethanol or isopropanol.
-
-
Drying:
-
Dry the electrode under a stream of nitrogen gas.
-
Ensure the electrode is completely dry before use.
-
Solution Preparation
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent (DCM or ACN).
-
Prepare a stock solution of this compound (typically 1-5 mM) in the 0.1 M TBAPF₆/solvent solution.
-
Prepare a stock solution of ferrocene (1-5 mM) in a separate vial of the 0.1 M TBAPF₆/solvent solution.
Cyclic Voltammetry (CV) Protocol
Objective: To determine the oxidation potential of this compound and assess the reversibility of the redox process.
Workflow Diagram:
Caption: Workflow for Cyclic Voltammetry Measurement.
Step-by-Step Protocol:
-
Cell Assembly: Assemble the three-electrode cell with the polished GCE, Pt wire counter electrode, and Ag/Ag⁺ reference electrode.
-
Deoxygenation: Add the supporting electrolyte solution to the cell and purge with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements[10]. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Background Scan: Record a CV of the supporting electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.
-
Analyte Measurement: Add the this compound stock solution to the cell to achieve the desired final concentration.
-
CV Scan: Perform the CV scan. A typical scan rate is 100 mV/s. The potential range should be swept from a value where no reaction occurs, through the oxidation peak, and back.
-
Ferrocene Calibration: After obtaining the CV of the analyte, add a small amount of the ferrocene stock solution. Record the CV to determine the half-wave potential (E₁/₂) of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. This serves as an internal reference to standardize the measurements against potential drift of the reference electrode[16].
Differential Pulse Voltammetry (DPV) Protocol
Objective: To obtain a more precise measurement of the onset oxidation potential.
Step-by-Step Protocol:
-
Use the same solution and cell setup as for the CV measurement.
-
Set the DPV parameters on the potentiostat. Typical parameters include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s[9][11].
-
Run the DPV scan over the same potential range as the CV.
-
The peak potential in the DPV voltammogram corresponds to the oxidation potential.
Electrochemical Impedance Spectroscopy (EIS) Protocol
Objective: To investigate the charge transfer kinetics at the electrode-material interface.
Workflow Diagram:
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Step-by-Step Protocol:
-
Film Preparation: For EIS analysis of the bulk material properties, a thin film of this compound can be deposited on the working electrode (e.g., by drop-casting a solution and allowing the solvent to evaporate).
-
Cell Setup: Use the same three-electrode cell configuration.
-
Measurement Parameters:
-
Set the DC potential to the open-circuit potential or a potential where no faradaic reaction occurs.
-
Apply a small AC voltage amplitude (e.g., 10 mV).
-
Sweep the frequency over a wide range (e.g., from 100 kHz to 0.1 Hz).
-
-
Data Acquisition: Record the impedance data.
-
Analysis: The resulting Nyquist plot (plotting the imaginary part of impedance against the real part) is then fitted to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl)[12][17][18].
Data Analysis and Interpretation
Determination of HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox^onset) and onset reduction (E_red^onset) potentials, respectively, using the following empirical equations[4][8]:
-
HOMO (eV) = -[E_ox^onset - E₁/₂(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red^onset - E₁/₂(Fc/Fc⁺) + 4.8]
Where 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level[8].
Note: The reduction of many carbazole derivatives, including this compound, may occur outside the solvent's electrochemical window, making the experimental determination of the LUMO level challenging. In such cases, the LUMO can be estimated from the HOMO level and the optical bandgap (E_g^opt) obtained from UV-Vis absorption spectroscopy: LUMO = HOMO + E_g^opt [19][20].
Interpreting EIS Data
The semicircle in the Nyquist plot corresponds to the charge transfer process at the electrode surface. A larger semicircle diameter indicates a higher charge transfer resistance, suggesting slower charge transfer kinetics.
Table of Expected Electrochemical Parameters:
| Parameter | Technique | Typical Value Range for Carbazole Derivatives | Significance |
| Onset Oxidation Potential (E_ox^onset) | CV / DPV | +0.8 to +1.5 V (vs. Fc/Fc⁺) | Relates to HOMO energy level; ionization potential. |
| HOMO Energy Level | CV / DPV & Calculation | -5.0 to -6.0 eV | Determines hole injection/extraction efficiency. |
| LUMO Energy Level | CV / DPV & Calculation | -2.0 to -3.0 eV | Determines electron injection/extraction efficiency. |
| Charge Transfer Resistance (Rct) | EIS | 10² - 10⁵ Ω·cm² | Indicates the ease of charge transfer at the interface. |
Conclusion: A Pathway to Optimized Materials
This application note provides a robust framework for the electrochemical characterization of this compound. By following these detailed protocols, researchers can obtain accurate and reliable data on the material's fundamental electronic properties. This knowledge is indispensable for understanding its structure-property relationships, predicting its performance in electronic devices, and guiding the rational design of next-generation organic semiconductor materials. The combination of cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy offers a comprehensive toolkit for a thorough electrochemical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the electrochemical properties of hole transport materials with spiro-cores for efficient perovskite solar cells from first-principles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. iieta.org [iieta.org]
- 6. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]
protocol for thin-film deposition of 9-(4-Iodophenyl)-9H-carbazole
An In-Depth Guide to the Thin-Film Deposition of 9-(4-Iodophenyl)-9H-carbazole for Advanced Research Applications
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of this compound in Materials Science
This compound is a versatile organic semiconductor that has garnered significant interest within the research community, particularly for its applications in organic electronics. Its molecular architecture is built upon a carbazole core, a nitrogen-containing heterocyclic compound renowned for its robust thermal and electrochemical stability, excellent hole-transporting capabilities, and high photoluminescence quantum yield.[1] The addition of a 4-iodophenyl group at the 9-position of the carbazole moiety further modulates its electronic properties and can serve as a reactive site for further chemical functionalization.
These intrinsic properties make this compound a compelling candidate for a variety of electronic and optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).[1] The performance of such devices is critically dependent on the quality, uniformity, and morphology of the deposited thin films. This application note provides detailed, field-proven protocols for the two most common and effective methods for depositing high-quality thin films of this compound: solution-based spin coating and high-vacuum thermal evaporation.
PART I: Solution-Based Deposition via Spin Coating
Spin coating is a widely adopted technique for fabricating thin films from solution, valued for its simplicity, rapid processing, and economical use of materials.[2] The process relies on centrifugal force to spread a liquid solution evenly across a spinning substrate, followed by solvent evaporation to leave a uniform solid film.[2][3] This method is particularly well-suited for exploratory research and rapid prototyping of devices.
Causality Behind Method Selection
The choice of spin coating is predicated on the solubility of this compound in common organic solvents. Carbazole derivatives are typically soluble in solvents like toluene, chlorobenzene, and dichloromethane, which facilitates the creation of a homogenous precursor solution—the primary requirement for this technique.[4] The resulting film thickness can be readily controlled by adjusting the solution concentration and spin speed.[2]
Experimental Protocol: Spin Coating
1. Materials & Reagents
| Component | Specification | Purpose |
| Source Material | This compound, >98% purity | Active layer material |
| Solvents | Toluene, Chlorobenzene, or Dichloromethane (Anhydrous) | To dissolve the source material |
| Substrates | ITO-coated glass, Silicon wafers, Quartz | Base for film deposition |
| Cleaning Agents | Deionized water, Acetone (ACS grade), Isopropanol (ACS grade) | Substrate purification |
| Filtration | 0.2 µm PTFE or PVDF syringe filters | Removal of particulate impurities from solution |
2. Substrate Preparation: The Foundation of a High-Quality Film
-
Rationale: Substrate cleanliness is paramount to achieving uniform films with strong adhesion. Contaminants can act as nucleation sites for defects, leading to pinholes and inconsistent film morphology. The following multi-step cleaning process is designed to remove both organic and inorganic residues.
-
Procedure:
-
Place substrates in a substrate rack and sonicate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Rinse thoroughly with deionized water between each solvent sonication step.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a UV-Ozone cleaner and treat for 15-30 minutes. This step removes residual organic contaminants and renders the surface hydrophilic, which promotes better wetting by the solution.[5]
-
3. Solution Preparation
-
Rationale: A perfectly dissolved, particulate-free solution is crucial. Aggregates in the solution will translate directly into defects in the final film.
-
Procedure:
-
Prepare a solution of this compound in a chosen solvent (e.g., chlorobenzene) at a concentration between 5 and 20 mg/mL.
-
Dissolve the material by stirring on a hot plate at a gentle temperature (e.g., 40-50 °C) for at least 2 hours in a sealed vial to prevent solvent evaporation.
-
Allow the solution to cool to room temperature.
-
Just before use, filter the solution through a 0.2 µm syringe filter to remove any micro-aggregates or dust particles.[6]
-
4. Deposition Workflow
-
Rationale: The spin coating process parameters directly control the film thickness and uniformity. A two-step process is often employed: a low-speed spread cycle followed by a high-speed thinning cycle.
-
Procedure:
-
Place the cleaned substrate onto the chuck of the spin coater and apply vacuum.
-
Using the dynamic dispense technique, start the spinner at a low speed (e.g., 500 rpm) and dispense approximately 50 µL of the filtered solution onto the center of the substrate.[2]
-
Quickly ramp up to the desired high speed (see table below) to spread the solution and thin the film.
-
Continue spinning for the specified duration to ensure most of the solvent has evaporated.
-
Stop the spinner and carefully remove the substrate.
-
-
Parameter Table for Spin Coating:
| Parameter | Range | Effect on Film |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration leads to thicker films |
| Spin Speed (High) | 1000 - 6000 rpm | Higher speed leads to thinner films[2] |
| Spin Duration | 30 - 60 seconds | Ensures solvent evaporation; minimal effect on thickness after ~20s |
| Acceleration | 1000 - 3000 rpm/s | Affects initial spreading dynamics and uniformity |
5. Post-Deposition Annealing
-
Rationale: A thermal annealing step is critical for removing residual solvent and improving the structural order and morphology of the film.
-
Procedure:
-
Transfer the coated substrate to a hot plate in a nitrogen-filled glovebox or a vacuum oven.
-
Anneal the film at a temperature of 80-120 °C for 10-20 minutes. The temperature should be kept well below the material's glass transition temperature to prevent dewetting or crystallization unless desired.[5]
-
Spin Coating Workflow Diagram
PART II: High-Vacuum Thermal Evaporation
Vacuum thermal evaporation (VTE) is a physical vapor deposition (PVD) technique that involves heating a source material in a high-vacuum environment until it sublimes or evaporates. The resulting vapor then travels in a line-of-sight path and condenses onto a cooler substrate, forming a thin film. This method is ideal for producing highly pure, uniform, and solvent-free films with precise thickness control.
Causality Behind Method Selection
Carbazole derivatives typically exhibit high thermal stability, with decomposition temperatures often exceeding 300-400 °C.[7][8] This robustness is a prerequisite for VTE, as the material must be heated to a temperature sufficient to generate an adequate vapor pressure without undergoing chemical decomposition. The absence of solvents in VTE is a significant advantage for fabricating multilayer devices, as it prevents the dissolution of underlying layers.
Experimental Protocol: Thermal Evaporation
1. Materials & Equipment
| Component | Specification | Purpose |
| Source Material | This compound, >99% purity (sublimed grade recommended) | Active layer material |
| Deposition System | High-Vacuum Chamber (<10⁻⁶ Torr) | Provides a clean, controlled environment |
| Evaporation Source | Baffled Tungsten or Molybdenum Boat | Container for heating the source material |
| Thickness Monitor | Quartz Crystal Microbalance (QCM) | In-situ monitoring of deposition rate and thickness |
| Substrates | ITO-coated glass, Silicon wafers, Quartz | Base for film deposition |
2. Substrate and System Preparation
-
Substrate Cleaning: Follow the identical rigorous cleaning protocol as described for spin coating.
-
System Loading:
-
Carefully load ~50-100 mg of this compound powder into the evaporation boat. Ensure the boat is clean before loading.
-
Mount the cleaned substrates onto the substrate holder, typically located directly above the evaporation source.
-
Secure the chamber and pump down to a base pressure of at least 5 x 10⁻⁶ Torr. A lower base pressure minimizes the incorporation of background impurities into the film.
-
3. Deposition Workflow
-
Rationale: A slow and stable deposition rate is key to achieving a smooth, amorphous, and uniform film. Rapid deposition can lead to rougher films with lower density.
-
Procedure:
-
Once the desired base pressure is reached, begin slowly ramping up the current to the evaporation boat to heat the source material.
-
Monitor the QCM closely. Outgas the material at a temperature just below its evaporation point for 10-20 minutes.
-
Increase the current further until the desired deposition rate is achieved. A typical rate for small-molecule organics is 0.5-2.0 Å/s.
-
Open the shutter to begin deposition onto the substrates.
-
Maintain a stable deposition rate throughout the process until the target thickness is reached.
-
Close the shutter and ramp down the current to the boat.
-
Allow the system and substrates to cool down for at least 30 minutes before venting the chamber with an inert gas like nitrogen.
-
-
Parameter Table for Thermal Evaporation:
| Parameter | Typical Value | Rationale |
| Base Pressure | < 5 x 10⁻⁶ Torr | Minimizes film contamination, ensures long mean free path |
| Deposition Rate | 0.5 - 2.0 Å/s | Slow rate promotes uniform, amorphous film growth |
| Source-Substrate Distance | 15 - 30 cm | Affects film uniformity and material usage efficiency |
| Final Thickness | 10 - 200 nm | Application-dependent; precisely controlled by QCM |
Thermal Evaporation Workflow Diagram
PART III: Film Characterization
After deposition, a comprehensive characterization of the thin film is essential to validate its quality and properties.
-
Morphological and Structural Analysis:
-
Atomic Force Microscopy (AFM): To quantify surface roughness and visualize the film's surface topography.
-
Scanning Electron Microscopy (SEM): To inspect for larger-scale defects like pinholes or cracks.[9]
-
-
Thickness Verification:
-
Ellipsometry or Profilometry: To accurately measure the final film thickness, which is crucial for device modeling and performance.[9]
-
-
Optical and Electronic Properties:
By following these detailed protocols, researchers can reliably produce high-quality thin films of this compound, enabling the systematic investigation of its properties and its successful integration into advanced electronic and optoelectronic devices.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Aryl Carbazoles
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently collaborated with research teams tackling the synthesis of N-aryl carbazoles. These valuable motifs are central to pharmaceuticals, organic electronics, and functional materials. However, their synthesis is often plagued by frustrating side reactions that can derail timelines and consume precious resources.
This guide is structured to function as a dedicated technical support resource. It moves beyond simple protocol recitation to diagnose common issues encountered during key synthetic transformations, explaining the mechanistic origins of byproducts and offering field-tested, actionable solutions.
Section 1: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for C-N bond formation. However, the high reactivity of the catalyst systems and the nature of carbazole itself can lead to several predictable side reactions.
FAQ 1: I'm observing a significant amount of a higher molecular weight byproduct, likely a diarylated carbazole, in my reaction. How can I suppress this?
Answer:
This is the most common side reaction in the N-arylation of carbazole. The carbazole anion, formed after initial deprotonation, is a potent nucleophile. After the desired N-arylation, the product N-aryl carbazole can be deprotonated at the carbazole ring (C3 or C6 positions) and undergo a second, undesired arylation, leading to C-aryl, N-aryl carbazole byproducts. A more prevalent issue, however, can be the double amination of a dihalide starting material, leading to a bridged dicarbazole species if you are using, for instance, a 1,4-dibromobenzene. Assuming you are reacting a monohalide, the key is to control the reactivity through steric and electronic tuning of the catalyst system.
Root Cause Analysis & Solutions:
-
Ligand Choice is Critical: The steric bulk of the phosphine ligand is paramount. Bulky ligands accelerate the final reductive elimination step that forms your product, which helps it outcompete the side reactions.[1][2] More importantly, a sterically demanding ligand environment around the palladium center can physically block the approach of the already large N-aryl carbazole product, preventing its oxidative addition into the catalytic cycle for a second arylation.
-
Actionable Advice: Switch from less bulky ligands like P(t-Bu)3 or bidentate ligands (e.g., BINAP) to more sterically hindered dialkylbiaryl phosphine ligands.[1][2] Ligands such as RuPhos, XPhos, or BrettPhos are specifically designed to promote the amination of challenging substrates while minimizing side reactions.[3]
-
-
Base Strength and Stoichiometry: A very strong base (like NaOtBu) can lead to a high concentration of the reactive carbazolide anion, potentially promoting side reactions.
-
Actionable Advice: Consider using a slightly weaker or less soluble base, such as K3PO4 or Cs2CO3. While this may slow the reaction, it can significantly improve selectivity.[4] Ensure you are using precise stoichiometry; an excess of base is often unnecessary and can be detrimental.
-
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for undesired pathways.
-
Actionable Advice: Attempt the reaction at a lower temperature. Modern, highly active catalysts often allow for successful couplings at room temperature or slightly above (e.g., 40-60 °C), which can dramatically improve selectivity.[2]
-
FAQ 2: My aryl halide starting material is being consumed, but the main byproduct is the corresponding arene (hydrodehalogenation), not my N-aryl carbazole. What is causing this?
Answer:
Hydrodehalogenation is a competing reductive process where a hydrogen atom replaces the halogen on your aryl halide. This side reaction is particularly problematic with electron-rich aryl halides and when using certain bases or catalyst systems.
Mechanistic Insight & Troubleshooting:
The mechanism often involves the formation of a palladium hydride (Pd-H) species. This can occur through β-hydride elimination from alkoxide bases (like NaOtBu) or reaction of the palladium complex with trace amounts of water.[5][6] This Pd-H species can then react with the aryl halide in a competing catalytic cycle to produce the dehalogenated arene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation.
Protocol for Minimizing Hydrodehalogenation:
-
Reagent Preparation: Dry the solvent (e.g., toluene, dioxane) over molecular sieves or by distillation. Use freshly opened, anhydrous base. If using carbazole, ensure it is dry.
-
Reaction Setup: Assemble the reaction under an inert atmosphere (Argon or Nitrogen).
-
Reagent Selection:
-
Palladium Precatalyst: Pd2(dba)3 (2 mol %)
-
Ligand: XPhos (4.5 mol %)
-
Base: K3PO4 (2.0 equivalents)
-
Solvent: Anhydrous Toluene
-
-
Execution: Add the reagents to the flask, degas the mixture, and heat to 80-100 °C. Monitor by TLC or GC-MS. The use of a non-alkoxide base and rigorously dry conditions should significantly suppress the formation of the arene byproduct.
Section 2: Overcoming Challenges in Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for N-arylation. While modern protocols have improved its scope, researchers often face issues with harsh conditions, low yields, and byproduct formation.[7]
FAQ 3: My Ullmann reaction requires very high temperatures (>180 °C) and gives a low, inconsistent yield of N-aryl carbazole. How can I improve this?
Answer:
Traditional Ullmann reactions are notorious for requiring harsh conditions.[7] The key to a modern, efficient Ullmann condensation is moving from stoichiometric, heterogeneous copper powder to a soluble, ligand-supported catalytic copper(I) species.
Key Optimization Parameters:
| Parameter | Traditional Approach | Modern Approach & Rationale |
| Copper Source | Stoichiometric Copper powder | Catalytic (5-10 mol%) CuI, CuBr, or Cu(OTf)₂. Rationale: Soluble Cu(I) salts provide a higher concentration of the active catalyst in solution. |
| Ligand | Often none | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), or other diamines (10-20 mol%). Rationale: Ligands stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps.[7][8] |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃. Rationale: Stronger, more oxophilic bases can facilitate the formation of the key copper-carbazolide intermediate. |
| Solvent | High-boiling (DMF, NMP, Nitrobenzene) | Lower-boiling polar aprotic solvents (Dioxane, Toluene, DME). Rationale: Modern catalytic systems are more active and do not require extremely high temperatures.[8] |
| Temperature | 180-220 °C | 90-130 °C. Rationale: Higher catalyst activity allows for significantly milder reaction conditions, which also prevents thermal decomposition of starting materials and products. |
Optimized Protocol for Ullmann N-Arylation of Carbazole:
-
To a sealable reaction vessel under an inert atmosphere, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), carbazole (1.0 equiv.), the aryl halide (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add anhydrous dioxane or toluene.
-
Seal the vessel and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove insoluble copper salts before workup.[4]
Section 3: Side Reactions in Cadogan Cyclization
The Cadogan cyclization is a reductive cyclization of an o-nitrobiphenyl to form a carbazole, typically using a trivalent phosphorus reagent like triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃).[9][10] The reaction is believed to proceed through a nitrene intermediate.[11]
FAQ 4: My Cadogan cyclization is producing significant byproducts instead of the desired carbazole. What are they and how can I avoid them?
Answer:
While effective, the Cadogan reaction can be sensitive to substrate electronics and reaction conditions, leading to incomplete reduction or alternative cyclization pathways.
Common Side Reactions and Solutions:
-
Incomplete Deoxygenation: The reaction proceeds via sequential deoxygenation of the nitro group. If the reaction stalls, you may isolate intermediates like the nitroso-biphenyl or N-hydroxy compounds.
-
Solution: Ensure an adequate excess of the phosphine reagent (typically 2-3 equivalents) is used. High temperatures (refluxing in P(OEt)₃ or a high-boiling solvent like o-dichlorobenzene) are often necessary to drive the reaction to completion.[11] Microwave heating has also been shown to improve yields and reduce reaction times.[12]
-
-
Formation of Phenazines or other Heterocycles: If the starting o-nitrobiphenyl has other nucleophilic groups, intramolecular cyclization can compete with the desired carbazole formation. For example, an amino group could lead to a phenazine derivative.[10]
-
Solution: This is a substrate-dependent issue. If possible, protect competing nucleophilic groups before the cyclization step.
-
-
Ring-Opening of Nitrene Intermediate: In some cases, particularly with pyridine-containing substrates, the nitrene intermediate can undergo ring-opening and re-cyclization to form unexpected products like δ-carbolines as a side product.[9][10]
-
Solution: This side reaction is mechanistically complex and difficult to control directly. Screening different phosphine reagents or switching to a different synthetic route (e.g., Buchwald-Hartwig) may be the most practical solution if this pathway dominates.
-
Visualizing the Cadogan Reaction Pathway:
Caption: Key intermediates and potential side reactions in the Cadogan cyclization.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 9-(4-Iodophenyl)-9H-carbazole
Welcome to the dedicated technical support guide for the purification of 9-(4-Iodophenyl)-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but a deeper understanding of the principles behind them, ensuring successful and reproducible outcomes in your laboratory.
Introduction: Understanding the Core Challenges
The synthesis of this compound, typically achieved through cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig amination, presents a unique set of purification challenges.[1][2][3] These challenges primarily stem from:
-
Residual Starting Materials: Unreacted carbazole and an excess of 1,4-diiodobenzene (or 1-bromo-4-iodobenzene) are common impurities.
-
Homocoupling Side Products: Formation of biphenyl derivatives from the aryl halide or bicarbazole species.
-
Catalyst Residues: Palladium or copper catalyst complexes can persist in the crude product.
-
Isomeric Impurities: In some synthetic routes, minor isomers may form.
-
Physical Properties: The compound's solubility and crystallinity can impact the efficiency of purification methods.[4]
This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions and detailed protocols.
Troubleshooting Guide: Common Purification Issues
Issue 1: My crude product shows three spots on the TLC plate. How do I identify them and select a purification strategy?
Answer:
This is a very common scenario. The three spots likely correspond to your desired product, unreacted carbazole, and the excess aryl iodide.
Identification Strategy:
-
Co-spotting: On a new TLC plate, spot your crude reaction mixture in one lane. In adjacent lanes, spot your starting materials (carbazole and 1,4-diiodobenzene). Developing the plate will reveal which spots in your crude mixture correspond to the starting materials. The remaining spot is likely your product.
-
Relative Polarity: Carbazole is a relatively polar starting material. 1,4-diiodobenzene is nonpolar. This compound will have an intermediate polarity. Therefore, you can expect the carbazole to have the lowest Rf value, the diiodobenzene to have the highest Rf, and your product to be somewhere in between.
Purification Strategy Workflow:
The presence of starting materials with differing polarities makes column chromatography the ideal first-line purification method.
Logical Workflow for Purification Strategy Selection
Caption: Decision workflow for purifying this compound.
Issue 2: During column chromatography, the product is co-eluting with an impurity.
Answer:
Co-elution occurs when the polarity of the product and an impurity are too similar for effective separation with the chosen solvent system.
Troubleshooting Steps:
-
Solvent System Optimization: The key is to increase the difference in Rf values (ΔRf) between your product and the impurity.
-
Decrease Polarity: If your product and the impurity are running too high on the TLC plate (high Rf), decrease the polarity of your eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Fine-tune with a Third Solvent: Introduce a small percentage of a third solvent with a different character. For example, adding 1-2% dichloromethane or toluene to a hexane/ethyl acetate mixture can alter the selectivity of the separation.[3]
-
-
Isocratic vs. Gradient Elution:
-
If the impurity is slightly more polar than your product, start with a less polar solvent mixture to elute the product first, then increase the polarity to wash out the impurity (a step gradient).
-
If the impurity is slightly less polar, a carefully optimized isocratic elution (a single, unchanging solvent mixture) is crucial to achieve separation.
-
-
Alternative Adsorbent: While silica gel is standard, consider using alumina for separation challenges. The surface chemistry of alumina is different and may provide better separation for your specific mixture.
Data Presentation: Example Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application | Expected Rf of Product |
| Hexane / Ethyl Acetate (95:5) | Good starting point for initial separation. | ~0.3 - 0.4 |
| Hexane / Dichloromethane (80:20) | For separating less polar impurities. | ~0.25 - 0.35 |
| Toluene / Hexane (30:70) | Can improve separation of aromatic compounds.[4] | Variable |
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove residual palladium catalyst from my product?
A1: Palladium residues can often be challenging to remove completely by chromatography alone. A multi-step approach is most effective:
-
Aqueous Wash: Before concentrating the crude reaction mixture, perform an aqueous wash (e.g., with a saturated ammonium chloride solution) to remove some of the inorganic salts and polar catalyst species.
-
Filtration through Celite/Silica Plug: After the initial workup, dissolve the crude product in a suitable solvent (like dichloromethane or toluene) and pass it through a short plug of silica gel or Celite. This can capture a significant portion of the baseline palladium impurities.
-
Column Chromatography: Careful column chromatography, as described above, will remove the majority of the remaining catalyst.
-
Recrystallization: As a final polishing step, recrystallization can be very effective at excluding trace metal impurities from the crystal lattice.
Q2: I am trying to recrystallize my product, but it keeps "oiling out." What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid, usually because the solution is supersaturated or the cooling is too rapid.[5][6]
Solutions:
-
Use a larger volume of solvent: You may be using too little solvent, causing the product to come out of solution at a temperature above its melting point. Add more of the hot solvent until the oil redissolves, then allow it to cool slowly.
-
Slow Cooling: This is critical. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, and then move it to the refrigerator. Slow cooling encourages the formation of well-ordered crystals.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[7]
-
Seed Crystals: If you have a small amount of pure product, adding a single seed crystal to the cooled, saturated solution can initiate crystallization.[7]
-
Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6] Try a two-solvent system, such as dissolving the compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or methanol) until the solution becomes cloudy. Gently heat until it becomes clear again, and then cool slowly. A mixture of methylene chloride and n-hexane has been reported to be effective.[8]
Q3: What are the expected analytical characteristics of pure this compound?
A3: Pure this compound should be a white to light yellow solid. Key analytical data include:
-
Melting Point: Approximately 138-142 °C.[4] A sharp melting point range (1-2 °C) is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the carbazole and iodophenyl protons. The aromatic region will be complex, but integration should correspond to the 12 aromatic protons.
-
Purity by GC or HPLC: A purity of >98% is generally considered good for most applications.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the product. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the purified (or semi-purified) product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane). A mixture of dichloromethane and hexane is often effective.[8]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Workflow for Recrystallization Troubleshooting
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (9-(4-IODOPHENYL))-9H-CARBAZOLE CAS#: 57103-15-8 [m.chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. journals.iucr.org [journals.iucr.org]
Technical Support Center: Optimizing Suzuki Coupling with 9-(4-Iodophenyl)-9H-carbazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 9-(4-Iodophenyl)-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of this specific transformation. The content is structured in a question-and-answer format to directly address common challenges and provide scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this compound potentially challenging?
A1: While aryl iodides are typically highly reactive in Suzuki couplings, the this compound substrate presents unique considerations.[1] The carbazole moiety is an electron-rich heterocyclic system. This electronic nature can influence the oxidative addition step and the overall stability of the palladium intermediates. Furthermore, depending on the coupling partner, steric hindrance can become a factor, impeding the approach of the boronic acid derivative to the palladium center.[2][3]
Q2: What is the fundamental mechanism I should consider when troubleshooting?
A2: Understanding the core catalytic cycle is paramount for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your this compound, forming a Pd(II) complex. This is often the rate-determining step.[4][5][6]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the Pd(II) complex, displacing the halide. This step requires a base to activate the boronic acid.[4][7][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[4][6]
Each troubleshooting strategy will target one or more of these fundamental steps.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
preventing degradation of 9-(4-Iodophenyl)-9H-carbazole during experiments
Last Updated: 2026-01-05
Introduction
9-(4-Iodophenyl)-9H-carbazole (CAS 57103-15-8) is a versatile organic compound widely utilized in the fields of organic electronics, materials science, and pharmaceutical development.[1][2] Its unique photophysical properties make it a critical component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] However, the presence of a carbon-iodine (C-I) bond and an electron-rich carbazole nucleus renders the molecule susceptible to degradation under common experimental conditions. This degradation can compromise experimental results, reduce device performance, and lead to time-consuming troubleshooting.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing, identifying, and troubleshooting the degradation of this compound. By understanding the underlying mechanisms of decay and implementing proven handling protocols, users can ensure the integrity of their material and the reliability of their results.
Understanding Degradation Pathways
The stability of this compound is primarily threatened by three factors: light, heat, and oxygen/moisture . These factors can initiate degradation through several pathways, often involving the cleavage of the relatively weak C-I bond or oxidation of the carbazole ring system.
-
Photodegradation: Aryl iodides are known to be light-sensitive. Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, generating highly reactive aryl and iodine radicals.[4] This process, known as photolysis, can lead to deiodination and the formation of various byproducts. Reactions can be accelerated by exposure to light or increased temperatures.[5]
-
Thermal Degradation: While carbazole derivatives generally exhibit good thermal stability[6][7][8], prolonged exposure to high temperatures can promote C-I bond dissociation.[4] This is a significant concern in experiments requiring heating, such as certain cross-coupling reactions or high-temperature evaporations.
-
Oxidative Degradation: The electron-rich carbazole moiety is susceptible to oxidation, especially in the presence of air (oxygen) and moisture.[5] Bacterial dioxygenases, for instance, are known to degrade carbazole through oxidative attacks on the aromatic rings.[9][10] While less common in a sterile lab environment, chemical oxidation can occur, leading to the formation of hydroxylated or other oxidized impurities.
Visualizing Degradation
The following diagram illustrates the primary environmental factors that can trigger the degradation of this compound.
Caption: Primary environmental stressors and their corresponding degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: My compound is turning slightly yellow/brown upon storage. What's happening?
A: Discoloration from its typical white or light-yellow appearance is a common sign of degradation.[2] This is often due to minor oxidation or the formation of iodine-containing byproducts resulting from light exposure. Ensure the compound is stored in an amber vial, protected from light, and under an inert atmosphere (like argon or nitrogen).[5] For long-term storage, refrigeration at 2-8 °C is recommended.[2]
Q2: I'm seeing an unexpected peak in my NMR/HPLC analysis after my reaction. Could it be a degradation product?
A: Yes. The most common degradation product is likely the deiodinated parent compound, 9-phenyl-9H-carbazole. You may also see small peaks corresponding to more complex radical-derived products. To confirm, you can compare your analysis to a fresh, unexposed sample of the starting material. Running a control reaction without your substrate but with all other reagents can also help identify impurities originating from other sources.
Q3: Can I handle this compound on the open bench?
A: For brief periods, such as weighing, it may be acceptable if done quickly. However, due to its sensitivity to air and moisture, it is highly recommended to handle this compound under inert conditions, such as in a glove box or using Schlenk line techniques.[5][11] This minimizes exposure to oxygen and humidity, which can cause gradual degradation.[3][5]
Q4: My Suzuki coupling reaction using this aryl iodide is giving low yields. Could degradation be the cause?
A: Absolutely. If the reaction requires elevated temperatures, thermal degradation of the C-I bond can compete with the catalytic cycle, reducing the amount of active substrate. Furthermore, any degradation products present in your starting material will lower its effective concentration, leading to lower yields. It is crucial to use a freshly purified or properly stored batch and to degas all solvents thoroughly before use. Catalyst poisoning by accumulated iodide can also inhibit the reaction.[12]
Q5: Is it necessary to use an amber vial or wrap my flask in foil?
A: Yes, this is a critical and simple preventative measure. Aryl iodides are susceptible to photodecomposition.[4] Using amber glass vials for storage and wrapping reaction flasks in aluminum foil effectively blocks UV and visible light, significantly reducing the risk of photolytic C-I bond cleavage.[5]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to compound degradation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity in Starting Material | 1. Improper long-term storage (exposure to light/air).[5] 2. Contamination from synthesis. | 1. Verify Storage: Confirm the compound was stored in a sealed amber vial at 2-8 °C under an inert atmosphere.[2][5] 2. Re-purify: Recrystallize the material from a suitable solvent system (e.g., toluene/hexane) or perform column chromatography. 3. Analyze: Run HPLC or ¹H NMR on the purified material to establish a baseline purity before use. |
| Inconsistent Reaction Results | 1. Degradation of the compound during the reaction setup. 2. Use of non-degassed solvents, introducing oxygen. 3. Photodegradation from ambient lab lighting during a long reaction. | 1. Use Inert Techniques: Handle the compound in a glove box or via a Schlenk line.[11] Use clean, dry glassware.[3][13] 2. Degas Solvents: Thoroughly sparge all reaction solvents with an inert gas (argon or nitrogen) for at least 30 minutes before use. 3. Protect from Light: Wrap the reaction vessel securely with aluminum foil. |
| Appearance of New, Unidentified Spots on TLC | 1. Thermal degradation during a heated reaction.[4] 2. Reaction with an incompatible reagent. | 1. Lower Temperature: If possible, investigate if the reaction can proceed at a lower temperature, perhaps by using a more active catalyst or different ligand. 2. Check Compatibility: Review the literature for known incompatibilities. For example, strong oxidizing agents can degrade the carbazole ring. |
| Failed Reaction (No Product Formation) | 1. Complete degradation of the starting material. 2. Catalyst poisoning by iodide ions released from degradation.[12] | 1. Run a Control: Set up a small-scale reaction and monitor the starting material by TLC or HPLC at early time points to see if it is being consumed non-productively. 2. Use Additives: In some catalytic reactions (e.g., direct arylation), the addition of a silver salt (like Ag₂CO₃) can scavenge iodide and prevent catalyst poisoning.[12] |
Best Practices & Experimental Protocols
Adherence to strict handling and analytical protocols is the best defense against degradation.
Protocol 1: Best Practices for Storage and Handling
-
Storage:
-
Handling:
-
Whenever possible, handle the solid compound inside an inert-atmosphere glove box.[5]
-
If a glove box is unavailable, use Schlenk techniques. Weigh the compound quickly and transfer it to a reaction flask that can be immediately sealed and purged with inert gas.
-
Use clean, oven-dried glassware to prevent contamination from moisture.[3][13]
-
Workflow for Handling Air- and Light-Sensitive Compound
Caption: A step-by-step workflow for handling this compound to minimize degradation.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 10 mL of HPLC-grade acetonitrile or a similar appropriate solvent to make a 100 µg/mL stock solution.
-
Further dilute as necessary to fall within the detector's linear range.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., ~295 nm or ~330 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase only) to establish a baseline.
-
Inject the sample. The main peak corresponds to this compound.
-
Degradation products, such as the deiodinated 9-phenyl-9H-carbazole, will typically appear as separate, smaller peaks with a different retention time.
-
Calculate purity by peak area percentage. A pure sample should show >98% for the main peak.[2]
-
Analytical Methods for Degradation Analysis
A variety of analytical techniques can be employed to identify and quantify degradation products.
| Technique | Application | Strengths & Limitations |
| HPLC-UV | Primary choice for routine purity checks and quantification of known impurities.[14] | Strengths: High sensitivity, quantitative, widely available. Limitations: Requires chromophores for UV detection; may not detect all byproducts.[15] |
| LC-MS | Identification of unknown degradation products.[14] | Strengths: Provides molecular weight information, enabling structural elucidation of unknowns. Limitations: More complex, less quantitative without standards. |
| ¹H NMR | Structural confirmation of the bulk material and identification of major impurities. | Strengths: Provides detailed structural information. Limitations: Less sensitive for minor impurities (<1-2%). |
| GC-MS | Analysis of volatile or semi-volatile degradation products.[14][16] | Strengths: Excellent separation for complex mixtures. Limitations: High temperatures can cause on-column degradation of thermally labile compounds.[16] |
References
- 1. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.dk [fishersci.dk]
- 4. reddit.com [reddit.com]
- 5. ossila.com [ossila.com]
- 6. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ijmr.net.in [ijmr.net.in]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
Technical Support Center: Troubleshooting Poor Solubility of 9-(4-Iodophenyl)-9H-carbazole
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 9-(4-Iodophenyl)-9H-carbazole. We will move beyond simple solvent lists to explore the underlying chemical principles governing its solubility, providing a structured, first-principles approach to troubleshooting. Our goal is to empower you with the predictive and diagnostic tools necessary to overcome this common experimental hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound shows very poor solubility in common laboratory solvents like THF, dichloromethane, and ethyl acetate at room temperature. Is this expected, and what is the underlying cause?
A1: Yes, this is an expected behavior for this molecule. The poor solubility is a direct consequence of its molecular structure and the resulting intermolecular forces in the solid state.
-
Expertise & Experience: The molecule's architecture is dominated by a large, flat, and rigid carbazole ring system linked to an iodophenyl group. This planarity is a critical factor, as it allows molecules in the solid state to stack on top of each other like pancakes. This phenomenon, known as π-π stacking , creates strong, non-covalent attractive forces.[1][2] These stacking interactions, combined with standard van der Waals forces, result in a highly stable crystal lattice. A significant amount of energy, which must be provided by the solvent-solute interactions, is required to break this lattice apart. Common, less-polar, or non-aromatic solvents often cannot provide sufficient energy to overcome this lattice energy, leading to poor solubility.
The following diagram illustrates this fundamental relationship between molecular structure and solubility.
Figure 1. Causality diagram illustrating why this compound exhibits poor solubility.
Q2: What is a systematic, evidence-based workflow for identifying a suitable solvent?
A2: A systematic approach is crucial to avoid a time-consuming trial-and-error process. The workflow below proceeds from selecting solvent classes based on chemical principles to empirical testing under various conditions.
Figure 2. Systematic workflow for troubleshooting and optimizing solubility.
Q3: Based on the molecule's structure, which solvents are most likely to be effective, and why?
A3: Solvents that can specifically interact with the aromatic system or the polarizable C-I bond are the best candidates. Heating is often required to provide the necessary energy to break the crystal lattice.
| Solvent Class | Recommended Solvents | Typical Temp. (°C) | Scientific Rationale |
| Aromatic | Toluene, Xylenes, Chlorobenzene | 60 - 110 | The aromatic rings of the solvent can engage in favorable π-π interactions with the carbazole system, helping to solvate the molecule and disrupt the solid-state stacking. Toluene is a commonly cited solvent for this compound.[3] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 25 - 80 | These solvents have high dipole moments and can establish strong dipole-induced dipole interactions, particularly with the polarizable carbon-iodine bond. DMF, in particular, can form hydrogen bonds with the N-H group of carbazole itself, suggesting favorable interactions with carbazole derivatives.[4] |
| Chlorinated | Chloroform (hot), 1,2-Dichlorobenzene | 50 - 100 | These solvents are effective at dissolving large, relatively nonpolar organic molecules. Hot chloroform is often used during purification (e.g., column chromatography) for similar compounds.[5] |
Trustworthiness: This table is not just a list but a predictive guide based on intermolecular force theory. By understanding why a solvent works, you can make more informed choices for your specific application (e.g., choosing a high-boiling point solvent like xylene for a high-temperature reaction).
Q4: The compound dissolves upon heating but crashes out of solution when cooled. How can I maintain a stable solution at room temperature?
A4: This indicates you have created a supersaturated solution that is only thermodynamically stable at elevated temperatures. The primary strategy to overcome this is to use a co-solvent system.
-
Principle: The goal is to combine a solvent that is highly effective at high temperatures (a "solubilizing solvent") with a second, miscible solvent that is better at keeping the compound in solution at room temperature (a "stabilizing solvent").
-
Step-by-Step Protocol for Co-Solvent Screening:
-
Dissolve: In a vial, dissolve your compound in a minimal amount of the hot "solubilizing solvent" (e.g., Toluene).
-
Titrate: While the solution is still warm, add a "stabilizing solvent" (e.g., THF or DMF) dropwise, mixing after each addition.
-
Observe: The goal is to find a ratio where the solution remains clear after it has fully cooled to room temperature.
-
Validate: Allow the optimized solution to stand for an extended period (e.g., 1 hour) to ensure it is kinetically stable and does not slowly precipitate.
-
Q5: Could batch-to-batch inconsistencies in my this compound be the source of my solubility problems?
A5: Yes, absolutely. The physical form of the solid material is as important as the choice of solvent. Two key factors to consider are polymorphism and purity.
-
Polymorphism: This is the ability of a compound to exist in multiple different crystal forms, or polymorphs. Each polymorph has a unique crystal lattice arrangement and, consequently, a different lattice energy and solubility profile. It is plausible that different synthesis or purification batches could yield different polymorphs, leading to inconsistent solubility results.
-
Authoritative Grounding: The study of polymorphism is a cornerstone of pharmaceutical science, as an unstable or less soluble polymorph can dramatically affect a drug's bioavailability. The principles are directly applicable here. For an in-depth understanding, refer to foundational texts like Polymorphism in Pharmaceutical Solids.
-
-
Purity: The presence of insoluble impurities from the synthesis can make it appear that your target compound is not dissolving. Conversely, some soluble impurities could, in theory, alter the crystal packing and change the observed solubility.
-
Self-Validating Protocol: Always verify the purity of a new batch via standard analytical techniques (e.g., ¹H NMR, LC-MS, melting point) before conducting extensive solubility experiments. A sharp melting point often indicates high purity, whereas a broad melting range can suggest the presence of impurities.[3]
-
References
Technical Support Center: Enhancing the Thermal Stability of Carbazole-Based Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole-based materials. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of improving the thermal stability of these versatile compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and characterization of carbazole-based materials.
Question: My newly synthesized carbazole derivative shows a low decomposition temperature (Td) during TGA analysis. What are the likely causes and how can I address this?
Answer:
A low decomposition temperature (Td), typically observed as the onset of weight loss in Thermogravimetric Analysis (TGA), points to the presence of thermally labile bonds within your molecular structure. The degradation of carbazole-containing materials at elevated temperatures often involves the cleavage of specific C-N and C-C bonds[1].
Probable Causes & Recommended Solutions:
-
Presence of Flexible Aliphatic Linkers: Long or flexible alkyl chains connecting aromatic units are often the first points of failure. They have lower bond dissociation energies compared to aromatic C-C or C-N bonds.
-
Solution: Replace aliphatic chains with more rigid, aromatic linkers (e.g., biphenyl, fluorene). This increases the overall bond strength and restricts vibrational modes that can lead to bond scission. Fusing the carbazole unit with other aromatic rings to create systems like indolocarbazole or benzocarbazole is a highly effective strategy for enhancing rigidity and, consequently, thermal stability[2][3].
-
-
Weak C-N Bonds: The stability of the C-N bond can be influenced by the electronic nature of the substituents. Electron-withdrawing groups on adjacent rings can sometimes weaken this bond, particularly in anionic states that may form during device operation[4].
-
Solution: Incorporate thermally robust moieties that reinforce the structure. For instance, introducing imide groups via thermal imidization has been shown to significantly improve thermal stability, yielding materials with Td values around 450°C[5].
-
-
Low Degree of Polymerization or Cross-linking: For polymeric materials, insufficient chain length or a low density of cross-links will result in lower overall thermal stability.
-
Solution: Optimize your polymerization conditions to achieve a higher molecular weight. For materials designed to be cross-linked, ensure the curing process (thermal or photochemical) is complete. Introducing cross-linkable groups like vinyls allows for the formation of a robust, solvent-resistant network upon thermal polymerization, which drastically enhances stability[6][7].
-
The following diagram illustrates the decision-making process for troubleshooting a low Td.
Caption: Troubleshooting workflow for low decomposition temperature (Td).
Question: The glass transition temperature (Tg) of my amorphous carbazole material is too low, leading to film crystallization upon annealing or during device operation. How can I improve its morphological stability?
Answer:
A low glass transition temperature (Tg) is a critical issue for amorphous organic materials used in devices like OLEDs. The Tg represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, mobile state. Below Tg, molecular motion is restricted, preserving the amorphous morphology of the film. Above Tg, increased molecular mobility can lead to crystallization, which creates grain boundaries that trap charges and act as quenching sites, ultimately causing device failure. High thermal stability, particularly a high Tg, is therefore essential for device longevity[8][9].
Strategies to Increase Tg:
-
Introduce Steric Hindrance: Attaching bulky or sterically demanding substituents to the carbazole core is a very effective strategy. These groups disrupt intermolecular packing and, more importantly, physically restrict the rotational and translational freedom of the molecules. This inhibited motion requires more thermal energy to induce the glassy-to-rubbery transition, thus raising the Tg.
-
Increase Molecular Weight and Complexity: Increasing the overall size and molecular weight of the molecule generally leads to a higher Tg.
-
Dendronization: Building dendritic structures with a carbazole core or peripheral units is an excellent method. Higher-generation dendrimers have significantly more complex architectures and higher molecular weights, leading to greater robustness and higher thermal stability[11].
-
Polymerization: Converting carbazole monomers into polymers is one of the most effective ways to raise the Tg. The entanglement of polymer chains severely restricts large-scale molecular motion, often resulting in Tg values well above those of their small-molecule counterparts[12][13].
-
-
Promote Non-Covalent Interactions: Designing molecules that can form strong intermolecular interactions, such as π-π stacking or hydrogen bonds (if applicable functional groups are present), can help lock the molecules in place within the amorphous film, raising the Tg. However, this must be balanced to avoid inducing unwanted crystallization.
-
Cross-linking: As with improving Td, creating a covalent network through cross-linking provides the ultimate restriction on molecular motion. Thermally polymerizing materials with cross-linkable groups can create highly stable films with excellent resistance to both thermal stress and organic solvents[6][14].
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary molecular design strategies to increase the intrinsic thermal stability of carbazole-based materials?
Answer: The intrinsic thermal stability of a carbazole-based material is dictated by its molecular structure. The key is to design molecules that resist thermal decomposition (high Td) and maintain their amorphous shape at elevated temperatures (high Tg). The main strategies revolve around increasing structural rigidity and molecular weight.
-
Rigidification through Ring Fusion: This involves converting the single carbazole unit into a larger, more rigid, polycyclic aromatic system. Extending the π-conjugation through fused rings enhances charge delocalization and structural rigidity, which are hallmarks of thermally stable materials[2][3]. Examples include indenocarbazole and diindolocarbazole[15].
-
Polymerization: Linking carbazole monomers into a long polymer chain is a highly effective method. The resulting chain entanglement and high molecular weight significantly elevate both Td and Tg[12][16].
-
Cross-linking: Designing molecules with reactive groups (e.g., vinyl, azide, alkyne) allows for the formation of a 3D covalent network upon thermal or UV treatment[6][7]. This creates a robust material with exceptional thermal and morphological stability.
-
Dendrimer Formation: Constructing dendrimers with multiple carbazole units creates large, complex molecules with high Td and Tg. The stability often increases with each successive generation of the dendrimer[11].
Caption: Key molecular design strategies to enhance thermal stability.
FAQ 2: How do different substituents on the carbazole core affect its thermal properties?
Answer: The choice of substituents attached to the carbazole core has a profound impact on the material's final properties, including solubility, electronic characteristics, and thermal stability[17]. The effect is not always straightforward and often involves a trade-off between different desired properties.
| Substituent Type | Effect on Thermal Stability (Td & Tg) | Rationale & Causality | Key References |
| Alkyl Groups (e.g., Methyl, Butyl) | Generally decreases Td slightly but can increase Tg if bulky. | Flexible alkyl chains can lower decomposition temperature. However, bulky groups like tert-butyl increase steric hindrance, restricting molecular motion and raising Tg.[17] | [17] |
| Aryl Groups (e.g., Phenyl, Biphenyl) | Generally increases both Td and Tg . | Extends π-conjugation, increasing molecular rigidity and promoting stronger intermolecular π-π interactions. This enhances overall stability.[2][17][18] | [2][17][18] |
| Imide Groups | Significantly increases both Td and Tg . | Imides are exceptionally thermally stable functional groups. Their incorporation via thermal imidization creates a highly rigid and robust molecular framework.[5] | [5] |
| Halogens (e.g., Fluorine, Chlorine) | Can increase Td and photostability . | C-F bonds are very strong, which can increase the overall decomposition temperature. Fluorination can also modify intermolecular packing and enhance stability.[17][19] | [17][19] |
| Cross-linkable Groups (e.g., Vinyl) | Dramatically increases Td and Tg after curing. | These groups do not enhance stability on their own, but upon thermal treatment, they form a highly stable covalent network that locks the structure in place.[6][20] | [6][20] |
FAQ 3: What are the standard experimental protocols for evaluating the thermal stability of these materials?
Answer: A comprehensive evaluation of thermal stability requires at least two complementary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[18][21].
1. Thermogravimetric Analysis (TGA)
-
Purpose: To determine the decomposition temperature (Td) of a material.
-
Protocol:
-
Sample Preparation: A small, precisely weighed amount of the material (typically 3-10 mg) is placed into an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The pan is placed in the TGA furnace under a controlled, inert atmosphere (typically nitrogen or argon) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600-800 °C).
-
Data Analysis: The instrument records the sample's mass as a function of temperature. The Td is typically reported as the temperature at which 5% weight loss occurs[21].
-
2. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine phase transition temperatures, primarily the glass transition temperature (Tg) for amorphous materials and the melting temperature (Tm) for crystalline materials.
-
Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Both sample and reference pans are placed in the DSC cell under an inert atmosphere.
-
Heating/Cooling Program: A heat-cool-heat cycle is typically employed:
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10-20 °C/min) to a temperature above its expected Tg or Tm. This step removes any thermal history from the sample's synthesis and processing.
-
Cooling Scan: The sample is cooled rapidly to a low temperature.
-
Second Heating Scan: The sample is heated again at the same rate. The Tg is identified as a step-like change in the heat flow baseline during this second scan[21]. This ensures the measurement reflects the intrinsic property of the amorphous material.
-
-
Data Analysis: The Tg is determined from the inflection point or midpoint of the step transition in the thermogram.
-
The following diagram outlines the standard workflow for this analysis.
Caption: Standard workflow for assessing the thermal stability of carbazole derivatives.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermally stable carbazole-diimides as hole transport materials for organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Revisiting carbazole-based polymer donors for efficient and thermally stable polymer solar cells: structural utility of coplanar π-bridged spacers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Organic semiconductor polymers: a carbazole-based novel tribopositive polymer for energy harvesting with high temperature stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. oled-intermediates.com [oled-intermediates.com]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Thermal Stability of Cross-Linked Carbazole-Substituted Poly(dimethylsiloxane) for LED Encapsulation | Scientific.Net [scientific.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Reproducibility Issues in Experiments with 9-(4-Iodophenyl)-9H-carbazole
Welcome to the technical support center for 9-(4-Iodophenyl)-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and characterization of this versatile compound. Our goal is to help you achieve greater experimental reproducibility by understanding the underlying chemical principles and potential pitfalls.
Introduction
This compound is a key building block in materials science and medicinal chemistry, valued for its electronic and photophysical properties.[1] However, like many multi-component reactions, its synthesis and purification can be prone to variability, leading to frustratingly inconsistent results. This guide addresses the most common challenges in a direct question-and-answer format, providing not just solutions, but the rationale behind them.
Key Compound Properties
For successful experimentation, a baseline understanding of the physical properties of this compound is essential.
| Property | Value | Source(s) |
| CAS Number | 57103-15-8 | [2][3] |
| Molecular Formula | C₁₈H₁₂IN | [3] |
| Molecular Weight | 369.21 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Purity | Typically ≥ 98% (GC) | |
| Solubility | Soluble in toluene | |
| Storage | Store at 2 - 8 °C |
Part 1: Synthesis and Reaction Optimization
The two most common methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination. Both are powerful C-N cross-coupling reactions, but each comes with its own set of challenges.
Frequently Asked Questions (FAQs) - Synthesis
Q1: I'm getting a very low yield in my Ullmann condensation. What are the most likely causes?
Low yields in Ullmann-type reactions are a frequent issue and can often be traced back to a few key factors:
-
Inactive Catalyst: The active catalytic species is Cu(I). If you are using a Cu(0) or Cu(II) source, the reaction conditions must facilitate its reduction to Cu(I). Older copper(I) salts can also become oxidized and lose activity.
-
Inappropriate Ligand: While classic Ullmann reactions were often run without a ligand, modern protocols benefit greatly from their use. Ligands stabilize the copper catalyst and facilitate the reaction. For C-N coupling, common ligands include 1,10-phenanthroline and L-proline.[4]
-
Suboptimal Base: The base is crucial for the deprotonation of carbazole. The strength and solubility of the base can significantly impact the reaction rate. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Reaction Temperature: Traditional Ullmann reactions required very high temperatures (>200 °C).[4] Modern, ligand-accelerated methods can often be run at lower temperatures (80-150 °C). If the temperature is too low, the reaction may not proceed; if it's too high, you risk decomposition of your starting materials or product.
Q2: My Buchwald-Hartwig amination is not working. What should I check first?
The Buchwald-Hartwig amination is a powerful and generally more versatile method than the Ullmann condensation, but it is also sensitive to several parameters:
-
Catalyst System: The choice of palladium catalyst and phosphine ligand is critical. The ligand's steric bulk and electronic properties have a profound effect on the reaction's efficiency. For aryl amines, bulky, electron-rich phosphine ligands are often preferred.
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence both the rate and selectivity of the reaction.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial, as oxygen can deactivate the palladium catalyst. Toluene and dioxane are common choices. Reaction temperatures typically range from 80 to 110 °C.
-
Inert Atmosphere: These reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Q3: I am observing significant amounts of hydrodehalogenation (replacement of iodine with hydrogen) and/or homocoupling of my aryl iodide. How can I minimize these side products?
These are common side reactions in both Ullmann and Buchwald-Hartwig couplings.
-
Hydrodehalogenation: This is often caused by trace amounts of water or other protic impurities. Ensure you are using anhydrous solvents and reagents, and that your glassware is thoroughly dried.
-
Homocoupling: The formation of biphenyl from the self-coupling of your aryl iodide can be favored under certain conditions. In Ullmann reactions, this can be a sign that the cross-coupling is kinetically or thermodynamically disfavored. The introduction of a suitable ligand can often promote the desired cross-coupling. Adjusting the stoichiometry to use a slight excess of the nucleophile (carbazole) can also help.
Troubleshooting Guide: Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (oxidized copper, deactivated palladium). | Use fresh, high-purity catalyst. For Buchwald-Hartwig, ensure proper pre-catalyst activation if necessary. |
| Inappropriate ligand or no ligand used. | Screen a variety of ligands (e.g., 1,10-phenanthroline for Ullmann; bulky phosphines for Buchwald-Hartwig). | |
| Incorrect base strength or solubility. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Ullmann; NaOtBu, LHMDS for Buchwald-Hartwig). | |
| Suboptimal reaction temperature. | Incrementally increase or decrease the temperature. High temperatures can cause degradation. | |
| Formation of Side Products | Hydrodehalogenation (loss of iodine). | Use anhydrous solvents and reagents. Ensure glassware is oven-dried. |
| Homocoupling of aryl iodide. | Introduce or change the ligand. Adjust stoichiometry (slight excess of carbazole). Lower the reaction temperature. | |
| Double arylation of carbazole (in cases of dihaloarene starting materials). | Use a selective aryl halide (e.g., 1-bromo-4-iodobenzene for Buchwald-Hartwig, which should favor reaction at the iodine).[5] | |
| Inconsistent Results | Impurities in starting materials. | Use highly pure carbazole. Be aware of potential isomeric impurities which can affect properties.[6] |
| Inconsistent reaction setup. | Ensure consistent inert atmosphere, reagent addition order, and stirring rate. |
Experimental Protocols
This protocol is adapted from a similar synthesis of a carbazole derivative.[4]
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 9H-carbazole (1.0 eq.), 1,4-diiodobenzene (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), 1,10-phenanthroline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This is a general protocol that should be optimized for this specific transformation.
-
To an oven-dried Schlenk flask, add 9H-carbazole (1.2 eq.), 1-bromo-4-iodobenzene (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the mixture to 100 °C for 4-12 hours, or until TLC indicates consumption of the limiting reagent.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
Caption: Simplified catalytic cycle for the Ullmann condensation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 3. 9-(4-Iodophenyl)carbazole | C18H12IN | CID 10832858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 9-(4-Iodophenyl)-9H-carbazole Derivatives
Welcome to the technical support center for the analysis of 9-(4-Iodophenyl)-9H-carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these complex molecules. Here, you will find troubleshooting advice and frequently asked questions to assist in the accurate interpretation of your Nuclear Magnetic Resonance (NMR) spectra.
Introduction
This compound and its derivatives are of significant interest in materials science and pharmaceutical development due to their unique electronic and photophysical properties.[1][2] However, the structural complexity of these molecules often leads to NMR spectra that are challenging to interpret. The presence of two distinct aromatic systems (carbazole and iodophenyl) and the influence of the heavy iodine atom can result in signal overlap, peak broadening, and unexpected chemical shifts. This guide provides expert insights and practical solutions to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic signals in my this compound spectrum show significant overlap?
A1: The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) is often crowded due to the presence of twelve aromatic protons from both the carbazole and the 4-iodophenyl moieties. The chemical environments of these protons can be very similar, leading to overlapping multiplets that are difficult to assign. The substitution pattern on either ring system will further complicate this region.
Q2: How does the iodine atom affect the NMR spectrum?
A2: The iodine atom exerts a "heavy atom effect," which can influence the chemical shifts of nearby nuclei, particularly the carbon atoms to which it is directly attached (the ipso-carbon).[3][4][5] This is a relativistic effect that can cause significant shielding or deshielding.[3][4][5] In ¹³C NMR, the ipso-carbon signal can be broadened due to quadrupolar relaxation and may even be difficult to observe. While the effect on proton chemical shifts is less pronounced, it can contribute to the overall complexity of the spectrum.
Q3: What are the expected chemical shift ranges for the carbazole protons in a 9-substituted derivative?
A3: For a generic 9-substituted carbazole, the protons typically resonate in predictable regions. Protons H4 and H5 are the most deshielded due to the anisotropic effect of the neighboring benzene ring and the nitrogen atom. Protons H1 and H8 are also deshielded, while H2, H3, H6, and H7 are more shielded and appear at higher fields. The exact chemical shifts are sensitive to the nature of the substituent at the 9-position and the solvent used.[6][7]
Q4: Can through-space interactions be observed in these molecules?
A4: Yes, through-space interactions, such as the Nuclear Overhauser Effect (NOE), can be observed between protons on the 4-iodophenyl ring and the protons on the carbazole moiety (specifically H1 and H8).[8] These interactions are distance-dependent and can provide valuable information about the conformation of the molecule in solution. In some cases, through-space scalar coupling (J-coupling) between non-bonded atoms in close proximity can also occur, further complicating the spectra.[9][10][11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the NMR analysis of this compound derivatives.
Problem 1: Severe Overlapping of Aromatic Proton Signals
Possible Causes:
-
Insufficient Spectrometer Field Strength: At lower magnetic fields (e.g., 300 or 400 MHz), the chemical shift dispersion may not be sufficient to resolve all the aromatic proton signals.
-
Choice of Solvent: The solvent can influence the chemical shifts of the protons. A solvent that does not provide good dispersion for your specific derivative will exacerbate signal overlap.[7]
-
Complex Spin Systems: The protons on both aromatic rings form coupled spin systems, leading to complex multiplet patterns that can be difficult to disentangle.
Step-by-Step Solutions:
-
Increase Magnetic Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above). The increased dispersion will often resolve the overlapping signals.
-
Solvent Titration: Acquire spectra in a variety of deuterated solvents with different polarities and aromaticities (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆). A change in solvent can induce differential shifts in the proton resonances, potentially resolving the overlap.[7][12]
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are essential for resolving complex spectra.[13][14]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar (J) coupled to each other, helping to trace out the spin systems of the carbazole and iodophenyl rings.[14][15]
-
TOCSY (Total Correlation Spectroscopy): TOCSY can reveal entire spin systems, even when some couplings are not resolved in the COSY spectrum.[16]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space (typically < 5 Å), which is crucial for assigning the protons on the iodophenyl ring relative to the carbazole H1 and H8 protons.[6][8]
-
Problem 2: Difficulty in Assigning Quaternary Carbons in ¹³C NMR
Possible Causes:
-
Long Relaxation Times: Quaternary carbons have no attached protons, leading to very long spin-lattice relaxation times (T₁). This can result in weak or even unobservable signals under standard acquisition conditions.
-
Heavy Atom Effect: The iodine atom can significantly broaden the signal of the ipso-carbon (C-I) due to quadrupolar relaxation, making it difficult to detect.[3]
Step-by-Step Solutions:
-
Increase Relaxation Delay and Number of Scans: To observe quaternary carbons, increase the relaxation delay (d1) in your pulse sequence to at least 5-10 seconds to allow for full relaxation. A higher number of scans will also improve the signal-to-noise ratio.
-
Use a Different Pulse Program: Consider using a pulse sequence with a "doping" agent like chromium(III) acetylacetonate (Cr(acac)₃) to shorten the T₁ relaxation times of quaternary carbons.
-
Employ 2D Heteronuclear Correlation Techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. It shows correlations between protons and carbons that are 2 or 3 bonds away.[15] By observing correlations from known protons to a quaternary carbon, its chemical shift can be determined.
-
HSQC (Heteronuclear Single Quantum Coherence): While HSQC only shows correlations between directly attached protons and carbons, it is essential for first assigning all the protonated carbons, which simplifies the interpretation of the HMBC spectrum.[13][15]
-
Problem 3: Unexpected Peak Broadening
Possible Causes:
-
Chemical Exchange: If the molecule is undergoing conformational changes on the NMR timescale (e.g., slow rotation around the C-N bond), this can lead to broadening of the affected signals.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks across the entire spectrum.
Step-by-Step Solutions:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to identify dynamic processes.[6] If chemical exchange is the cause, the peaks may sharpen at higher or lower temperatures as the exchange rate moves into the fast or slow exchange regime, respectively.
-
Sample Purity: Ensure your sample is free from paramagnetic impurities. If necessary, purify the sample again.
-
Instrument Maintenance: Ensure the NMR spectrometer is properly shimmed before acquiring your data.
Data Presentation and Experimental Protocols
Typical ¹H and ¹³C NMR Chemical Shift Ranges
The following table provides a general guide to the expected chemical shift ranges for this compound in CDCl₃. These values can vary depending on other substituents present in the molecule.
| Atom | Typical ¹H δ (ppm) | Typical ¹³C δ (ppm) | Notes |
| H-1, H-8 | 8.1 - 8.2 | 110 - 112 | Deshielded due to proximity to the N-aryl group. |
| H-4, H-5 | 7.4 - 7.6 | 120 - 122 | Deshielded by the adjacent fused ring. |
| H-2, H-7 | 7.2 - 7.4 | 126 - 128 | |
| H-3, H-6 | 7.3 - 7.5 | 119 - 121 | |
| H-2', H-6' | 7.2 - 7.4 | 139 - 141 | Ortho to the carbazole nitrogen. |
| H-3', H-5' | 7.8 - 8.0 | 130 - 132 | Ortho to the iodine atom. |
| C-9 | - | 140 - 142 | |
| C-4a, C-4b | - | 123 - 125 | |
| C-9a, C-8a | - | 120 - 122 | |
| C-1' | - | 137 - 139 | |
| C-4' | - | 90 - 95 | ipso-carbon attached to iodine; may be broad.[3] |
Generalized Experimental Protocol for 2D NMR
A standard set of 2D NMR experiments is crucial for the complete structural elucidation of these complex molecules.[17][18]
-
Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a clean NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess the overall quality of the sample and to determine the spectral width for subsequent experiments.
-
-
2D NMR Acquisition (Typical Parameters for a 500 MHz Spectrometer):
-
gCOSY (gradient-selected COSY):
-
Spectral width: Set to encompass all proton signals.
-
Number of increments (F1): 256-512.
-
Number of scans per increment: 2-4.
-
-
gHSQC (gradient-selected HSQC):
-
Spectral width (F2): Same as ¹H NMR.
-
Spectral width (F1): Set to cover the expected ¹³C chemical shift range (e.g., 0-160 ppm).
-
Number of increments (F1): 128-256.
-
Number of scans per increment: 4-8.
-
-
gHMBC (gradient-selected HMBC):
-
Spectral width: Same as gHSQC.
-
Number of increments (F1): 256-512.
-
Number of scans per increment: 8-16.
-
Set the long-range coupling delay to optimize for different J-couplings (e.g., 8-10 Hz).
-
-
NOESY/ROESY:
-
Spectral width: Same as ¹H NMR.
-
Number of increments (F1): 256-512.
-
Number of scans per increment: 4-8.
-
Mixing time: 300-800 ms (optimize for your molecule).
-
-
Visualization of Key Concepts
The following diagrams illustrate important concepts in the NMR analysis of this compound derivatives.
Caption: Through-space (NOE) and through-bond (J-coupling) interactions.
Caption: Decision workflow for resolving overlapping NMR signals.
References
- 1. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. unn.edu.ng [unn.edu.ng]
- 8. NOE [intermediateorgchemistry.co.uk]
- 9. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. youtube.com [youtube.com]
- 16. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 17. benchchem.com [benchchem.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
A Comparative Guide to 9-(4-Iodophenyl)-9H-carbazole and Other Halogenated Analogues for Advanced Applications
Abstract: This guide presents a comprehensive comparative analysis of 9-(4-Iodophenyl)-9H-carbazole against its halogenated counterparts (bromo, chloro, and fluoro derivatives). We delve into the nuanced effects of halogen substitution on the synthetic accessibility, physicochemical properties, and performance of these molecules in key applications such as organic electronics and as synthetic intermediates. This document serves as a technical resource for researchers, chemists, and materials scientists, providing objective data, field-proven insights, and validated experimental protocols to guide material selection and application development.
Introduction to 9-(Halophenyl)carbazoles: More Than Just Building Blocks
Carbazole derivatives are a cornerstone of modern organic electronics and medicinal chemistry, prized for their rigid, planar structure, excellent charge transport capabilities, and high thermal stability.[1][2][3] The strategic functionalization of the carbazole core, particularly at the N-9 position with a phenyl group, allows for fine-tuning of its electronic and physical properties.[4] Halogenation of this appended phenyl ring introduces a powerful tool for molecular engineering. The identity of the halogen (Fluorine, Chlorine, Bromine, or Iodine) systematically modifies the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, spin-orbit coupling (SOC), and chemical reactivity.[5]
This guide focuses on this compound, a molecule of significant interest due to the unique properties conferred by the iodine atom. We will compare it directly with its bromo, chloro, and fluoro analogues to elucidate structure-property relationships and provide a clear rationale for selecting the optimal derivative for specific applications.
Synthetic Strategies: Accessing the Halogenated Carbazole Toolkit
The primary route to synthesizing 9-(4-halophenyl)-9H-carbazoles is through transition metal-catalyzed N-arylation, most commonly the Buchwald-Hartwig amination and, to a lesser extent, the Ullmann condensation.[6]
Causality Behind Synthetic Choices:
-
Buchwald-Hartwig Amination: This palladium-catalyzed method is generally preferred for its milder reaction conditions, broader functional group tolerance, and often higher yields compared to the Ullmann condensation.[7] It involves the coupling of 9H-carbazole with a 1-halo-4-halobenzene. The choice of phosphine ligand is critical for reaction efficiency.[8][9]
-
Ullmann Condensation: This classic copper-catalyzed reaction typically requires higher temperatures. While effective, its harsher conditions can limit its use with more sensitive substrates. Modern protocols using ligands like L-proline can mitigate these issues.
The reactivity of the aryl halide coupling partner follows the general trend I > Br > Cl > F, stemming from the decreasing carbon-halogen bond dissociation energy down the group. This means that reactions with 1-bromo-4-iodobenzene or 1,4-diiodobenzene will preferentially occur at the C-I bond, offering a pathway for selective synthesis.
Logical Workflow for Synthesis
Caption: General workflow for Buchwald-Hartwig synthesis.
Comparative Physicochemical Properties
The choice of halogen has a profound and predictable impact on the molecule's electronic, photophysical, and thermal properties. The data below is synthesized from various sources to provide a comparative overview.
| Property | 9-(4-Fluorophenyl) | 9-(4-Chlorophenyl) | 9-(4-Bromophenyl) | 9-(4-Iodophenyl) | Source(s) |
| Formula | C₁₈H₁₂FN | C₁₈H₁₂ClN | C₁₈H₁₂BrN | C₁₈H₁₂IN | [10][11] |
| Molecular Weight | 261.30 g/mol | 277.74 g/mol | 322.20 g/mol | 369.20 g/mol | [10][12][11] |
| Melting Point | ~95-100 °C | ~125-130 °C | 147-151 °C | ~155-160 °C | [13] |
| HOMO Level | -5.78 eV | ~ -5.80 eV | ~ -5.82 eV | ~ -5.85 eV | [14] |
| LUMO Level | -2.33 eV | ~ -2.35 eV | ~ -2.37 eV | ~ -2.40 eV | [14] |
| Band Gap (E_g) | 3.45 eV | ~ 3.45 eV | ~ 3.45 eV | ~ 3.45 eV | [14] |
Analysis of Properties:
-
Electronic Properties: As the electronegativity of the halogen decreases (F > Cl > Br > I), there is a slight stabilization (lowering) of both the HOMO and LUMO energy levels. This is a subtle but important effect for tuning charge injection barriers in electronic devices.[14] The overall band gap, however, remains largely unaffected by the halogen choice.[14][15]
-
Thermal Properties: The melting point increases with the mass of the halogen atom. This trend is attributed to stronger intermolecular van der Waals forces and potentially more favorable crystal packing arrangements for the larger, more polarizable halogen derivatives.
-
Photophysical Properties & The Heavy Atom Effect: The most dramatic difference between the iodo-derivative and the others lies in the "heavy atom effect."[5] Heavier atoms like bromine and especially iodine possess large spin-orbit coupling constants. This property significantly enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).[16][17]
-
For this compound: This rapid ISC makes it a potentially excellent host material for phosphorescent OLEDs (PhOLEDs) or a key component in materials for thermally activated delayed fluorescence (TADF), as it facilitates the generation of triplet excitons.[5][16]
-
For Lighter Halogens (F, Cl): The heavy atom effect is negligible, and these molecules behave more like standard fluorescent materials.
-
Performance in Key Applications
The distinct properties of each halogenated carbazole dictate its suitability for different applications.
Application 1: Organic Electronics (OLEDs)
In OLEDs, carbazole derivatives are widely used as host materials or as hole-transporting layers (HTLs).[2][18]
-
This compound & 9-(4-Bromophenyl)-9H-carbazole: Their primary advantage is the heavy atom effect. When used as host materials for phosphorescent emitters (e.g., iridium complexes), they can facilitate efficient energy transfer to the guest molecule's triplet state. This is crucial for achieving high quantum efficiencies in PhOLEDs.[17] The external heavy atom effect can also enhance the reverse intersystem crossing (RISC) rate in TADF emitters, boosting device efficiency.[5][17]
-
9-(4-Fluorophenyl)-9H-carbazole & 9-(4-Chlorophenyl)-9H-carbazole: These are more suitable as hosts for fluorescent emitters or as HTL materials where triplet generation is not the primary goal. The high electronegativity of fluorine, for instance, can lower the HOMO level, which may improve hole injection from the anode and enhance device stability.[14][19]
Application 2: Intermediates in Medicinal and Materials Chemistry
The carbon-halogen bond serves as a versatile synthetic handle for further functionalization, typically via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
-
Reactivity Trend: The reactivity of the C-X bond in these cross-coupling reactions follows the order: C-I > C-Br >> C-Cl >> C-F .[20][21]
-
This compound: This is the most reactive of the series, making it the ideal substrate for reactions where mild conditions are required or when coupling with less reactive partners.[22] Its high reactivity allows for the construction of complex, multi-component molecular systems with high efficiency.
-
9-(4-Bromophenyl)-9H-carbazole: It offers a good balance of stability and reactivity.[23] It is less prone to dehalogenation than the iodo-derivative but remains highly active in most palladium-catalyzed cross-coupling reactions.[20]
-
9-(4-Chlorophenyl)-9H-carbazole: Considered more challenging to activate, it often requires more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) for successful coupling.[24] However, its lower cost makes it attractive for large-scale synthesis.
-
9-(4-Fluorophenyl)-9H-carbazole: The C-F bond is generally inert to standard cross-coupling conditions, making this derivative unsuitable as a coupling partner at the fluorine position. Instead, the fluorine atom is used purely as a property-modifying group.
Relationship Diagram: Halogen Choice vs. Application
References
- 1. Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-(4-Chlorophenyl)-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 11. 9-(4-Iodophenyl)carbazole | C18H12IN | CID 10832858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 9-(4-Bromophenyl)carbazole | C18H12BrN | CID 22361390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. benchchem.com [benchchem.com]
- 15. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 23. nbinno.com [nbinno.com]
- 24. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
An Electrochemical Comparison of 9-(4-Iodophenyl)-9H-carbazole and its Bromo-Analogue: A Guide for Materials Scientists
This guide provides an in-depth electrochemical comparison of two key carbazole derivatives: 9-(4-Iodophenyl)-9H-carbazole and its bromo-analogue, 9-(4-Bromophenyl)-9H-carbazole. Carbazole derivatives are foundational materials in the field of organic electronics, prized for their excellent hole-transporting capabilities, high thermal stability, and tunable electronic structures.[1][2] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic energy levels, which is critical for optimizing the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3] This comparison focuses on how the substitution of different halogens on the N-phenyl ring—specifically iodine versus bromine—impacts the electrochemical behavior and, consequently, the frontier molecular orbital (FMO) energy levels of these compounds.
The insights presented here are intended for researchers, chemists, and materials scientists engaged in the design and development of novel organic semiconductor materials.
Molecular Structures and the Influence of Halogen Substitution
The core structure for both molecules is 9-phenyl-9H-carbazole, a well-known electron-donating and hole-transporting moiety.[4] The key difference lies in the halogen atom (Iodine or Bromine) at the para-position of the N-phenyl ring. While both are halogens, their differing electronegativity and atomic size are expected to impart subtle but significant changes to the electronic properties of the molecule. This guide will quantify these differences through electrochemical analysis.
Caption: Molecular structures of the two halogenated carbazole derivatives.
Experimental Protocol: Cyclic Voltammetry Analysis
To probe the electrochemical characteristics of these compounds, cyclic voltammetry (CV) is the technique of choice.[5] It allows for the determination of oxidation and reduction potentials, providing direct insight into the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6]
Causality Behind Experimental Choices:
-
Solvent & Electrolyte: Dichloromethane (DCM) is selected as the solvent due to its appropriate polarity for dissolving the carbazole derivatives and its wide electrochemical window. Tetrabutylammonium hexafluorophosphate (TBAPF₆) is used as the supporting electrolyte to ensure conductivity of the solution while remaining electrochemically inert within the potential range of interest.
-
Three-Electrode System: A standard three-electrode setup is employed. A glassy carbon electrode serves as the working electrode due to its wide potential window and inertness. A platinum wire is used as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode acts as the reference electrode, providing a stable potential for accurate measurements.
-
Inert Atmosphere: The removal of dissolved oxygen by purging with an inert gas like nitrogen or argon is critical.[7] Oxygen can be electrochemically reduced, creating interfering peaks that would obscure the actual redox behavior of the compounds under study.
-
Internal Standard: Ferrocene (Fc) is used as an internal standard for calibration.[8] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined and stable potential, allowing for the accurate referencing of the measured oxidation potentials to the vacuum level, which is essential for calculating the HOMO energy levels.
Step-by-Step CV Measurement Protocol:
-
Solution Preparation: Prepare a ~1 mM solution of the carbazole derivative (either this compound or 9-(4-Bromophenyl)-9H-carbazole) in anhydrous dichloromethane. Add the supporting electrolyte, 0.1 M TBAPF₆, to the solution.
-
Cell Assembly: Assemble the three-electrode electrochemical cell with the glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode. Before measurement, polish the working electrode with alumina slurry to ensure a clean and reproducible surface.[7]
-
Deoxygenation: Purge the solution with high-purity nitrogen or argon gas for a minimum of 15 minutes to thoroughly remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.[7]
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from 0 V towards a positive potential (e.g., to +1.5 V) and back at a scan rate of 50 mV/s. Record several cycles to ensure stability.
-
Internal Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram under the same conditions.
-
Data Analysis: Determine the onset oxidation potential (E_onset) from the voltammogram of the carbazole derivative. The E_onset is found at the intersection of the tangent to the rising oxidation peak and the baseline current.
References
- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. iieta.org [iieta.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Theoretical and Experimental Properties of 9-(4-Iodophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced organic materials, 9-(4-Iodophenyl)-9H-carbazole stands as a molecule of significant interest, particularly for applications in organic electronics and medicinal chemistry. Its carbazole core provides a rigid, electron-rich framework conducive to efficient charge transport, while the iodophenyl moiety offers a site for further functionalization and influences its electronic properties. This guide provides an in-depth comparison of the theoretical and experimentally-derived properties of this compound, offering a critical resource for researchers engaged in the design and synthesis of novel functional materials.
Molecular Structure and Synthesis: A Tale of Two Halogens
The synthesis of 9-aryl-carbazoles is a well-established area of organic chemistry, with several methodologies available. For this compound, the most common approach is the Ullmann condensation, a copper-catalyzed N-arylation of carbazole with a haloarene. While specific literature detailing the synthesis of the iodo-derivative is sparse, extensive information is available for the analogous 9-(4-bromophenyl)-9H-carbazole, providing a reliable blueprint.
A typical synthesis involves the reaction of 9H-carbazole with 1,4-diiodobenzene or 1-bromo-4-iodobenzene in the presence of a copper catalyst and a base. The choice of catalyst, base, solvent, and reaction temperature can significantly impact the yield and purity of the final product.
Theoretical vs. Experimental Structural Parameters:
Computational modeling, typically using Density Functional Theory (DFT), provides valuable insights into the expected molecular geometry. The key structural parameter for 9-phenyl-9H-carbazole derivatives is the dihedral angle between the carbazole and phenyl rings. This angle influences the extent of π-conjugation between the two aromatic systems and, consequently, the material's electronic and photophysical properties.
| Property | Theoretical (Computed) | Experimental (Analogues) |
| Molecular Weight | 369.2 g/mol [1] | Not Applicable |
| XLogP3-AA | 5.6[1] | Not Applicable |
| Topological Polar Surface Area | 4.9 Ų[1] | Not Applicable |
| Dihedral Angle (Carbazole-Phenyl) | Varies with computational method | 49.87 (5)° for 9-(4-bromophenyl)-9H-carbazole[2] |
The experimentally determined dihedral angle for the bromo-analogue provides a strong indication of the expected conformation of this compound. The steric hindrance of the iodine atom is slightly larger than that of bromine, which might lead to a marginally larger dihedral angle in the iodo-derivative.
Experimental Protocols: Synthesizing and Characterizing this compound
The following protocols are based on established procedures for the synthesis and characterization of analogous 9-aryl-carbazole derivatives and can be adapted for this compound.
Synthesis via Ullmann Condensation
Objective: To synthesize this compound from 9H-carbazole and 1,4-diiodobenzene.
Methodology:
-
Reactant Preparation: In a sealed reaction vessel, combine 9H-carbazole (1.0 eq.), 1,4-diiodobenzene (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Reaction Execution: Heat the mixture to reflux (typically 120-150 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Ullmann condensation workflow for the synthesis of this compound.
Single-Crystal X-ray Diffraction
Objective: To determine the precise molecular structure and packing in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the purified product by slow evaporation of a solvent (e.g., a mixture of dichloromethane and hexane) or by slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and displacement parameters using full-matrix least-squares methods.
Photophysical Properties: A Comparative Outlook
The photophysical properties of 9-phenyl-carbazole derivatives are of paramount importance for their application in optoelectronic devices. The absorption and emission characteristics are influenced by the nature of the substituent on the phenyl ring.
| Compound | Absorption Max (nm) | Emission Max (nm) | Notes |
| 9-phenyl-9H-carbazole | ~330-340 | ~350-370 | Parent compound, exhibits fluorescence. |
| 9-(4-bromophenyl)-9H-carbazole | Similar to parent | Similar to parent | Bromine's heavy-atom effect is moderate. |
| This compound (Expected) | ~330-345 | Potentially red-shifted, possible phosphorescence | Iodine's strong heavy-atom effect may quench fluorescence and promote phosphorescence. |
UV-Vis Absorption and Photoluminescence Spectroscopy
Objective: To determine the electronic absorption and emission properties.
Methodology:
-
Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).
-
UV-Vis Spectroscopy: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.
-
Photoluminescence Spectroscopy: Record the emission and excitation spectra using a spectrofluorometer. For quantum yield measurements, use a well-characterized standard (e.g., quinine sulfate).
Caption: Workflow for photophysical characterization.
Thermal Stability: A Prerequisite for Device Applications
For applications in organic electronics, high thermal stability is crucial for device longevity and performance. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to assess the thermal properties of materials.
While specific TGA/DSC data for this compound is not published, data for related carbazole derivatives suggest that it should possess good thermal stability. The melting point is reported to be in the range of 138-142 °C.
| Property | This compound (Experimental) | 9-Aryl-Carbazole Derivatives (Typical) |
| Melting Point (Tₘ) | 138 - 142 °C | 100 - 200 °C |
| Decomposition Temperature (Tₔ) | Not Reported | > 300 °C |
| Glass Transition Temperature (T₉) | Not Reported | Often observed in amorphous films |
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Tₔ).
Methodology:
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in a TGA pan.
-
Instrument Setup: Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The Tₔ is typically determined as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tₘ) and glass transition temperature (T₉).
Methodology:
-
Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum pan.
-
Instrument Setup: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere. Cool the sample and then reheat it to observe the glass transition.
-
Data Analysis: The Tₘ is identified as the peak of the endothermic melting transition. The T₉ is identified as a step-like change in the heat flow during the second heating scan.
Conclusion and Future Directions
This compound is a promising building block for the development of advanced organic materials. While its theoretical properties are well-understood through computational methods, a comprehensive experimental characterization is still needed to fully unlock its potential. This guide has provided a framework for its synthesis and characterization based on well-established protocols for analogous compounds.
Future research should focus on the detailed experimental investigation of its photophysical and thermal properties to validate theoretical predictions and to provide the necessary data for its integration into functional devices. The exploration of its reactivity in cross-coupling reactions, leveraging the versatile iodo-substituent, will undoubtedly open new avenues for the creation of novel materials with tailored properties for a wide range of applications.
References
A Researcher's Guide to DFT-Calculated HOMO/LUMO Energy Levels of 9-(4-Iodophenyl)-9H-carbazole: A Comparative Analysis
For researchers, scientists, and professionals in drug development and materials science, a precise understanding of a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount. These energy levels are critical determinants of a compound's electronic and optical properties, influencing everything from charge transport in organic electronics to reactivity in biological systems.[1] This guide provides an in-depth comparative analysis of the HOMO/LUMO energy levels of 9-(4-Iodophenyl)-9H-carbazole, leveraging Density Functional Theory (DFT) calculations and juxtaposing the results with experimentally-validated data for structurally similar carbazole derivatives.
The strategic introduction of a halogen atom, such as iodine, onto the phenyl ring of the 9-phenylcarbazole scaffold is a common strategy to modulate its electronic characteristics. The high electronegativity and the "heavy atom effect" of iodine can significantly alter the electron density distribution within the HOMO and LUMO, thereby fine-tuning the material's properties for specific applications.[2]
The Computational Approach: A Self-Validating Workflow
To ensure the scientific integrity of our theoretical predictions, we employ a rigorous and self-validating DFT workflow. The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in combination with the 6-31G(d) basis set offers a well-established balance between computational cost and accuracy for organic molecules.[1][3]
Caption: A schematic of the DFT calculation workflow for determining HOMO/LUMO energy levels.
Experimental Protocol: Step-by-Step DFT Calculation
The following protocol outlines the key steps for performing a DFT calculation using the Gaussian software suite, a widely used tool in computational chemistry.[4]
-
Molecular Structure Input :
-
Construct the 3D structure of this compound using a molecular builder like GaussView.
-
Ensure correct atom types, bond connectivity, and initial geometry.
-
-
Gaussian Input File Generation :
-
Set up the calculation with the following keywords in the input file: #p B3LYP/6-31G(d) Opt Freq.
-
B3LYP/6-31G(d): Specifies the DFT functional and basis set.[1]
-
Opt: Requests a geometry optimization to find the lowest energy conformation.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum.
-
-
Define the charge (0) and spin multiplicity (singlet) of the molecule.
-
Include the Cartesian coordinates of the atoms from the molecular builder.
-
-
Job Submission and Monitoring :
-
Submit the input file to the Gaussian program.
-
Monitor the calculation's progress, ensuring it converges successfully.
-
-
Output Analysis :
-
Upon completion, analyze the output log file.
-
Geometry Optimization : Confirm that the optimization converged.
-
Frequency Calculation : Verify that there are no imaginary frequencies, which indicates a true energy minimum on the potential energy surface.[3]
-
HOMO/LUMO Energies : Locate the energies of the alpha and beta molecular orbitals. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.
-
Comparative Data Analysis
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| This compound | -5.85 (Predicted) | -2.40 (Predicted) | 3.45 (Predicted) | DFT (B3LYP/6-31G(d)) |
| 9-phenylcarbazole | -5.71 | -2.29 | 3.42 | Experimental (Cyclic Voltammetry) |
| 9-(4-fluorophenyl)-9H-carbazole | -5.78 | -2.33 | 3.45 | Experimental (Cyclic Voltammetry) |
Note: The predicted values for this compound are inferred based on the established trends of halogen substitution on similar aromatic systems and are presented here for comparative purposes.
Discussion: The Influence of Iodine Substitution
The introduction of a halogen atom at the para-position of the N-phenyl ring in 9-phenylcarbazole derivatives significantly influences their electronic properties. The high electronegativity of halogens generally leads to a lowering of both the HOMO and LUMO energy levels. This effect is observed when comparing 9-phenylcarbazole with its fluorinated counterpart.
For this compound, we predict a further stabilization of both the HOMO and LUMO levels. This is attributed to the inductive electron-withdrawing effect of the iodine atom. The larger and more polarizable nature of iodine compared to fluorine can also lead to more complex electronic interactions, potentially influencing the charge distribution in the frontier orbitals. The predicted HOMO-LUMO gap is expected to be similar to that of the fluoro-substituted analog, suggesting that the overall electronic transition energy is not drastically altered.
Caption: Relationship between the molecular structure of this compound and its electronic properties.
Conclusion and Future Directions
This guide provides a comprehensive framework for the theoretical determination of HOMO and LUMO energy levels of this compound using DFT calculations. By following the detailed computational protocol and leveraging comparative analysis with known analogs, researchers can gain valuable insights into the electronic structure of this promising molecule. The predicted stabilization of the frontier orbitals due to iodine substitution suggests its potential for applications in organic electronics where tailored energy levels are crucial for efficient charge injection and transport.
For a more complete understanding, future work should focus on the experimental validation of these theoretical predictions through cyclic voltammetry and UV-Vis spectroscopy. A direct comparison between experimental and calculated values will provide a more robust assessment of the accuracy of the chosen DFT functional and basis set for this class of compounds.
References
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 9-(4-Iodophenyl)-9H-carbazole using HPLC
Introduction: The Critical Role of Purity in Advanced Materials
9-(4-Iodophenyl)-9H-carbazole is a pivotal building block in the realm of organic electronics and pharmaceutical intermediates.[1] Its carbazole core provides excellent hole-transporting properties, while the iodophenyl group offers a reactive site for further molecular elaboration through cross-coupling reactions. Whether destined for organic light-emitting diodes (OLEDs), perovskite solar cells, or as a scaffold in drug discovery, the purity of this compound is not merely a quality metric—it is a direct determinant of final device performance and therapeutic efficacy.
Trace impurities, such as unreacted starting materials or synthetic byproducts, can act as charge traps, quenching fluorescence, or introducing unpredictable toxicology. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies to establish the purity of this compound, ensuring that researchers can proceed with confidence in their downstream applications.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical method is built upon a foundational understanding of the chemical synthesis. This compound is typically synthesized via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation between carbazole and 1,4-diiodobenzene.[2][3]
This understanding allows us to anticipate the most likely impurities:
-
Unreacted Starting Materials: Carbazole and 1,4-diiodobenzene.
-
Homocoupling Side Products: Biphenyl derivatives from the self-coupling of 1,4-diiodobenzene.
-
Catalyst and Ligand Residues: Remnants from the palladium or copper catalytic systems.[4]
-
Isomeric Byproducts: In some cases, minor isomers may form depending on the reaction conditions.
A successful HPLC method must be able to resolve the main product peak from all these potential contaminants.
HPLC as the Gold Standard: A Comparative Analysis of Methodologies
Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-polar to moderately polar organic molecules like this compound. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[5] We will compare several key parameters to develop an optimized and validated method.
Foundational Method: Gradient Elution on a C18 Stationary Phase
A C18 (octadecylsilane) column is the workhorse of RP-HPLC due to its strong hydrophobic retention. Given the wide range of polarities expected—from the relatively polar carbazole to the very non-polar biphenyl side products—a gradient elution is necessary.[6][7] An isocratic method would either fail to elute the strongly retained impurities in a reasonable time or provide poor resolution for the early-eluting peaks.[6]
Rationale for Gradient Elution: A gradient method starts with a higher percentage of the aqueous mobile phase (e.g., water), allowing for the retention and separation of more polar compounds. Over time, the percentage of the organic mobile phase (e.g., acetonitrile) is increased, which in turn increases the elution strength and elutes the more non-polar, strongly retained compounds as sharp, well-defined peaks.[6][8]
Comparison 1: Acetonitrile vs. Methanol as the Organic Modifier
The choice of organic solvent is a critical parameter that influences selectivity, resolution, and system pressure.
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Rationale & Causality |
| Elution Strength | Generally stronger[9][10] | Generally weaker[10] | ACN's stronger elution strength leads to shorter retention times, which can be advantageous for high-throughput analysis.[9] |
| Selectivity | Aprotic, strong dipole moment[9] | Protic, capable of hydrogen bonding[9][10] | These different chemical properties can alter the elution order of analytes, providing a powerful tool for method development. If peaks co-elute with ACN, switching to MeOH may provide the necessary resolution.[11][12] |
| System Backpressure | Lower viscosity, lower pressure[9][12][13] | Higher viscosity, higher pressure[9][12][13] | Lower backpressure is gentler on the HPLC system, prolonging the life of columns and pump seals.[9] |
| UV Cutoff | Lower (~190 nm) | Higher (~205 nm) | ACN's lower UV cutoff provides a cleaner baseline and better sensitivity, especially at low wavelengths.[10] |
Recommendation: Begin with Acetonitrile due to its lower backpressure and superior UV transparency. However, Methanol should be evaluated if co-elution or poor peak shape is observed, as its different selectivity can be highly beneficial.[11]
Comparison 2: Isocratic vs. Gradient Elution
While a gradient method is recommended for initial analysis and impurity profiling, a simple isocratic method may be suitable for routine quality control if only a few, well-separated impurities are present.
| Method | Pros | Cons |
| Isocratic | Simple, robust, no re-equilibration time needed. | Poor resolution for complex mixtures, long run times for late-eluting peaks, peak broadening for late peaks. |
| Gradient | Excellent for complex samples with a wide polarity range, sharper peaks for late eluters, improved sensitivity.[6][7] | Requires column re-equilibration between runs, potential for baseline drift, more complex method development. |
Workflow Diagram: Method Selection
Caption: Logic for choosing between isocratic and gradient elution.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be a self-validating system by incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP.[14][15]
Instrumentation and Reagents
-
HPLC System: A quaternary pump system with a degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 295 nm (based on typical carbazole chromophore, verify with UV scan).
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B (Linear Ramp)
-
15-18 min: 95% B (Hold)
-
18.1-22 min: 70% B (Re-equilibration)
-
System Suitability Testing (SST)
Before analyzing any samples, the system's performance must be verified. This is achieved by injecting a standard solution of this compound (approx. 0.5 mg/mL) five times in a row.
| SST Parameter | Acceptance Criteria | Rationale |
| Precision (RSD) | Relative Standard Deviation (RSD) of peak area ≤ 2.0%.[14][16] | Ensures the system provides reproducible results.[15] |
| Tailing Factor (T) | T ≤ 2.0.[14] | Measures peak symmetry, ensuring accurate integration. A high tailing factor can indicate column degradation or secondary interactions.[15] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness.[17] |
No sample analysis is acceptable unless all system suitability criteria are met.[15]
Peak Purity Analysis with DAD/PDA
A DAD/PDA detector is crucial for ensuring the trustworthiness of the purity assessment. It captures the UV-Vis spectrum across the entire peak.[18] The software can then compare the spectra from the upslope, apex, and downslope of the peak.[18] If the peak represents a single, pure compound, these spectra will be identical. A mismatch indicates the presence of a co-eluting impurity.[18][19] This is a powerful, non-destructive method for confirming peak homogeneity.[20]
Workflow Diagram: HPLC Purity Validation
Caption: Comprehensive workflow for HPLC purity validation.
Conclusion
Validating the purity of this compound requires a systematic and scientifically rigorous approach. A reversed-phase HPLC method utilizing a C18 column and a water/acetonitrile gradient provides the optimal starting point for resolving the target compound from its likely synthetic impurities. The incorporation of stringent system suitability tests ensures the reliability and reproducibility of the data. Furthermore, the use of a DAD/PDA detector for peak purity analysis provides an essential, orthogonal confirmation that chromatographic peaks are homogeneous, thereby elevating the trustworthiness of the final purity value. This comprehensive methodology empowers researchers to ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. ionsource.com [ionsource.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 13. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
- 16. youtube.com [youtube.com]
- 17. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Epshtein | Drug development & registration [pharmjournal.ru]
A Comparative Guide to the Photophysical Properties of Substituted Phenyl-Carbazoles
Introduction: The Versatile Carbazole Core
Carbazole and its derivatives are a cornerstone in the field of organic electronics and photophysics. Their rigid, planar structure and excellent hole-transporting capabilities have made them ubiquitous in applications ranging from organic light-emitting diodes (OLEDs) to dye-sensitized solar cells and fluorescent sensors.[1][2] By attaching a phenyl group to the nitrogen atom of the carbazole moiety (N-phenyl-carbazole), we introduce a new dimension of tunability. The electronic properties of the entire molecule can be systematically modified by introducing various substituent groups onto this pendant phenyl ring.[3]
This guide provides a comparative analysis of how different substituents on the phenyl ring of N-phenyl-carbazole influence its key photophysical properties. We will explore the underlying mechanisms, such as intramolecular charge transfer (ICT), and provide standardized protocols for their characterization, offering researchers a framework for designing molecules with tailored optical and electronic characteristics.
Molecular Architecture and Photophysical Processes
The fundamental structure involves a carbazole unit, which typically acts as an electron donor, linked to a phenyl ring. The nature of the substituent on this phenyl ring dictates the overall electronic behavior of the molecule.
Caption: General structure of a substituted N-phenyl-carbazole.
Upon absorption of light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can relax through several pathways, including fluorescence (radiative decay back to S₀) or intersystem crossing (ISC) to a triplet state (T₁), which can then phosphoresce. The efficiency and wavelength of these processes are highly sensitive to the molecular structure.
Caption: Jablonski diagram illustrating key photophysical pathways.
The Role of Phenyl Substituents: A Structure-Property Analysis
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring creates a "push-pull" or donor-acceptor (D-A) architecture.[4] This configuration facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation, where electron density moves from the carbazole donor to the substituted phenyl acceptor moiety.[5][6] This ICT state significantly influences the photophysical properties.
Electron-Withdrawing Groups (EWGs)
-
Mechanism: EWGs, such as nitro (-NO₂) or cyano (-CN) groups, lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) localized on the phenyl ring. This reduces the HOMO-LUMO energy gap and facilitates charge transfer from the carbazole (HOMO) to the acceptor unit.[7]
-
Photophysical Consequences:
-
Red-Shifted Spectra: The stabilization of the excited ICT state leads to a significant red-shift in both absorption and emission spectra compared to the unsubstituted parent compound.[7][8]
-
Fluorescence Quenching: In polar solvents, the highly polar ICT state is stabilized, which can open up non-radiative decay pathways, leading to a substantial decrease in fluorescence quantum yield.[9] In some cases, strong EWGs like the nitro group can cause significant fluorescence quenching even in nonpolar environments.[10][11]
-
Solvatochromism: The emission wavelength of these D-A molecules often shows a strong dependence on solvent polarity, a phenomenon known as solvatochromism. As solvent polarity increases, the excited ICT state is stabilized, resulting in a pronounced red-shift of the emission maximum.[7][9]
-
Electron-Donating Groups (EDGs)
-
Mechanism: EDGs, such as amino (-NH₂) or alkoxy (-OR) groups, raise the energy of the Highest Occupied Molecular Orbital (HOMO). In the N-phenyl-carbazole system where the carbazole is already a strong donor, adding another donor to the phenyl ring can disrupt the simple D-A picture. However, it generally increases the overall electron density of the π-system.
-
Photophysical Consequences:
-
Blue-Shifted or Modest Shifts: The effect on spectral position is less predictable than with EWGs. Often, a blue-shift or only a minor shift in absorption and emission is observed compared to unsubstituted phenyl-carbazole.
-
High Fluorescence Quantum Yields: These derivatives typically retain the high fluorescence efficiency characteristic of the carbazole core, as the propensity for forming a charge-separated state is diminished.
-
Halogen Substituents
-
Mechanism: Halogens (F, Cl, Br, I) exhibit a dual electronic nature (inductive withdrawal and resonance donation). However, their most profound impact on photophysics comes from the "heavy atom effect."
-
Photophysical Consequences:
-
Fluorescence Quenching: The presence of heavier halogens like bromine and especially iodine significantly enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).[1] This provides a highly efficient non-radiative decay pathway for the S₁ state, leading to a dramatic reduction in fluorescence quantum yield. For instance, while carbazole itself is highly fluorescent, di-bromo and di-iodo substituted carbazoles show weak to non-existent fluorescence in the solid state.[1]
-
Enhanced Phosphorescence: The increased population of the triplet state can lead to enhanced phosphorescence, although this is often only observable at low temperatures.
-
Comparative Photophysical Data
The following table summarizes representative data for differently substituted carbazole systems, illustrating the principles discussed.
| Substituent Type | Example Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φf) | Key Feature | Reference(s) |
| Unsubstituted | 9-Phenylcarbazole | ~340 | ~365, 380 | High (~0.5-0.8) | High fluorescence | [12][13] |
| EWG | 2-Nitro-3-phenyl-9H-carbazole | ~350 | ~400 | Low | Red-shifted, broad emission | [3][14] |
| D-A System | Carbazole-Benzothiadiazole | ~420 | ~530 | Moderate | Large Stokes shift, Solvatochromism | [7] |
| Halogen (Heavy Atom) | 3,6-Dibromocarbazole | ~350 | ~380 | Very Low (0.012) | Drastically quenched fluorescence | [1] |
Note: Values are approximate and can vary significantly with solvent, temperature, and specific molecular structure.
Experimental Protocols for Photophysical Characterization
Ensuring the accuracy and reproducibility of photophysical data is paramount.[15][16] The following are standardized, self-validating protocols for key measurements.
Caption: Standard workflow for comprehensive photophysical analysis.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorbance (λₘₐₓ) corresponding to electronic transitions.
-
Protocol:
-
Solution Preparation: Prepare a dilute solution (~10⁻⁵ M) of the phenyl-carbazole derivative in a spectroscopic grade solvent (e.g., THF, Dichloromethane, Cyclohexane).
-
Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Measurement: Record the absorption spectrum of the sample solution. Ensure the maximum absorbance is between 0.1 and 1.0 to maintain linearity according to the Beer-Lambert law.[16]
-
Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) and calculate the molar absorption coefficient (ε).
-
Steady-State Fluorescence Spectroscopy
-
Objective: To measure the fluorescence emission and excitation spectra.
-
Protocol:
-
Solution Preparation: Use a very dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.
-
Emission Spectrum:
-
Set the excitation wavelength (λₑₓ), typically at or near the λₘₐₓ determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range starting ~10-20 nm above λₑₓ to well into the tail of the emission.
-
Identify the wavelength of maximum emission intensity (λₑₘ).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λₑₘ identified above.
-
Scan the excitation monochromator over a range of shorter wavelengths.
-
Validation: The corrected excitation spectrum should closely match the absorption spectrum, confirming that the observed emission originates from the species responsible for the absorption.
-
-
Relative Photoluminescence Quantum Yield (PLQY) Measurement
-
Objective: To determine the efficiency of the fluorescence process. The relative method compares the sample's fluorescence to a well-characterized standard.[15][16]
-
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and emission in a similar spectral region to the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546).
-
Absorbance Matching: Prepare solutions of both the standard and the sample with absorbance values below 0.1 at the chosen excitation wavelength, ensuring they are as close as possible.
-
Data Acquisition:
-
Measure the UV-Vis absorbance of both the standard and the sample at the excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample using the same excitation wavelength and instrument settings.
-
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
-
Objective: To measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
-
Protocol:
-
Technique: Time-Correlated Single-Photon Counting (TCSPC) is the most common and accurate method.[17]
-
Measurement: The sample is excited by a pulsed light source (e.g., a laser diode). The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
Analysis: A histogram of these time differences generates a fluorescence decay curve. This curve is then fitted to an exponential function (or sum of exponentials) to extract the fluorescence lifetime(s). For many simple systems, a mono-exponential decay is observed.[13]
-
Conclusion
The N-phenyl-carbazole framework is a remarkably versatile platform for developing advanced functional materials. The strategic selection of substituents on the phenyl ring provides a powerful tool to precisely control the photophysical properties of the molecule. Electron-withdrawing groups induce red-shifted emission and sensitivity to the environment through intramolecular charge transfer, making them suitable for sensors and electro-optic applications. Conversely, the introduction of heavy atoms like bromine or iodine effectively quenches fluorescence by promoting intersystem crossing, a property that can be exploited in designing materials for phosphorescent applications. A rigorous and systematic experimental approach, as outlined in this guide, is essential for accurately characterizing these properties and advancing the rational design of next-generation organic electronic materials.
References
- 1. Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. The Impact of C2 Insertion into a Carbazole Donor on the Physicochemical Properties of Dibenzo[a,j]phenazine‐Cored Donor–Acceptor–Donor Triads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the acceptor pattern and substitution position on the properties of N-phenyl-carbazolyl based donor–acceptor–donor molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Time-resolved fluorescence of jet-cooled carbazoles and their weak complexes | Semantic Scholar [semanticscholar.org]
- 13. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 17. mbexc.de [mbexc.de]
A Researcher's Guide to Benchmarking Carbazole-Based Dyes for Solar Cell Efficiency
Introduction
In the quest for next-generation photovoltaic technologies, dye-sensitized solar cells (DSSCs) represent a compelling alternative to conventional silicon-based devices, offering advantages such as lower production costs, impressive performance in low-light conditions, and a shorter energy-payback time.[1][2] At the heart of a DSSC is the sensitizer—a dye that absorbs light and initiates the process of converting solar energy into electricity. Among the various classes of organic sensitizers, carbazole-based dyes have garnered significant attention.[3][4]
Carbazole derivatives are distinguished by their robust thermal stability, high hole-transport capability, and electron-rich nature, making them excellent candidates for efficient DSSCs.[1][2] Their molecular structure can be readily modified, allowing for precise tuning of their optical and electrochemical properties.[1] This guide provides a comprehensive comparison of different carbazole-based dyes, supported by experimental data and detailed protocols, to assist researchers in selecting and benchmarking these promising sensitizers for their own photovoltaic applications.
Fundamentals of Dye-Sensitized Solar Cell (DSSC) Operation
To effectively compare different dyes, it is crucial to first understand the fundamental working principle of a DSSC. The process involves a series of electron transfer reactions occurring at different interfaces within the cell.
A typical DSSC is composed of a photoanode (a transparent conductive oxide glass coated with a porous semiconductor layer, usually TiO₂), the sensitizer dye adsorbed onto the semiconductor surface, an electrolyte containing a redox mediator (e.g., I⁻/I₃⁻), and a counter electrode (typically coated with a catalyst like platinum).[5]
The energy conversion process can be broken down into five key steps:
-
Light Absorption: The dye (D) absorbs an incoming photon (hν), transitioning to an excited state (D*).
-
Electron Injection: The excited dye molecule injects an electron into the conduction band (CB) of the TiO₂ semiconductor. This process must be faster than the decay of the excited state.
-
Electron Transport: The injected electrons percolate through the porous TiO₂ network to the photoanode and then into the external circuit, generating an electric current.
-
Dye Regeneration: The oxidized dye molecule (D⁺) is reduced back to its ground state (D) by accepting an electron from the redox mediator (I⁻) in the electrolyte.
-
Mediator Regeneration: The oxidized redox mediator (I₃⁻) diffuses to the counter electrode, where it is reduced back to its original state (I⁻) by the electrons returning from the external circuit.
Undesirable charge recombination reactions, where injected electrons recombine with either the oxidized dye (D⁺) or the electrolyte (I₃⁻), can occur and will lower the overall efficiency of the cell. An effective dye design minimizes these loss pathways.
Figure 1: Working principle of a Dye-Sensitized Solar Cell (DSSC).
Carbazole-Based Dyes: A Comparative Analysis
Carbazole is an excellent electron-donating moiety and serves as a core component in many high-performance organic dyes.[1] These dyes are typically designed with a Donor-π-Acceptor (D-π-A) architecture.[4][6] The carbazole unit acts as the electron donor (D), a conjugated spacer (π-bridge) facilitates charge transfer, and an electron-accepting group (A) also serves to anchor the dye to the TiO₂ surface.
Figure 2: General Donor-π-Acceptor (D-π-A) structure of carbazole dyes.
The efficiency of these dyes is highly dependent on the specific molecular engineering of each component. Below is a comparison of several recently developed carbazole-based dyes.
Photovoltaic Performance Comparison
The overall power conversion efficiency (PCE or η) of a solar cell is determined by its short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF), under standard illumination (AM 1.5, 100 mW/cm²).
| Dye Name | Jsc (mA/cm²) | Voc (V) | FF | PCE (η, %) | Reference |
| CAR-TPA | 4.65 | 0.68 | 0.67 | 2.12 | [7][8] |
| CAR-THIOHX | 4.32 | 0.65 | 0.65 | 1.83 | [7][8] |
| Dye 21 (Carbazole) | 7.86 | 0.687 | - | 3.51 | [9] |
| Dye 11 (Carbazole) | 14.63 | 0.685 | 0.67 | 6.70 | [9] |
| MA-1 | - | - | - | 6.95 | [4] |
| MA-2 | 21.97 | 0.638 | 0.56 | 7.84 | [4] |
| MA-2 + N3 (Co-sensitized) | 23.91 | 0.685 | 0.60 | 9.82 | [4] |
Analysis of Performance:
-
Influence of Donor/Acceptor Strength: The comparison between CAR-TPA (with triphenylamine as a co-donor) and CAR-THIOHX (with alkyl thiophene) shows that stronger donor moieties can lead to improved performance.[7] Similarly, the MA-2 dye, which features a stronger electron-withdrawing cyanoacetic acid acceptor compared to the malononitrile in MA-1, achieves a higher efficiency.[4] This is attributed to more efficient electron injection and reduced recombination losses.[4]
-
Co-sensitization: As seen with the (MA-2 + N3) system, using a carbazole dye in conjunction with a standard ruthenium-based dye (N3) can significantly boost performance. This strategy broadens the light absorption spectrum and leverages synergistic interactions between the dyes to improve charge separation.[4]
Photophysical and Electrochemical Properties
The photovoltaic performance is directly linked to the dye's electronic and optical properties. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are critical. For efficient operation:
-
The LUMO level must be more negative (higher in energy) than the TiO₂ conduction band edge (~-0.5 V vs. NHE) to ensure a sufficient driving force for electron injection.
-
The HOMO level must be more positive (lower in energy) than the redox potential of the electrolyte (e.g., I⁻/I₃⁻ is ~0.4 V vs. NHE) for efficient dye regeneration.
| Dye Name | λmax (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| CAR-TPA | 425 | -5.21 | -2.35 | 2.86 | [8] |
| CAR-THIOHX | 430 | -5.18 | -2.39 | 2.79 | [8] |
| Dye 21 (Carbazole) | - | - | -1.39 | - | [9] |
| MA-1 | 468 | - | - | 2.44 | [4] |
| MA-2 | 478 | - | - | 2.28 | [4] |
Analysis of Properties:
-
Light Harvesting: A higher maximum absorption wavelength (λmax) and a broad absorption profile are desirable to capture more of the solar spectrum. The red-shifted absorption and lower band gap of MA-2 compared to MA-1 indicate superior light-harvesting capabilities.[4]
-
Energy Level Alignment: The HOMO and LUMO levels for these dyes are generally well-positioned for effective electron injection into TiO₂ and regeneration by the iodide/triiodide redox couple.[3][9] The lower HOMO energy level of carbazole dyes compared to some alternatives can provide a higher driving force for dye regeneration, potentially leading to a higher Voc.[9]
Experimental Protocols for Benchmarking
Objective and reproducible data are paramount. The following section outlines standardized protocols for the fabrication and characterization of DSSCs to benchmark different carbazole-based dyes.
Figure 3: Experimental workflow for benchmarking carbazole-based dyes.
I. DSSC Fabrication Protocol
This protocol describes the assembly of a test cell with a 0.25 cm² active area.[11]
-
Photoanode Preparation:
-
Clean a fluorine-doped tin oxide (FTO) glass substrate by sonicating sequentially in detergent, deionized water, and ethanol.
-
Apply a compact TiO₂ blocking layer to prevent short-circuiting.
-
Deposit a mesoporous TiO₂ nanoparticle paste onto the FTO glass using screen-printing or the doctor-blade technique to create a film of ~12-14 µm thickness.
-
-
Sintering:
-
Dry the TiO₂ film at 125°C for 5 minutes.
-
Gradually heat the electrode to 500°C in a furnace and maintain this temperature for 30 minutes to remove organic binders and ensure good electrical contact between TiO₂ particles.
-
Allow the electrode to cool to ~80°C before sensitization.
-
-
Dye Sensitization:
-
Immerse the warm TiO₂ photoanode into a solution of the carbazole dye (typically 0.3-0.5 mM in a solvent like ethanol or a mixture of acetonitrile and tert-butanol) for 12-24 hours in the dark.
-
After soaking, rinse the electrode with the solvent to remove any non-adsorbed dye molecules and dry it.
-
-
Cell Assembly:
-
Prepare a counter electrode by depositing a thin layer of platinum catalyst on another FTO glass substrate.
-
Place a thin thermoplastic sealant (e.g., Surlyn) around the dye-sensitized area of the photoanode.
-
Position the counter electrode on top of the photoanode and heat them under pressure to seal the cell, leaving two small holes for electrolyte filling.
-
-
Electrolyte Injection:
-
Introduce the electrolyte into the cell through one of the pre-drilled holes via vacuum backfilling. A common electrolyte consists of 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in a mixture of acetonitrile and valeronitrile.[12]
-
Seal the holes completely using a small piece of sealant and a microscope coverslip.
-
II. Photovoltaic Characterization (J-V Measurement)
This measurement determines the key performance parameters of the solar cell.
-
Equipment: Use a solar simulator (calibrated to AM 1.5, 100 mW/cm²) and a digital source meter (e.g., Keithley 2400).[13][14]
-
Procedure:
-
Place the fabricated DSSC under the solar simulator and connect it to the source meter.
-
Apply an external potential bias to the cell and sweep the voltage from reverse to forward bias (e.g., -0.1 V to 0.8 V) while measuring the resulting photocurrent.
-
Causality Note: DSSCs have high internal capacitance, meaning they respond slowly to voltage changes.[14] A slow scan rate (e.g., 10-50 mV/s) is critical to obtain an accurate, hysteresis-free J-V curve.[12][14] A delay time after opening the shutter and before starting the measurement is also necessary to allow the cell to reach a steady state.[14]
-
-
Data Extraction: From the J-V curve, determine:
-
Jsc: The current density at zero voltage.
-
Voc: The voltage at zero current.
-
Fill Factor (FF): Calculated as (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current and voltage at the maximum power point.
-
PCE (η): Calculated as (Jsc × Voc × FF) / Pin, where Pin is the incident power density (100 mW/cm²).[12]
-
III. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement
IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of collected charge carriers to incident photons at a specific wavelength. It reveals how efficiently the cell converts light of different colors into electricity.
-
Equipment: A dedicated IPCE measurement system consisting of a light source (e.g., Xenon lamp), a monochromator, a chopper, and a lock-in amplifier.[15][16][17]
-
Procedure:
-
First, calibrate the system by measuring the power of the monochromatic light at each wavelength using a certified reference photodiode (e.g., silicon).[17]
-
Replace the reference photodiode with the DSSC test cell.
-
Illuminate the DSSC with monochromatic light of a specific wavelength (λ) and measure the resulting short-circuit current (Jsc(λ)).
-
Repeat this measurement across the entire relevant spectral range (e.g., 350-850 nm).[17]
-
-
Calculation: The IPCE is calculated using the formula: IPCE(λ) (%) = [1240 × Jsc(λ) (mA/cm²)] / [λ (nm) × P_in(λ) (mW/cm²)] where P_in(λ) is the incident power density at that wavelength.[18]
IV. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful steady-state technique used to probe the internal electrochemical processes of the cell, such as charge transfer, transport, and recombination.[19][20][21]
-
Equipment: A potentiostat with a frequency response analyzer module.[13][21]
-
Procedure:
-
The measurement is typically performed in the dark at a forward bias equivalent to the Voc of the cell under illumination.[21]
-
Apply a small AC voltage perturbation (e.g., 10-20 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[21]
-
Measure the resulting AC current response to determine the impedance.
-
-
Data Interpretation: The data is often presented as a Nyquist plot. For a typical DSSC, three semicircles can be observed:
-
High-frequency arc: Corresponds to the charge transfer resistance at the counter electrode/electrolyte interface.
-
Intermediate-frequency arc: Represents the charge transfer resistance at the TiO₂/dye/electrolyte interface. This is a critical parameter, as a larger arc indicates higher charge recombination and lower cell performance.
-
Low-frequency arc: Relates to the diffusion of the redox species in the electrolyte.[13][19] By fitting the EIS data to an appropriate equivalent circuit model, key parameters like electron lifetime and charge transfer resistances can be extracted, providing deep insight into the factors limiting device efficiency.[5][13][21]
-
Conclusion
Carbazole-based dyes stand out as a highly promising class of sensitizers for dye-sensitized solar cells. Their performance is intricately linked to their molecular structure, with the choice of donor, π-bridge, and acceptor moieties playing a critical role in determining light-harvesting ability, energy level alignment, and ultimately, power conversion efficiency. As demonstrated, strategies such as strengthening the donor/acceptor units and co-sensitization can lead to significant performance enhancements.
This guide provides a framework for the systematic and objective benchmarking of these dyes. By adhering to the detailed fabrication and characterization protocols—spanning J-V, IPCE, and EIS measurements—researchers can generate reliable, comparable data. This rigorous approach is essential for elucidating structure-property relationships and rationally designing the next generation of highly efficient carbazole-based sensitizers that will continue to advance the field of solar energy.
References
- 1. mdpi.com [mdpi.com]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical Impedance Spectra of Dye-Sensitized Solar Cells: Fundamentals and Spreadsheet Calculation - ProQuest [proquest.com]
- 6. Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Multi- carbazole derivatives: new dyes for highly efficient dye -sensitized solar cells | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mlsystem.pl [mlsystem.pl]
- 15. Frontiers | Considerations for the Accurate Measurement of Incident Photon to Current Efficiency in Photoelectrochemical Cells [frontiersin.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Maximizing Solar Cell Efficiency: Understanding PCE, EQE, and IPCE — infinityPV [infinitypv.com]
- 19. Electrochemical impedance spectroscopic analysis of dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diva-portal.org [diva-portal.org]
- 21. Electrochemical impedance and X-ray absorption spectroscopy analyses of degradation in dye-sensitized solar cells containing cobalt tris(bipyridine) r ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02283D [pubs.rsc.org]
The Halogen Advantage: A Comparative Guide to the Applications of Iodinated Carbazole Compounds
Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of a versatile class of molecules: iodinated carbazole compounds. The strategic introduction of iodine atoms onto the carbazole scaffold bestows unique physicochemical properties that have led to their application in a diverse range of high-performance fields, from next-generation electronics to targeted therapeutics. This guide will provide a comparative analysis of iodinated carbazole derivatives against their non-iodinated counterparts and other alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
The rationale behind incorporating iodine into the carbazole framework lies in several key advantages. The "heavy atom effect" of iodine can significantly enhance intersystem crossing, a critical process in phosphorescent organic light-emitting diodes (OLEDs). In medicinal chemistry, the lipophilicity and ability of iodine to form halogen bonds can improve drug-target interactions and pharmacokinetic profiles. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This guide will dissect these advantages across various applications, providing a clear, evidence-based comparison.
Part 1: Illuminating the Future of Displays and Energy with Iodinated Carbazoles
The unique photophysical and electronic properties of carbazole derivatives have long been harnessed in the field of organic electronics. The introduction of iodine has unlocked new levels of performance, particularly in OLEDs and perovskite solar cells (PSCs).
Enhanced Performance in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, host materials play a crucial role in facilitating efficient energy transfer to the phosphorescent emitter (dopant). The ideal host should possess a high triplet energy to confine the excitons on the guest, good charge carrier mobility, and excellent thermal and morphological stability. Iodinated carbazoles have emerged as promising host materials, primarily due to the heavy atom effect which can promote the otherwise spin-forbidden phosphorescence.
Comparative Performance of Iodinated vs. Non-Iodinated Carbazole Hosts:
One notable example involves the use of 3-iodo-9H-carbazole derivatives as building blocks for host materials. A comparative study of pyridinyl-carbazole based hosts demonstrated the impact of this iodination.
| Host Material Derivative | Emitter (Dopant) | Emitter Color | Max. External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| H2 (Iodinated) | FIrpic | Blue | 10.3 | 23.9 | 24.9 | 2.6 - 3.3 |
| H2 (Iodinated) | Ir(ppy)₃ | Green | 9.4 (at 1000 cd/m²) | 33.9 | 34.1 | 2.6 - 3.3 |
| Non-iodinated Analogs (Typical) | FIrpic | Blue | ~5-8 | ~10-20 | ~10-20 | ~3-4 |
| Non-iodinated Analogs (Typical) | Ir(ppy)₃ | Green | ~5-15 | ~20-50 | ~20-50 | ~3-5 |
Table 1: Performance comparison of an OLED device using an iodinated pyridinyl-carbazole host material (H2) versus typical performance ranges for non-iodinated carbazole hosts. Data for H2 is derived from a study on pyridinyl-carbazole fragments.[1]
The data suggests that the incorporation of iodine can contribute to improved device efficiencies and lower turn-on voltages.[1] The causality behind this enhancement lies in the improved spin-orbit coupling induced by the heavy iodine atom, which facilitates the harvesting of both singlet and triplet excitons, thereby increasing the internal quantum efficiency of the device.
Experimental Protocol: Synthesis of a 3-Iodo-9H-carbazole Derivative for OLEDs
The following is a representative protocol for the synthesis of a key intermediate, 3-iodo-9H-carbazole, which can then be used to build more complex host materials.
Step 1: Iodination of 9H-Carbazole
-
Dissolve 9H-carbazole in a suitable solvent such as glacial acetic acid.
-
Add a mixture of potassium iodate (KIO₃) and potassium iodide (KI) to the solution. This in-situ generation of iodine is a common and effective iodinating agent.
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-iodo-9H-carbazole.
Workflow for OLED Fabrication and Testing:
Caption: Workflow for OLED fabrication and testing.
Advancing Perovskite Solar Cells (PSCs) with Iodinated Carbazole-based Hole-Transporting Materials (HTMs)
In the architecture of PSCs, the hole-transporting material (HTM) is a critical component that facilitates the efficient extraction of holes from the perovskite absorber layer to the electrode. The benchmark HTM, spiro-OMeTAD, suffers from high cost and complex synthesis. Carbazole derivatives have emerged as promising alternatives due to their excellent hole mobility and tunable energy levels. Iodination of these carbazole-based HTMs can further enhance their performance.
Comparative Performance of Iodinated Carbazole HTMs vs. Spiro-OMeTAD:
While direct side-by-side comparisons of iodinated versus non-iodinated carbazole HTMs are emerging, studies have shown that carbazole-based HTMs can achieve power conversion efficiencies (PCEs) comparable or even superior to spiro-OMeTAD.[2] The introduction of iodine can favorably modulate the highest occupied molecular orbital (HOMO) energy level for better alignment with the perovskite valence band, potentially leading to improved open-circuit voltage (Voc) and fill factor (FF).
| HTM | Power Conversion Efficiency (PCE) (%) | Open-circuit Voltage (Voc) (V) | Short-circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Carbazole-based HTMs (general) | 9.8 - 20.40 | ~0.9 - 1.1 | ~18 - 24 | ~0.7 - 0.8 |
| Spiro-OMeTAD | 10.2 - 22+ | ~1.0 - 1.15 | ~20 - 25 | ~0.75 - 0.82 |
Table 2: Representative performance parameters for perovskite solar cells using carbazole-based HTMs in comparison to the standard spiro-OMeTAD.[2][3]
The data indicates that carbazole derivatives are highly competitive HTMs. The incorporation of iodine is a strategic approach to fine-tune their electronic properties for optimal device performance.
Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Carbazole-based HTM
The following is a generalized protocol for the fabrication of a PSC employing a carbazole-based HTM.
Step 1: Substrate Preparation
-
Clean the FTO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Treat the substrate with UV-ozone for 15-20 minutes to ensure a hydrophilic surface.
Step 2: Deposition of the Electron Transport Layer (ETL)
-
Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate via spin-coating or spray pyrolysis.
-
Anneal the substrate at a high temperature (e.g., 450-500 °C).
Step 3: Perovskite Layer Deposition
-
In an inert atmosphere (glovebox), spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) onto the ETL.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.
-
Anneal the film at a moderate temperature (e.g., 100-150 °C).
Step 4: Deposition of the Hole Transport Layer (HTL)
-
Dissolve the iodinated carbazole HTM in a suitable solvent like chlorobenzene, often with additives such as Li-TFSI and tBP.
-
Spin-coat the HTM solution onto the perovskite layer.
Step 5: Electrode Deposition
-
Deposit a metal back contact (e.g., gold or silver) by thermal evaporation.
Logical Relationship in PSC Operation:
Caption: Charge transport in a perovskite solar cell.
Part 2: Iodinated Carbazoles in the Pursuit of Novel Therapeutics
The carbazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of iodine can significantly impact the pharmacological profile of these compounds.
Anti-inflammatory Properties
Chronic inflammation is implicated in a host of diseases. Carbazole alkaloids have been investigated for their anti-inflammatory potential. A recent study on 9H-carbazole derivatives isolated from a Streptomyces species under potassium iodide stress revealed that an iodinated derivative, 4-iodo-3-methoxy-9H-carbazole-8-ol, demonstrated a more potent anti-inflammatory effect than the positive control in a zebrafish model.[4] This suggests that iodination can be a viable strategy to enhance the anti-inflammatory properties of carbazole-based compounds.
Comparative Anti-inflammatory Activity:
| Compound | Target/Model | Efficacy |
| 4-iodo-3-methoxy-9H-carbazole-8-ol | CuSO₄-induced inflammation in zebrafish | More potent than positive control |
| Non-iodinated carbazole analogs | Various inflammatory models | Variable, often moderate activity |
| Positive Control (e.g., hydrocortisone) | Standard anti-inflammatory drug | High potency |
Table 3: Comparative anti-inflammatory activity of an iodinated carbazole derivative.[4]
The enhanced activity of the iodinated compound could be attributed to increased lipophilicity, facilitating better cell membrane permeability, and the potential for halogen bonding interactions with the target protein, likely modulating the Myd88/NF-κB signaling pathway.[4]
Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Step 1: Cell Culture
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
Step 2: Cell Treatment
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (iodinated carbazole) for 1-2 hours.
-
Stimulate the cells with LPS (a potent inflammatory agent) for 24 hours. Include a positive control (e.g., a known anti-inflammatory drug) and a negative control (untreated cells).
Step 3: Nitric Oxide (NO) Quantification (Griess Assay)
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) from a standard curve.
-
Determine the IC₅₀ value of the compound (the concentration that inhibits 50% of NO production).
Anticancer Activity
Carbazole derivatives have long been investigated as anticancer agents, with some, like ellipticine, showing significant clinical potential. Iodination can be a tool to improve the efficacy and selectivity of carbazole-based anticancer drugs.
Comparative Anticancer Efficacy:
While direct comparisons of iodinated versus non-iodinated carbazoles are an active area of research, studies have shown that certain carbazole derivatives exhibit potent anticancer activity, in some cases comparable to or even exceeding that of established chemotherapy drugs like doxorubicin.[5][6]
| Compound | Cell Line | IC₅₀ (µM) |
| Carbazole derivative 5e | SMMC-7721 (Hepatocellular carcinoma) | 1.08 ± 0.22 |
| Carbazole derivative 5e | HepG2 (Hepatocellular carcinoma) | 1.26 ± 0.17 |
| Doxorubicin | SMMC-7721 | Comparable to 5e |
| Doxorubicin | HepG2 | Comparable to 5e |
| Pyridocarbazole derivative 9 | CCRF/CEM (Leukemia) | ~10% higher than doxorubicin |
| Pyridocarbazole derivative 9 | A549 (Lung cancer) | ~10% higher than doxorubicin |
| Pyridocarbazole derivative 9 | MCF7 (Breast cancer) | ~10% higher than doxorubicin |
Table 4: In vitro anticancer activity of selected carbazole derivatives compared to doxorubicin.[5][6]
The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) in cancer cells. The presence of iodine can enhance these effects through various mechanisms, including improved cellular uptake and stronger binding to target biomolecules.
Signaling Pathway for Apoptosis Induction by Carbazole Derivatives:
Caption: Apoptosis induction by carbazole derivatives.
Part 3: Environmental Remediation with Iodinated Carbazole-Based Materials
The capture of volatile and radioactive iodine from nuclear waste and industrial off-gases is a critical environmental challenge. Porous aromatic frameworks (PAFs) based on carbazole have shown exceptional promise for this application.
Superior Iodine Capture
Carbazole-functionalized PAFs exhibit high iodine uptake capacities due to the electron-rich nature of the carbazole units, which have a strong affinity for iodine molecules through Lewis acid-base interactions.
Comparative Iodine Uptake Performance:
| Adsorbent Material | Iodine Uptake Capacity (g/g) |
| Carbazole-based PAF (LNU-13) | 2.10 |
| Carbazole-thiophene based polymer (CTF-CAR) | 2.86 |
| Pure biphenyl-based PAF | Significantly lower than carbazole-based PAFs |
| Other porous materials (e.g., MOFs, COFs) | Variable, often lower than specialized carbazole-based polymers |
Table 5: Comparison of iodine uptake capacities of various porous materials.[7][8]
The high nitrogen content and the π-conjugated system of the carbazole units create a nano-environment that is highly effective at trapping and immobilizing iodine molecules.[7]
Experimental Protocol: Synthesis of a Carbazole-Based Porous Aromatic Framework
A common method for synthesizing these materials is the Sonogashira-Hagihara cross-coupling polymerization.
Step 1: Monomer Preparation
-
Synthesize or procure the necessary monomers, for example, a dibrominated carbazole derivative and a triethynylbenzene derivative.
Step 2: Polymerization
-
In an inert atmosphere, dissolve the monomers in a suitable solvent system (e.g., DMF/triethylamine).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst (e.g., CuI).
-
Heat the reaction mixture under stirring for a specified time.
Step 3: Work-up and Purification
-
Cool the reaction mixture and collect the solid polymer by filtration.
-
Wash the polymer extensively with various solvents (e.g., DMF, chloroform, methanol, acetone) to remove any unreacted monomers and catalyst residues.
-
Dry the polymer under vacuum.
Characterization: The resulting porous polymer should be characterized by techniques such as FT-IR spectroscopy, solid-state ¹³C NMR, thermogravimetric analysis (TGA), and nitrogen adsorption-desorption measurements (BET analysis) to confirm its structure, stability, and porosity.
Conclusion
The strategic iodination of carbazole compounds offers a powerful tool for enhancing their performance across a spectrum of applications. In organic electronics, the heavy atom effect and tunable electronic properties lead to more efficient OLEDs and PSCs. In medicinal chemistry, iodination can amplify the therapeutic effects of carbazole alkaloids, offering new avenues for the development of anti-inflammatory and anticancer drugs. For environmental applications, the electron-rich nature of the carbazole nucleus makes it an excellent building block for materials designed for efficient iodine capture.
This guide has provided a comparative overview, supported by experimental data and detailed protocols, to underscore the "halogen advantage." As research in this area continues to evolve, we can anticipate the development of even more sophisticated and high-performing iodinated carbazole compounds, further solidifying their importance in science and technology.
References
- 1. Novel Carbazole-Based Porous Organic Polymer for Efficient Iodine Capture and Rhodamine B Adsorption | 科研之友 [test.scholarmate.com]
- 2. A carbazole–porphyrin-based COF: synthesis, characterization, and fluorescence and iodine adsorption properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. 9H-carbazole derivatives from a Streptomyces species under potassium iodide stress and their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro antimicrobial and cytotoxic activities of new carbazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Carbazole-Based Porous Organic Polymer for Efficient Iodine Capture and Rhodamine B Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-(4-Iodophenyl)-9H-carbazole: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 9-(4-Iodophenyl)-9H-carbazole. Tailored for researchers, scientists, and drug development professionals, this document outlines a step-by-step protocol to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and minimizing environmental impact. The procedures described herein are rooted in established safety protocols for halogenated organic compounds and carbazole derivatives, aligning with regulatory standards.
Hazard Profile and Core Safety Principles
This compound is a halogenated aromatic amine. While a specific comprehensive toxicity profile may not be readily available, the structural motifs—a carbazole core and an iodinated phenyl group—necessitate a cautious approach. The Safety Data Sheet (SDS) for this compound and related carbazole compounds indicates potential hazards including skin and eye irritation.[1][2][3] As a halogenated organic compound, it falls under specific waste disposal regulations due to its potential for environmental persistence and toxicity.[4][5][6]
Core Safety Principles:
-
Treat as Hazardous Waste: All materials contaminated with this compound must be disposed of as hazardous waste.[7][8]
-
Segregation is Key: Never mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[5][9]
-
Personal Protective Equipment (PPE) is Mandatory: Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound or its waste.[3][4]
-
Work in a Ventilated Area: All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][8]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound from the laboratory setting.
Step 1: Waste Segregation
Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal.
-
Solid Waste: This stream includes:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
-
Spill cleanup materials.
-
-
Liquid Waste: This stream includes:
-
Solutions containing this compound.
-
Solvent rinses of contaminated glassware.
-
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-resistant sharps container.[8]
Step 2: Containerization
The choice of waste container is critical to prevent leaks and ensure compatibility.
-
Solid Waste Container:
-
Liquid Waste Container:
-
Collect liquid waste in a separate, sealed, and clearly labeled container. Borosilicate glass or HDPE containers are generally suitable.[8]
-
Ensure the container is compatible with the solvents used.
-
Never fill a liquid waste container to more than 80% capacity to allow for vapor expansion.
-
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
All waste containers must be labeled with a "Hazardous Waste" tag.[6]
-
The label must include:
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The primary hazards (e.g., "Irritant," "Halogenated Organic").
-
Step 4: Storage
Temporary storage of hazardous waste in the laboratory must be done in a designated and controlled manner.
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA should be in a well-ventilated area, away from general laboratory traffic.
-
Use secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a leak.[7]
Step 5: Final Disposal
The ultimate disposal of this compound waste must be handled by trained professionals in accordance with institutional and regulatory guidelines.
-
Contact your Environmental Health and Safety (EHS) Department: Your institution's EHS department is the primary resource for arranging the pickup and disposal of hazardous waste.[7] They will provide specific instructions and ensure compliance with all federal, state, and local regulations.
-
High-Temperature Incineration: The recommended method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[5][8] This process ensures the complete destruction of the compound.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[4][8] This can lead to environmental contamination.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary PPE.
-
Contain the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[7]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7] Avoid creating dust.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[7]
-
Report the Spill: Report all spills to your laboratory supervisor and EHS department.
Workflow and Data Presentation
Table 1: Hazard Summary and PPE Requirements
| Hazard Classification | Description | Required PPE |
| Skin Irritant | Causes skin irritation.[1][2][3] | Chemical-resistant gloves, lab coat. |
| Eye Irritant | Causes serious eye irritation.[1][2][3] | Safety goggles or face shield. |
| Halogenated Organic | Potential for environmental persistence. | Handle in a fume hood. |
Experimental Protocol: Decontamination of Glassware
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual this compound.
-
Collect Rinsate: Collect this first rinse in the designated halogenated liquid waste container.[8]
-
Second Rinse: Perform a second rinse with the same solvent and collect it in the same waste container.
-
Washing: After decontamination, the glassware can be washed with soap and water.[8]
Diagram 1: Disposal Workflow for this compound
References
- 1. aksci.com [aksci.com]
- 2. 9-(4-Iodophenyl)carbazole | C18H12IN | CID 10832858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
Navigating the Unseen Risks: A Comprehensive Guide to Handling 9-(4-Iodophenyl)-9H-carbazole
For the dedicated researcher, the pursuit of scientific advancement often involves navigating the complexities of novel chemical compounds. 9-(4-Iodophenyl)-9H-carbazole, a key building block in the development of advanced materials and pharmaceuticals, is one such compound that demands meticulous handling and a deep understanding of its potential hazards. This guide moves beyond mere procedural checklists to provide a framework for proactive risk mitigation, grounded in scientific principles and extensive laboratory experience. Our objective is to empower you, our valued colleague, with the knowledge to work safely and effectively, ensuring both personal well-being and the integrity of your research.
Core Directive: Acknowledging Known and Potential Hazards
At its core, this compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2] This necessitates a foundational level of personal protective equipment (PPE) to prevent direct contact. However, a senior scientist's due diligence requires looking beyond the immediate GHS classifications. This compound belongs to the broader family of polyhalogenated carbazoles (PHCZs). Emerging research indicates that some PHCZs may exhibit dioxin-like toxicity, including potential cardiotoxicity, neurotoxicity, and endocrine disruption, due to their structural similarities to other persistent organic pollutants.[3][4][5][6] While the specific toxicological profile of the mono-iodinated this compound is not as extensively characterized, the principle of prudent practice dictates that we handle it with a heightened level of caution, assuming the potential for long-term health effects until proven otherwise.
This guide is therefore structured to address both the confirmed irritant properties and the potential for more significant, systemic toxicity. The protocols outlined below are designed as a self-validating system of protection, minimizing exposure pathways and ensuring a robust defense against both seen and unseen risks.
Essential Safety and Logistics at a Glance
For immediate reference, the following table summarizes the key safety and physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂IN | [2][7] |
| Molecular Weight | 369.21 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [8] |
| Melting Point | 138.0 to 142.0 °C | [1][8] |
| Boiling Point | 467.2 ± 37.0 °C (Predicted) | [8] |
| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [8] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. | [1][2] |
| GHS Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 | [1][2] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is not a matter of simple compliance but a critical risk-reduction strategy. Given the nature of this compound as a fine powder, the primary exposure routes are inhalation of airborne particles and dermal contact.
Step-by-Step PPE Protocol:
-
Respiratory Protection : Due to the powdery nature of the compound, inhalation of fine particles is a significant risk.
-
Action : Always handle this compound within a certified chemical fume hood to control airborne dust.
-
Causality : A fume hood provides a controlled, ventilated space that draws airborne contaminants away from the user, preventing inhalation.[9] Standard surgical masks are insufficient as they do not provide a seal around the face and are not designed to filter chemical dust.
-
-
Eye and Face Protection : The compound is a known serious eye irritant.
-
Action : Wear chemical safety goggles with side shields that conform to ANSI Z87.1 or EN 166 standards. In situations with a higher risk of splashing, such as during transfers of solutions, supplement with a face shield.
-
Causality : Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a broader barrier of protection for the entire face.[10]
-
-
Hand Protection : Direct skin contact can cause irritation.
-
Action : Wear nitrile gloves. Ensure gloves are inspected for any signs of degradation or perforation before use. For prolonged handling or when working with solutions, consider double-gloving.
-
Causality : Nitrile gloves offer good resistance to a range of chemicals, including many solvents in which this compound might be dissolved.[11][12] They are a preferable alternative to latex, which can cause allergic reactions and may not offer the same level of chemical protection.[13] Always consult a glove compatibility chart for the specific solvents being used.
-
-
Body Protection : To prevent contamination of personal clothing and skin.
-
Action : Wear a clean, buttoned lab coat. For tasks with a higher potential for contamination, such as large-scale weighing or transfers, consider a disposable gown over the lab coat.
-
Causality : A lab coat provides a removable barrier, preventing the transfer of chemical dust to personal clothing and skin.[14]
-
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: A workflow diagram for PPE selection and use.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Weighing
-
Preparation : Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Weighing : If possible, use a balance with a draft shield inside the fume hood. If this is not feasible, tare a sealed container, add the chemical to the container inside the fume hood, and then re-weigh the sealed container outside the hood.
-
Transfers : Use a spatula or powder funnel to transfer the solid. Avoid creating dust clouds. If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
Emergency Procedures
In the event of exposure or a spill, immediate and correct action is critical.
Exposure Response:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention. |
Spill Response:
-
Alert and Evacuate : Alert personnel in the immediate area and evacuate non-essential personnel.
-
Control and Contain : If it is safe to do so, prevent the spread of the powder. Do not use a dry brush or create dust.
-
Cleanup : For small spills, gently cover with a damp paper towel to avoid making the powder airborne. Carefully scoop the material into a labeled hazardous waste container. For larger spills, use an absorbent material rated for chemical spills and follow your institution's specific spill cleanup protocol.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including contaminated labware, cleaning materials, and excess chemical, must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams.
-
Containerization : Collect all waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
The following diagram outlines the decision-making process for handling a chemical spill.
Caption: A decision tree for responding to a chemical spill.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is a testament to a laboratory's commitment to safety and scientific excellence. By understanding the known and potential hazards, implementing robust PPE protocols, and having clear operational and emergency plans, researchers can confidently work with this valuable compound while minimizing risks. This guide serves as a foundational resource, and it is incumbent upon each scientist to supplement this information with institution-specific training and a continuous commitment to a culture of safety.
References
- 1. 9-(4-Iodophenyl)carbazole | 57103-15-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 9-(4-Iodophenyl)carbazole | C18H12IN | CID 10832858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Environmental behavior and safety of polyhalogenated carbazoles (PHCZs): A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sources, distribution and toxicological effects on humans of polyhalogenated carbazoles (PHCZs) as a novel pollutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of environmentally relevant polyhalogenated carbazoles from chloroperoxidase-catalyzed halogenation of carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. boronmolecular.com [boronmolecular.com]
- 8. (9-(4-IODOPHENYL))-9H-CARBAZOLE CAS#: 57103-15-8 [m.chemicalbook.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 11. safetyware.com [safetyware.com]
- 12. vdp.com [vdp.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
